molecular formula C10H12N2O B1669453 Cotinine CAS No. 486-56-6

Cotinine

Katalognummer: B1669453
CAS-Nummer: 486-56-6
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: UIKROCXWUNQSPJ-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(-)-cotinine is an N-alkylpyrrolidine that consists of N-methylpyrrolidinone bearing a pyridin-3-yl substituent at position C-5 (the 5S-enantiomer). It is an alkaloid commonly found in Nicotiana tabacum. It has a role as a biomarker, an antidepressant, a plant metabolite and a human xenobiotic metabolite. It is a N-alkylpyrrolidine, a member of pyridines, a pyrrolidine alkaloid and a member of pyrrolidin-2-ones.
Cotinine has been reported in Haloxylon persicum and Nicotiana tabacum with data available.
This compound is the major metabolite of nicotine.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Quantitatively, the most important metabolite of nicotine in most mammalian species is this compound. In humans, about 70 to 80% of nicotine is converted to this compound. This transformation involves two steps. The first is mediated by a cytochrome P450 system (mainly CYP2A6 and CYP2B6) to produce nicotine iminium ion. The second step is catalyzed by aldehyde oxidase (AOX). A number of this compound metabolites have also been structurally characterized. Indeed, it appears that most of the reported urinary metabolites of nicotine are derived from this compound.
The N-glucuronide conjugate of this compound is a major urinary metabolite of NICOTINE. It thus serves as a biomarker of exposure to tobacco SMOKING. It has CNS stimulating properties.
See also: this compound Fumarate (active moiety of).

Eigenschaften

IUPAC Name

(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047576
Record name Cotinine
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

210-211 °C at 6 mm Hg
Record name Cotinine
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Color/Form

Viscous oil

CAS No.

486-56-6
Record name Cotinine
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Record name Cotinine [INN]
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Record name Cotinine
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Record name Cotinine
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Record name COTININE
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Record name Cotinine
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Foundational & Exploratory

The Crossroads of Exposure: An In-depth Technical Guide to Cotinine Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotinine, the primary proximate metabolite of nicotine, stands as a critical biomarker in tobacco exposure assessment and a molecule of growing interest in neuropharmacology. Its longer half-life compared to nicotine and stable plasma concentrations make it an invaluable tool for quantifying nicotine intake from tobacco products and environmental smoke exposure. Understanding the intricacies of this compound's metabolic pathways and pharmacokinetic profile is paramount for researchers in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound metabolism and pharmacokinetics, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes.

This compound Metabolism: A Multi-Step Biotransformation

The metabolic journey of this compound begins with the oxidation of nicotine, primarily mediated by the cytochrome P450 enzyme system, with CYP2A6 being the principal catalyst.[1][2] This initial conversion is a critical determinant of nicotine's clearance rate and, consequently, smoking behavior.

From Nicotine to this compound

Approximately 70-80% of nicotine is converted to this compound in most individuals.[2] This biotransformation is a two-step process. Initially, CYP2A6 catalyzes the 5'-oxidation of nicotine to form a transient intermediate, nicotine-Δ1'(5')-iminium ion. This intermediate is then further oxidized to this compound, a reaction that can be catalyzed by cytosolic aldehyde oxidase.[3]

Further Metabolism of this compound

This compound itself undergoes extensive metabolism, primarily to trans-3'-hydroxythis compound (3-HC).[4][5] This reaction is also predominantly catalyzed by CYP2A6.[6][7] 3-HC is the most abundant urinary metabolite of nicotine and serves as another important biomarker.[8]

Beyond 3-HC, this compound is also metabolized to a lesser extent into other compounds, including this compound N-oxide and northis compound.[6] A significant pathway for the elimination of both this compound and its metabolites is glucuronidation, a Phase II metabolic reaction that increases water solubility and facilitates renal excretion.[8][9] UGT2B10 is a key enzyme involved in the N-glucuronidation of this compound.[9]

Cotinine_Metabolism Nicotine Nicotine This compound This compound Nicotine->this compound ~70-80% (CYP2A6, Aldehyde Oxidase) ThreeHC trans-3'-Hydroxythis compound (3-HC) This compound->ThreeHC (CYP2A6) Cotinine_N_Oxide This compound N-Oxide This compound->Cotinine_N_Oxide Minor Pathway Northis compound Northis compound This compound->Northis compound Minor Pathway Cotinine_Glucuronide This compound Glucuronide This compound->Cotinine_Glucuronide (UGT2B10) ThreeHC_Glucuronide 3-HC Glucuronide ThreeHC->ThreeHC_Glucuronide (UGT)

Figure 1: Major metabolic pathways of this compound.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its relatively long half-life, which contributes to its utility as a biomarker of nicotine exposure.

Key Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from various research studies.

ParameterValuePopulationReference
Half-life (t½) 15-40 hoursGeneral[10]
~20 hoursGeneral[11]
21.3 hoursAbstinent female smokers[12]
12.2 hoursMale non-smokers (IV admin)
16-19 hoursNon-smokers and occasional smokers[1]
Clearance (CL) 19-75 mL/minGeneral
3.64 L/hMale non-smokers (IV admin)[13]
60 ± 12 mL/min (metabolic)Habitual smokers[9]
12 ± 5 mL/min (renal)Habitual smokers[9]
Volume of Distribution (Vd) 56.5 LMale non-smokers (IV admin)[13]
88 ± 17 LHabitual smokers[9]
0.87 L/kgMale smokers (for 3-HC)[4]
Bioavailability (Oral) >95%Healthy volunteers

Table 1: Pharmacokinetic Parameters of this compound in Humans

Factors Influencing this compound Pharmacokinetics

A multitude of factors can influence the metabolism and clearance of this compound, leading to significant inter-individual variability.

  • Genetic Factors: Genetic polymorphisms in the CYP2A6 gene are a major source of variation in this compound metabolism.[6][7] Individuals with reduced-function CYP2A6 alleles exhibit slower this compound clearance, leading to higher plasma this compound levels for a given nicotine exposure.[3][14]

  • Ethnicity: Differences in the prevalence of CYP2A6 genetic variants contribute to ethnic variations in this compound pharmacokinetics. For instance, some studies have reported slower this compound metabolism in African Americans compared to Caucasians.[12][14]

  • Sex: Some studies suggest that women may metabolize nicotine and this compound faster than men.

  • Smoking Status: Chronic smoking can induce metabolic enzymes, potentially altering nicotine and this compound clearance. However, studies have shown mixed results, with some indicating slower nicotine clearance in smokers compared to non-smokers.[15][16]

FactorEffect on this compound PharmacokineticsReference
CYP2A6 Genotype Reduced-function alleles lead to slower clearance and longer half-life.[3][17]
Ethnicity Slower metabolism observed in some ethnic groups (e.g., African Americans) due to higher prevalence of slow-metabolizing CYP2A6 variants.[12][14]
Sex Women may have a higher nicotine metabolite ratio (3-HC/cotinine), suggesting faster metabolism.
Smoking Status Contradictory findings, with some studies showing slower nicotine clearance in smokers.[15][16]

Table 2: Factors Influencing this compound Pharmacokinetics

Urinary Excretion of this compound and its Metabolites

The kidneys play a crucial role in the elimination of this compound and its metabolites.

MetabolitePercentage of Total Urinary Nicotine MetabolitesReference
This compound10-15%[10][18]
trans-3'-Hydroxythis compound (free)~35%[8]
This compound Glucuronide~20% of this compound elimination[19]
3-HC Glucuronide~10% of this compound elimination[19]
Glucuronide Conjugates (total)~29%[8]

Table 3: Urinary Excretion of this compound and its Metabolites in Smokers

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in biological matrices is essential for research. Various analytical methods are employed, each with its own advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for this compound quantification due to its high sensitivity and specificity.

Sample Preparation (Urine):

  • Dilution: Dilute a urine sample with deionized water.

  • Internal Standard: Add a deuterated internal standard (e.g., this compound-d3) to correct for matrix effects and variations in instrument response.

  • Extraction (Optional but recommended for cleaner samples): Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

    • SPE: Condition a C18 SPE cartridge with methanol and water. Load the diluted urine sample. Wash the cartridge to remove impurities. Elute this compound with an organic solvent.

    • LLE: Adjust the pH of the urine sample to basic conditions. Extract with an organic solvent (e.g., dichloromethane).

  • Evaporation and Reconstitution: Evaporate the eluate or organic phase to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with additives like formic acid or ammonium formate to improve peak shape and ionization.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both this compound and its internal standard to ensure high selectivity.

LC_MS_MS_Workflow start Urine Sample dilution Dilution & Addition of Internal Standard start->dilution extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) dilution->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Figure 2: General workflow for LC-MS/MS analysis of this compound in urine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for this compound analysis, offering high resolution and sensitivity.

Sample Preparation (Saliva):

  • Extraction: Perform a liquid-liquid extraction of the saliva sample, typically under basic conditions, using an organic solvent like dichloromethane.

  • Internal Standard: Add a suitable internal standard (e.g., a structural analog or deuterated this compound).

  • Derivatization (Optional): In some cases, derivatization may be performed to improve the chromatographic properties and thermal stability of this compound.

  • Concentration: Evaporate the organic extract to a smaller volume.

GC-MS Analysis:

  • Injection: Inject the concentrated extract into the GC system.

  • Separation: Use a capillary column (e.g., DB-5ms) to separate this compound from other components in the sample based on their boiling points and interactions with the stationary phase.

  • Detection: The mass spectrometer detects and quantifies this compound based on its characteristic mass spectrum and retention time.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for screening large numbers of samples, though it may have lower specificity compared to chromatographic methods.

Protocol (Competitive ELISA):

  • Coating: Microplate wells are pre-coated with anti-cotinine antibodies.

  • Sample and Conjugate Addition: Add the biological sample (e.g., plasma, urine, or saliva) and a known amount of enzyme-labeled this compound (conjugate) to the wells.

  • Competition: The this compound in the sample and the enzyme-labeled this compound compete for binding to the limited number of antibody sites.

  • Washing: Wash the wells to remove unbound components.

  • Substrate Addition: Add a substrate that reacts with the enzyme on the bound conjugate to produce a color change.

  • Measurement: Measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Conclusion

This compound's well-characterized metabolism and predictable pharmacokinetic profile have solidified its role as the gold-standard biomarker for nicotine exposure. A thorough understanding of its biotransformation, clearance, and the factors that influence these processes is crucial for the accurate interpretation of research data in tobacco control, environmental health, and clinical pharmacology. The selection of an appropriate analytical method for this compound quantification depends on the specific research question, required sensitivity, and available resources. As research into the potential neuropharmacological effects of this compound continues, a deep knowledge of its metabolic and pharmacokinetic properties will be indispensable for advancing our understanding of its role in the central nervous system and its potential therapeutic applications.

References

Cotinine as a Biomarker for Nicotine Intake Assessment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of cotinine as a biomarker for assessing nicotine intake. This compound, the primary metabolite of nicotine, is a reliable indicator of exposure to tobacco and nicotine-containing products due to its longer half-life compared to nicotine. This guide details the pharmacokinetics of this compound, presents quantitative data on its levels in various biological matrices, and provides detailed experimental protocols for its quantification. Additionally, it visualizes the key metabolic pathways and experimental workflows to aid in the understanding and implementation of this compound-based nicotine intake assessment.

Introduction to this compound as a Biomarker

Nicotine, the primary psychoactive component of tobacco, is rapidly metabolized in the body, with a half-life of approximately two hours, making it a less reliable biomarker for assessing recent and cumulative nicotine exposure.[1] Its major metabolite, this compound, has a significantly longer half-life of about 16 to 20 hours, providing a more stable and accurate measure of nicotine intake over the previous two to three days.[2] this compound can be detected in various biological fluids, including blood (serum/plasma), urine, and saliva, with concentrations that correlate well with the dose of nicotine exposure.[1][2]

Pharmacokinetics and Metabolism of Nicotine to this compound

Approximately 70-80% of nicotine is converted to this compound in humans.[3] This biotransformation primarily occurs in the liver and is a two-step process.[3][4]

Step 1: 5'-Oxidation of Nicotine

The initial and rate-limiting step is the 5'-oxidation of nicotine to nicotine-Δ1'(5')-iminium ion. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6.[3][4][5] Other enzymes like CYP2B6 may also play a minor role.[3]

Step 2: Oxidation to this compound

The unstable nicotine-Δ1'(5')-iminium ion is then oxidized to the stable lactam, this compound. This step is catalyzed by the cytosolic enzyme aldehyde oxidase (AOX1).[3]

This compound itself is further metabolized, primarily to 3'-hydroxythis compound, a reaction also catalyzed by CYP2A6.[5][6] Other minor metabolites of this compound include 5'-hydroxythis compound, northis compound, and this compound N-oxide.[6]

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids is directly proportional to the amount of nicotine exposure. The following tables summarize typical this compound levels in different biological matrices based on smoking status and cigarette consumption.

Table 1: Typical this compound Concentrations by Smoking Status in Various Biological Matrices

Biological MatrixNon-SmokerPassive SmokerLight Smoker / Low ExposureHeavy Smoker
Urine (ng/mL) < 10[7]11 - 30[7]11 - 30[7]> 500[7]
13.6[1]36.63[1]-1043.7[1]
Saliva (ng/mL) < 1010 - 10010 - 100> 100[1]
9.53[1]18.31[1]-327.39[1]
Blood (Serum/Plasma) (ng/mL) < 1-5-1-5 (after 1 cigarette)[8]-

Table 2: Salivary this compound Levels by Number of Cigarettes Smoked Per Day

Number of Cigarettes per DayMean Salivary this compound (ng/mL)Reference
10.7 (average)113 (median)[9]
≤ 20Increases linearly by ~11.3 ng/mL per cigarette[10]
> 20Stabilizes, with a smaller increase of ~6.8 ng/mL per additional cigarette[10]

Table 3: Plasma and Urinary this compound Levels in Relation to Daily Cigarette Consumption

Smoking CategoryPlasma this compound (ng/mL)Urinary this compound (µg/mg creatinine)Reference
Low dependence (>30 min to first cigarette), ≤20 cigarettes/day204 ± 2022690 ± 3100[11]
High dependence (≤30 min to first cigarette), 10 cigarettes/day326 ± 2913050 ± 2230[11]
High dependence (≤30 min to first cigarette), 20 cigarettes/day-2970 ± 2320[11]

Note: Values are presented as mean ± standard deviation where available.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for reliable assessment of nicotine intake. The following sections detail common methodologies for this compound analysis in different biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Pre-treatment: To 180 µL of urine, add 1000 µL of 5 mM ammonium formate (pH 2.5). For standards and quality control (QC) samples, add 10 µL of the standard spiking solution. For blank samples, add 10 µL of water. Add 10 µL of the working internal standard solution (e.g., this compound-d3) to all samples except the blank, to which 10 µL of methanol is added. Vortex all samples for 30 seconds and centrifuge for 5 minutes at 5000 rpm.

  • SPE Cartridge Conditioning: Condition a SOLA CX SPE cartridge by applying 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5) at a flow rate of approximately 1 mL/min.

  • Sample Loading: Apply 1200 µL of the pre-treated sample to the conditioned SPE cartridge at approximately 1 mL/min.

  • Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5) at approximately 1 mL/min.

  • Elution: Elute the analytes with an appropriate solvent.

  • Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

  • LC Column: A C18 column (e.g., Thermo Scientific™ Syncronis™ C18, 1.7 µm, 50 x 2.1 mm) is suitable for separation.

  • Mobile Phase: A gradient of mobile phase A (e.g., 5 mM ammonium formate in water) and mobile phase B (e.g., methanol) is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Salivary this compound

GC-MS is another robust method for this compound quantification.

Sample Preparation (Solid Phase Extraction)

  • Sample Alkalinization: Adjust the pH of the saliva sample to be alkaline.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl ether or use a solid-phase extraction (SPE) cartridge.

  • Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Conditions

  • GC Column: A capillary column such as a Rtx-5MS (15m x 0.25mm, 0.25 µm film thickness) is appropriate.

  • Temperature Program: An initial temperature of 50°C held for 1-2 minutes, followed by a ramp of 15°C/minute to 200°C, and then a ramp of 20°C/minute to 300°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/minute).

  • Injection Mode: Splitless injection.

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 98) and the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum/Saliva this compound

ELISA is a high-throughput and cost-effective method for this compound screening.

General ELISA Protocol (Competitive Assay)

  • Sample/Standard Addition: Pipette standards, controls, and samples into wells of a microtiter plate pre-coated with anti-cotinine antibodies.

  • Enzyme Conjugate Addition: Add a this compound-horseradish peroxidase (HRP) enzyme conjugate to each well. This compound in the sample competes with the enzyme-conjugated this compound for binding to the antibody.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the wells multiple times with a wash buffer to remove unbound components.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme converts the substrate, resulting in a color change.

  • Incubation: Incubate the plate in the dark for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution (e.g., dilute acid) to each well to stop the color development.

  • Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the this compound concentration in the sample.

  • Quantification: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the this compound concentration in the samples by interpolating from the standard curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound as a biomarker.

Nicotine Metabolism Pathway

Nicotine_Metabolism cluster_enzymes Enzymes Nicotine Nicotine Iminium_Ion Nicotine-Δ1'(5')-iminium ion Nicotine->Iminium_Ion 5'-Oxidation This compound This compound Iminium_Ion->this compound Oxidation Hydroxythis compound 3'-Hydroxythis compound This compound->Hydroxythis compound 3'-Hydroxylation CYP2A6 CYP2A6 CYP2A6->Nicotine AOX1 Aldehyde Oxidase AOX1->Iminium_Ion CYP2A6_2 CYP2A6 CYP2A6_2->this compound

Caption: Metabolic pathway of nicotine to this compound and 3'-hydroxythis compound.

Experimental Workflow for this compound Analysis

Cotinine_Analysis_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Biological Sample Collection (Urine, Saliva, Blood) Sample_Processing Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing Extraction Extraction (SPE or LLE) Sample_Processing->Extraction Analysis Instrumental Analysis (LC-MS/MS, GC-MS, or ELISA) Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Result_Interpretation Result Interpretation and Reporting Data_Processing->Result_Interpretation

Caption: General experimental workflow for this compound biomarker analysis.

Logical Relationship of Nicotine Intake and this compound Levels

Nicotine_Cotinine_Relationship Nicotine_Intake Nicotine Intake (e.g., Smoking) Absorption Absorption into Bloodstream Nicotine_Intake->Absorption Metabolism Hepatic Metabolism (CYP2A6, AOX1) Absorption->Metabolism Cotinine_Levels This compound Levels in Biological Fluids Metabolism->Cotinine_Levels Assessment Assessment of Nicotine Exposure Cotinine_Levels->Assessment

Caption: Logical flow from nicotine intake to this compound-based assessment.

Conclusion

This compound is an invaluable biomarker for the objective assessment of nicotine intake in research, clinical, and drug development settings. Its favorable pharmacokinetic profile and strong correlation with nicotine exposure make it a superior indicator compared to nicotine itself. The choice of analytical method and biological matrix should be guided by the specific research question, required sensitivity, and available resources. The detailed protocols and data presented in this guide provide a solid foundation for the accurate and reliable use of this compound in the assessment of nicotine exposure.

References

Cotinine's Mechanism of Action in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Cotinine, the primary metabolite of nicotine, has long been utilized as a biomarker for tobacco exposure. However, a growing body of evidence reveals its own distinct and complex pharmacological profile within the central nervous system (CNS). Unlike nicotine, this compound exhibits a more favorable safety profile, lacking significant cardiovascular effects and addictive properties[1]. Preclinical and clinical studies suggest that this compound is psychoactive, demonstrating potential therapeutic efficacy as a cognitive enhancer, antidepressant, and neuroprotective agent[1][2][3]. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's actions in the CNS, focusing on its interactions with nicotinic acetylcholine receptors (nAChRs) and other cellular targets, its influence on downstream signaling pathways, and its modulation of key neurotransmitter systems. This document is intended for researchers, scientists, and drug development professionals investigating novel CNS therapeutics.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound's primary interaction in the CNS is with nAChRs, though its profile is markedly different from that of nicotine. It generally acts as a weak agonist with significantly lower potency and affinity compared to its parent compound[2][3][4]. The nature of this interaction varies across different nAChR subtypes.

1.1. Agonist and Partial Agonist Activity: this compound binds to, activates, and desensitizes neuronal nAChRs, but with a potency that is approximately 100-fold less than that of nicotine[3][5]. It can increase the number of α4β2 receptors on the plasma membrane, similar to nicotine, which may be due to its activity as a pharmacological chaperone during receptor assembly and trafficking[6]. However, at higher concentrations, this up-regulation effect is lost, possibly due to receptor endocytosis[6]. In monkey striatum, this compound stimulates dopamine release through both α4β2* and α3/α6β2* nAChR subtypes[5].

1.2. Positive Allosteric Modulation (PAM): A significant hypothesis suggests that some of this compound's effects are mediated through positive allosteric modulation, particularly at the α7 nAChR subtype[2][3]. As a PAM, this compound would not directly activate the receptor but would enhance the response to the endogenous neurotransmitter, acetylcholine[3]. This mechanism could explain its beneficial effects on cognition and neuronal survival without causing the strong, direct activation and subsequent desensitization associated with nicotine[7][8]. Short-term incubation with this compound has been shown to increase acetylcholine-induced currents in α7 receptors, supporting this hypothesis[2].

1.3. Receptor Desensitization: Another proposed mechanism, particularly relevant to cognitive enhancement, involves the desensitization of α7 nAChRs located on inhibitory GABAergic interneurons in the hippocampus. By desensitizing these receptors, this compound may reduce inhibitory tone, leading to an activation of excitatory glutamate receptors and promoting synaptic plasticity required for memory processes[7]. However, this theory is debated, as chronic this compound treatment has been shown to activate signaling pathways downstream of α7 nAChRs, which is inconsistent with a state of prolonged desensitization[7][9].

Quantitative Data: this compound Interaction with CNS Receptors

The following table summarizes key quantitative data from receptor binding and functional assays.

Target/AssayPreparationLigand/MethodThis compound Potency/AffinityNicotine ComparisonReference
Binding Affinity
"this compound Receptor" (40-kDa protein)Rat Brain[3H]this compoundIC50: 0.19 µM>500x higher affinity than nicotine[2]
Brain Nicotinic ReceptorsRat Frontal Cortex / Hippocampus[3H]Epibatidine DisplacementKi: 3–4 mM~250x lower affinity[4]
Myeloid Differentiation Protein 2 (MD2)In vitroBinding AssayAffinity: ~10–20 µMSimilar affinity[2]
Functional Activity
Dopamine ReleaseRat Striatal Slices[3H]Dopamine OverflowEC50: 30–350 µM~1000x less potent[2]
ACh-elicited Response (α7 nAChR)Human ReceptorsElectrophysiologyIC50: 175 µM (inhibition)~250x less potent[2]
α4β2 nAChR Up-regulationCell CulturepHluorin AssayEffective at 100 nMSimilar effect at low concentrations[6]

Downstream Signaling Pathways

This compound's interaction with surface receptors initiates intracellular signaling cascades that are crucial for its neuroprotective and cognitive-enhancing effects. The most well-characterized of these is the PI3K/Akt/GSK3β pathway.

2.1. The Pro-Survival PI3K/Akt/GSK3β Pathway: Activation of α7 nAChRs by this compound stimulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[8][9]. Phosphorylated Akt, a key signaling node, promotes neuronal survival through multiple downstream actions:

  • Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β): Akt phosphorylates and inactivates GSK3β. GSK3β is implicated in tau hyperphosphorylation (a hallmark of Alzheimer's disease) and apoptosis. Its inhibition by the this compound-Akt axis is a primary neuroprotective mechanism[8][9].

  • Activation of Pro-Survival Factors: Akt activation leads to the stimulation of transcription factors like CREB (cAMP response element-binding protein) and the expression of anti-apoptotic proteins such as Bcl-2[7][8].

G cluster_membrane Cell Membrane a7 α7 nAChR pi3k pi3k a7->pi3k Activates This compound This compound This compound->a7 Modulates akt akt pi3k->akt Activates (Phosphorylates) gsk3b gsk3b akt->gsk3b Inhibits creb creb akt->creb Activates bcl2 bcl2 akt->bcl2 Promotes Expression tau tau gsk3b->tau apoptosis apoptosis gsk3b->apoptosis survival survival creb->survival bcl2->apoptosis Inhibits

2.2. Non-nAChR-Mediated Signaling: Recent evidence indicates this compound can operate through mechanisms independent of nAChRs. It has been shown to bind with an affinity of approximately 10–20 μM to the myeloid differentiation protein 2 (MD2), an accessory protein to Toll-like receptor 4 (TLR4)[2]. This interaction can regulate glia-mediated neuroinflammation, contributing to this compound's anti-inflammatory and neuroprotective effects[2][10].

Modulation of Neurotransmitter Systems

This compound alters the transmission of several key neurotransmitters implicated in mood, cognition, and reward.

3.1. Dopaminergic System: this compound increases dopamine transmission, primarily by facilitating synaptic dopamine release in a Ca2+-dependent manner[2]. This action is mediated by presynaptic nAChRs on dopaminergic terminals in regions like the striatum[2][5]. The effect is significantly less potent than that of nicotine, which may explain this compound's lack of reinforcing or addictive properties[2].

G cluster_presynaptic Presynaptic Dopaminergic Terminal cluster_synapse nAChR Presynaptic nAChR (e.g., α4β2, α6β2) ca_channel Voltage-gated Ca²⁺ Channel nAChR->ca_channel Depolarizes & Opens vesicle Dopamine Vesicle ca_channel->vesicle Ca²⁺ Influx Triggers Fusion da_out Dopamine vesicle->da_out Release This compound This compound This compound->nAChR Activates

3.2. Serotonergic System: this compound has complex effects on the serotonin system. Studies have shown it can increase serotonin turnover, evidenced by elevated levels of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain regions like the mesencephalon and diencephalon[2]. Furthermore, low concentrations of this compound have been found to reduce serotonin uptake and increase its spontaneous release from neocortical slices[2][7]. These actions are not typically antagonized by nAChR blockers, suggesting a distinct mechanism that may contribute to its observed antidepressant and anxiolytic effects[2][7].

Key Experimental Methodologies

The characterization of this compound's CNS activity relies on a variety of specialized experimental protocols.

4.1. Radioligand Receptor Binding Assays These assays are used to determine the binding affinity of a compound (like this compound) for a specific receptor.

  • Objective: To quantify the interaction between this compound and nAChRs or other binding sites.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., rat frontal cortex) or cells expressing the target receptor are homogenized and centrifuged to isolate cell membrane fractions containing the receptors[4][11].

    • Incubation: The membrane preparation is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]epibatidine for nAChRs) and varying concentrations of the unlabeled competitor drug (this compound)[4].

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand in the solution[12].

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is calculated. The Ki (inhibition constant), representing the binding affinity of this compound, can then be derived using the Cheng-Prusoff equation.

G start Start: Brain Tissue or Receptor-Expressing Cells homogenize Homogenize & Centrifuge start->homogenize membranes Isolate Cell Membranes (with receptors) homogenize->membranes incubate Incubate Membranes with: 1. Radioligand (e.g., [³H]Epibatidine) 2. Varying [this compound] membranes->incubate filter Rapid Filtration to Separate Bound vs. Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Plot Competition Curve & Calculate IC₅₀ / Ki count->analyze end End: Determine Binding Affinity analyze->end

4.2. Electrophysiology (Patch-Clamp Technique) This technique allows for the direct measurement of ion flow through nAChR channels in response to chemical stimuli, providing functional data on agonist, antagonist, or modulatory activity.

  • Objective: To measure this compound's effect on nAChR channel currents.

  • Methodology:

    • Cell Preparation: A cell expressing the nAChR subtype of interest (e.g., a CHO or HEK cell stably transfected with α7 or α4β2 subunits) is identified under a microscope[13].

    • Patch Formation: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal (a "giga-seal"). The membrane patch can then be ruptured to allow electrical access to the whole cell (whole-cell configuration)[13].

    • Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -70 mV) by a specialized amplifier[13].

    • Compound Application: A solution containing an agonist (e.g., acetylcholine) is applied to the cell to elicit an inward ionic current through the nAChRs.

    • Modulation Test: The experiment is repeated, but the cells are pre-incubated with or co-applied with this compound to observe any changes in the agonist-evoked current. An increase in current suggests positive modulation, while a decrease suggests antagonism or channel block[13].

    • Data Analysis: The amplitude, kinetics of activation, and desensitization of the measured currents are analyzed to characterize this compound's functional effect on the receptor.

4.3. In Vivo Microdialysis This is a minimally invasive technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals.

  • Objective: To determine the effect of systemic this compound administration on extracellular neurotransmitter concentrations (e.g., dopamine, serotonin) in the brain.

  • Methodology:

    • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., nucleus accumbens, striatum).

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

    • Diffusion: Neurotransmitters present in the extracellular fluid of the brain region diffuse across the probe's membrane into the aCSF, following their concentration gradient.

    • Sample Collection: The outgoing aCSF (the "dialysate"), now containing a sample of the extracellular neurochemicals, is collected at regular intervals.

    • Administration & Analysis: After a stable baseline is established, the animal is administered this compound (e.g., via intraperitoneal injection). Dialysate samples continue to be collected and are analyzed using highly sensitive techniques like HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) to quantify neurotransmitter levels.

Conclusion and Future Directions

The mechanism of action of this compound in the central nervous system is multifaceted, extending beyond a simple, weak nicotine-like effect. Its ability to act as a partial agonist, a putative positive allosteric modulator of α7 nAChRs, and an influencer of non-cholinergic targets like the TLR4 pathway creates a unique pharmacological profile. These actions converge to modulate critical pro-survival signaling cascades, such as the PI3K/Akt pathway, and to fine-tune dopaminergic and serotonergic neurotransmission.

This distinct profile, which separates its therapeutic potential from the adverse effects of nicotine, positions this compound as a promising candidate for the development of novel treatments for cognitive disorders, depression, and neurodegenerative diseases. Future research should focus on conclusively defining its allosteric binding sites, further elucidating its non-nAChR-mediated anti-inflammatory actions, and translating the extensive preclinical findings into well-controlled human clinical trials.

References

The Half-Life of Cotinine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of cotinine's pharmacokinetic profile across various biological matrices, detailing its metabolic pathways and analytical methodologies.

Introduction

This compound, the primary metabolite of nicotine, serves as a crucial biomarker for assessing exposure to tobacco smoke due to its longer half-life compared to its parent compound.[1] Understanding the pharmacokinetic properties of this compound, particularly its half-life in different biological fluids, is paramount for researchers in toxicology, pharmacology, and clinical chemistry. This guide provides a comprehensive overview of the half-life of this compound in key biological matrices, details the experimental protocols for its quantification, and illustrates its metabolic pathway.

Data Presentation: Half-Life of this compound in Biological Matrices

The elimination half-life of this compound can vary based on several factors, including the individual's metabolic rate, genetic factors, and the nature of nicotine exposure (e.g., active smoking vs. passive exposure).[2][3] The following table summarizes quantitative data on the half-life of this compound from various studies.

Biological MatrixHalf-Life (hours)Subject GroupReference
Plasma10.3 ± 2.3Smokers[4]
Plasma13.3 ± 2.2Nonsmokers[4]
Plasma15.8 ± 4Smokers[4]
Plasma19.7 ± 6.5Smokers (washout)[4]
Plasma18.5Smokers (abstention)[4]
Plasma49.7Nonsmokers (passive exposure)[4]
Plasma12.3 ± 2.6Nonsmokers (oral this compound)[4]
Plasma16-19 (average)Nonsmokers and occasional smokers[5][6]
Serum~17Not specified[7]
Serum~24Not specified[8]
Saliva15.9 ± 3.1Nonsmokers (oral nicotine)[4]
Saliva16-19 (average)Nonsmokers and occasional smokers[5][6]
Urine21.9Smokers (abstention)[4]
Urine32.7Nonsmokers (passive exposure)[4]
Urine16.5 ± 1.2Smokers[3]
Urine27.3 ± 1.9Nonsmokers (passive exposure)[3]
Urine16-19 (average)Nonsmokers and occasional smokers[5][6]

Metabolic Pathway of Nicotine to this compound

Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2A6 being the key enzyme responsible for its conversion to this compound.[9][10][11] this compound is then further metabolized, also predominantly by CYP2A6, to trans-3'-hydroxythis compound (3HC).[9][11] The ratio of 3HC to this compound is often used as a biomarker for CYP2A6 activity.[11]

Nicotine_Metabolism Nicotine Nicotine This compound This compound Nicotine->this compound CYP2A6 3HC trans-3'-hydroxythis compound This compound->3HC CYP2A6

Nicotine Metabolism Pathway

Experimental Protocols for this compound Determination

The quantification of this compound in biological matrices is essential for pharmacokinetic studies and exposure assessment. A variety of analytical methods have been developed for this purpose, each with its own advantages in terms of sensitivity, specificity, and throughput.[12][13]

Chromatographic Methods

Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the most frequently employed methods for the determination of this compound.[12] These techniques offer high sensitivity and specificity.

  • Gas Chromatography (GC): Often used with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS).[4][14] The general procedure involves:

    • Sample Preparation: Extraction of this compound from the biological matrix (e.g., urine, saliva, plasma) using a liquid-liquid extraction procedure.[15]

    • Internal Standard: Addition of an internal standard, such as an isotopically labeled this compound, to correct for variations in extraction efficiency and instrument response.[12]

    • Chromatographic Separation: The extract is injected into the GC, where this compound and the internal standard are separated on a capillary column.[14]

    • Detection: The separated compounds are detected by NPD or MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used method due to its high sensitivity and specificity, allowing for the detection of very low levels of this compound, which is particularly important for studies on passive smoke exposure.[12][16] The workflow typically includes:

    • Sample Preparation: Often involves protein precipitation followed by centrifugation. For urine samples, dilution may be sufficient.

    • Internal Standard: An isotopically labeled internal standard is added.

    • LC Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation.

    • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The precursor ion for this compound is selected and fragmented, and a specific product ion is monitored for quantification (Selected Reaction Monitoring or Multiple Reaction Monitoring).[12]

Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are also available for this compound measurement.[17] These methods are generally faster and less expensive than chromatographic methods, making them suitable for screening large numbers of samples. However, they may have lower specificity due to potential cross-reactivity with other nicotine metabolites.[12] The general principle involves the competitive binding of this compound in the sample and a labeled this compound conjugate to a limited number of anti-cotinine antibody binding sites. The amount of bound labeled this compound is inversely proportional to the concentration of this compound in the sample.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine, Saliva) Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation/ Liquid-Liquid Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification MSMS->Quantification Result This compound Concentration Quantification->Result

LC-MS/MS Experimental Workflow

References

Cotinine as a Biomarker for Environmental Tobacco Smoke Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Exposure to environmental tobacco smoke (ETS), also known as secondhand smoke, is a significant public health concern, contributing to a wide range of adverse health effects.[1][2] Accurate assessment of ETS exposure is crucial for research, clinical, and drug development purposes. Cotinine, the primary metabolite of nicotine, has emerged as the most reliable and widely used biomarker for quantifying exposure to tobacco smoke.[3][4][5][6][7] This technical guide provides a comprehensive overview of the use of this compound as a biomarker for ETS exposure, intended for researchers, scientists, and drug development professionals. The guide details the pharmacokinetics of this compound, presents quantitative data on its levels in various biological matrices, outlines detailed experimental protocols for its measurement, and visualizes key pathways and workflows.

The Scientific Rationale for Using this compound

Nicotine, the primary addictive component of tobacco, is rapidly metabolized in the body, with a half-life of approximately two hours, making it an unsuitable marker for assessing cumulative smoke exposure.[8] In contrast, its major metabolite, this compound, has a significantly longer half-life of about 16 to 20 hours, providing a more stable and accurate indication of tobacco smoke exposure over the preceding days.[2][4][9] Approximately 70-80% of nicotine absorbed by the body is converted to this compound, primarily by the liver enzyme cytochrome P450 2A6 (CYP2A6).[1][10][11][12] this compound's high sensitivity and specificity for tobacco smoke exposure, coupled with its presence in easily accessible biological fluids like saliva and urine, make it an ideal biomarker.[4][5][6][7]

Quantitative Data on this compound

The concentration of this compound in biological fluids is directly proportional to the extent of nicotine exposure.[13] The following tables summarize key quantitative data related to this compound as a biomarker for ETS.

Table 1: Half-life of this compound in Various Biological Matrices

Biological MatrixPopulationMean Half-life (hours)Reference
PlasmaSmokers15.8 - 19.7[14]
PlasmaNonsmokers (ETS exposed)49.7[14]
UrineSmokers21.9[14]
UrineNonsmokers (ETS exposed)32.7[14]
SalivaNonsmokers (oral nicotine)15.9[14]

Table 2: Typical this compound Concentrations in Different Populations and Matrices

PopulationBiological MatrixMean this compound Level (ng/mL)Reference
Nonsmokers (no ETS exposure)Urine13.6[13]
Nonsmokers (no ETS exposure)Saliva9.53[13]
Passive Smokers (ETS exposed)Urine36.63[13]
Passive Smokers (ETS exposed)Saliva18.31[13]
SmokersUrine1043.7[13]
SmokersSaliva327.39[13]
Nonsmoking Children (ETS exposed)Serum (95th percentile)1.1[15]
Nonsmoking Women (ETS exposed)Serum (95th percentile)1.1[15]

Table 3: Sensitivity and Specificity of this compound as a Biomarker

Biological MatrixCut-off Value (ng/mL)Sensitivity (%)Specificity (%)Reference
Serum159596[16]
Urine (Immunoassay Strips - 200 ng/mL)126.297.695.7[17]
Urine (Immunoassay Strips - 10 ng/mL)5.395.395.7[17]

Experimental Protocols for this compound Measurement

A variety of analytical methods are available for the quantification of this compound in biological samples, with gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA) being two of the most common techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary this compound

GC-MS is a highly sensitive and specific method for the determination of this compound. The following is a generalized protocol based on established methodologies.[18][19][20]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of urine sample, add an internal standard (e.g., deuterated this compound).

  • Add 50 µL of 10% NH4OH solution to basify the sample.[19]

  • Add 1 mL of an organic solvent (e.g., dichloromethane or a mixture of MTBE:dichloromethane:ethyl acetate).[19][20]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5-10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent under a gentle stream of nitrogen at approximately 50°C.

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for GC-MS analysis.[19]

2. GC-MS Analysis

  • Gas Chromatograph Conditions:

    • Column: A capillary column suitable for amine analysis.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp up to 200°C at 15°C/minute, and then to 300°C at 20°C/minute.[18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/minute).[18]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: For this compound, the quantifier ion is typically m/z 176, with qualifier ions such as m/z 98, 118, 119, and 147.[20] For the internal standard (deuterated this compound), monitor the appropriate ions (e.g., m/z 179).[19]

3. Data Analysis

  • Generate a calibration curve using standards of known this compound concentrations.

  • Quantify the this compound concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Salivary or Serum this compound

ELISA is a high-throughput and cost-effective method for this compound screening. The following is a competitive ELISA protocol.[8][21][22][23]

1. Reagent and Sample Preparation

  • Bring all reagents and samples to room temperature (18-26°C).[21][22]

  • Prepare this compound standards and controls according to the kit instructions.

  • If necessary, dilute samples to fall within the assay's detection range.

2. Assay Procedure

  • Pipette 10 µL of standards, controls, and samples into the appropriate wells of the anti-cotinine antibody-coated microplate.[21][22]

  • Add 100 µL of the this compound-HRP (Horseradish Peroxidase) enzyme conjugate to each well.[21][22]

  • Shake the plate gently for 10-30 seconds to mix.

  • Incubate for 60 minutes at room temperature, preferably in the dark.[21][22]

  • Wash the wells 6 times with 300 µL of distilled or deionized water per well.[21][22] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.

  • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.[21]

  • Incubate for 30 minutes at room temperature in the dark.[21]

  • Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.[21]

3. Data Analysis

  • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[21]

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve. The intensity of the color is inversely proportional to the this compound concentration.[21][23]

Visualizations

Nicotine Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of nicotine to this compound and its subsequent metabolites.

Nicotine_Metabolism Nicotine Nicotine Nicotine_iminium Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine_iminium CYP2A6, CYP2B6 Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6, CYP2B6 Nicotine_N_oxide Nicotine-N'-oxide Nicotine->Nicotine_N_oxide FMO3 Nicotine_Glucuronide Nicotine Glucuronide Nicotine->Nicotine_Glucuronide UGT2B10 This compound This compound Nicotine_iminium->this compound Aldehyde Oxidase trans_3_hydroxythis compound trans-3'-hydroxythis compound This compound->trans_3_hydroxythis compound CYP2A6 Cotinine_N_oxide This compound-N-oxide This compound->Cotinine_N_oxide CYP2A6, CYP2C19 Cotinine_Glucuronide This compound Glucuronide This compound->Cotinine_Glucuronide UGT2B10

Caption: Primary metabolic pathway of nicotine.

Experimental Workflow for this compound Analysis

The diagram below outlines a typical workflow for the analysis of this compound in biological samples.

Cotinine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Urine, Saliva, Blood) Internal_Standard 2. Addition of Internal Standard Sample_Collection->Internal_Standard Extraction 3. Extraction (LLE or SPE) Internal_Standard->Extraction Evaporation 4. Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Analytical_Method 6. Analytical Method (GC-MS or ELISA) Reconstitution->Analytical_Method Data_Acquisition 7. Data Acquisition Analytical_Method->Data_Acquisition Quantification 8. Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting 9. Reporting Results Quantification->Reporting

Caption: General workflow for this compound analysis.

Conclusion

This compound is an invaluable biomarker for the objective assessment of environmental tobacco smoke exposure. Its favorable pharmacokinetic profile, coupled with well-established and sensitive analytical methods, allows for reliable quantification in various biological matrices. This guide has provided a comprehensive overview of the key technical aspects of using this compound as a biomarker, including quantitative data, detailed experimental protocols, and visual representations of metabolic and analytical pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for accurately assessing ETS exposure and its impact on human health.

References

Unraveling the Enigma of Cotinine: A Technical Guide to its Nicotine-Independent Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotinine, the primary metabolite of nicotine, has long been considered a mere biomarker for tobacco use. However, a growing body of evidence reveals that this compound possesses a distinct pharmacological profile with a range of physiological effects independent of its precursor. This technical guide provides an in-depth exploration of the nicotine-independent actions of this compound, focusing on its interactions with cellular signaling pathways, and its neuroprotective, cognitive-enhancing, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways are presented to offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this intriguing molecule.

Introduction

While nicotine's potent effects on the central nervous system are well-documented, its rapid metabolism and adverse cardiovascular and addictive properties limit its therapeutic applications.[1][2] this compound, with its longer half-life and more favorable safety profile, is emerging as a compound of significant interest.[3][4] Accumulating preclinical evidence suggests that this compound may offer therapeutic benefits for a variety of conditions, including Alzheimer's disease, post-traumatic stress disorder (PTSD), and depression, by modulating neuronal survival, synaptic plasticity, and inflammatory responses.[3][5][6] This guide delves into the specific physiological effects of this compound, dissecting its mechanisms of action that are separate from those of nicotine.

Receptor Binding and Molecular Interactions

Contrary to nicotine, which is a potent agonist at various nicotinic acetylcholine receptors (nAChRs), this compound exhibits a significantly lower affinity for these receptors.[3][7] This distinction is crucial for understanding its unique pharmacological profile.

Nicotinic Acetylcholine Receptors (nAChRs)

This compound's interaction with nAChRs is characterized by weak agonism and potential allosteric modulation. It has a much lower affinity for nAChRs than nicotine, often by two orders of magnitude or more.[7] While it is a weak agonist of the α7 nAChR, its primary mechanism of action at this receptor subtype may be as a positive allosteric modulator, enhancing the effects of the endogenous ligand, acetylcholine.[3][4] This modulatory role could explain its ability to stimulate pro-survival pathways without the potent, and often desensitizing, direct agonism seen with nicotine.[5]

Other Molecular Targets

Recent studies suggest that this compound's effects may extend beyond nAChRs. One notable interaction is with the myeloid differentiation protein 2 (MD2), an accessory protein of Toll-like receptor 4 (TLR4). By binding to MD2, this compound can inhibit TLR4 signaling, providing a molecular basis for its anti-inflammatory effects that is independent of the cholinergic anti-inflammatory pathway.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's potency and efficacy at different molecular targets and in functional assays.

Receptor/Transporter Ligand Assay Type Preparation IC50 / EC50 / Ki Reference
Nicotinic Acetylcholine ReceptorsThis compound[3H]epibatidine displacementRat brain membranes>100-fold lower affinity than nicotine[7]
α7 nAChRThis compound[125I]α-bungarotoxin displacementRat brainIC50: ~1 mM[9]
α7 nAChRNicotine[125I]α-bungarotoxin displacementRat brainIC50: ~10 µM[9]
α4β2* nAChRThis compound[125I]A-85380 binding inhibitionMonkey caudateIC50: 64.8 - 78.7 µM[10]
α3/α6β2* nAChRThis compound125I-α-conotoxinMII binding inhibitionMonkey caudateIC50: 3.1 - 3.6 µM[10]
Dopamine ReleaseThis compound[3H]dopamine overflowRat striatal slicesEC50: 30 µM[1]
MD2 (TLR4 accessory protein)This compoundFluorescence QuenchingRecombinant proteinKD: 13.4 ± 1.8 µM[8]

Table 1: Receptor Binding Affinities and Potency of this compound.

Physiological Effect Animal Model/Cell Line This compound Dosage/Concentration Observed Effect Reference
NeuroprotectionPrimary cortical neurons1 µMAttenuated Aβ1-42 induced cell death[2][5]
Anti-inflammatoryTHP-1 monocytic cells1-100 µMSuppression of TLR-mediated cytokine production[3]
Cognitive EnhancementAlzheimer's disease mouse modelChronic oral administrationImproved working and reference memory[3]
Antidepressant-likeMice (Forced Swim Test, Tail Suspension Test)Chronic oral administrationReduced depressive-like behaviors[6]
Anxiolytic-likeMouse model of PTSDNot specifiedReduced anxiety and fear[3]

Table 2: Summary of In Vivo and In Vitro Physiological Effects of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its physiological effects through the modulation of several key intracellular signaling pathways. These pathways are central to neuronal survival, synaptic plasticity, and the inflammatory response.

Neuroprotective and Cognitive-Enhancing Pathways

This compound has been shown to activate the Akt/GSK3β signaling cascade, a critical pathway for promoting cell survival and mediating synaptic plasticity.[5][11] By stimulating this pathway, likely through positive allosteric modulation of α7 nAChRs, this compound can inhibit apoptosis and enhance the expression of synaptic proteins like synaptophysin, which is crucial for memory formation.[6][11]

cotinine_neuroprotection This compound This compound a7nAChR α7 nAChR (Positive Allosteric Modulation) This compound->a7nAChR PI3K PI3K a7nAChR->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GSK3b GSK3β (Glycogen Synthase Kinase 3β) Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Neuronal_Survival Neuronal Survival (Anti-apoptotic) GSK3b->Neuronal_Survival Promotes Apoptosis (Inhibition leads to survival) Synaptic_Plasticity Synaptic Plasticity (e.g., Synaptophysin expression) CREB->Synaptic_Plasticity Promotes

This compound's Neuroprotective and Cognitive-Enhancing Signaling Pathway.
Anti-inflammatory Pathway

This compound demonstrates anti-inflammatory properties through at least two distinct mechanisms. Firstly, it can potentiate the cholinergic anti-inflammatory pathway via α7 nAChRs, leading to the suppression of pro-inflammatory cytokine production.[12] Secondly, and independently of nAChRs, this compound can directly inhibit the TLR4 signaling pathway by binding to its accessory protein, MD2. This prevents the activation of downstream inflammatory cascades.[8]

cotinine_anti_inflammatory cluster_nAChR nAChR-Dependent Pathway cluster_TLR4 nAChR-Independent Pathway Cotinine1 This compound a7nAChR α7 nAChR Cotinine1->a7nAChR Anti_inflammatory_nAChR Suppression of Pro-inflammatory Cytokines a7nAChR->Anti_inflammatory_nAChR Cotinine2 This compound MD2 MD2 Cotinine2->MD2 Binds to & Inhibits TLR4 TLR4 Inflammatory_Cascade Pro-inflammatory Signaling Cascade TLR4->Inflammatory_Cascade Inhibition of Activation

This compound's Dual Anti-inflammatory Mechanisms.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the physiological effects of this compound.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound for specific nAChR subtypes.

  • Protocol Outline:

    • Membrane Preparation: Rat brain tissue (e.g., cortex, hippocampus) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

    • Radioligand Binding: Membranes are incubated with a specific radiolabeled ligand (e.g., [3H]epibatidine for general nAChRs, [125I]α-bungarotoxin for α7 nAChRs) and varying concentrations of unlabeled this compound.

    • Separation and Counting: The mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.

Assessment of Neuroprotective Effects in Primary Cortical Neurons
  • Objective: To evaluate the ability of this compound to protect neurons from excitotoxicity.

  • Protocol Outline:

    • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.

    • This compound Pre-treatment: Cultured neurons are pre-incubated with this compound at various concentrations for a specified period.

    • Induction of Excitotoxicity: A neurotoxic agent, such as amyloid-beta (Aβ) peptide or glutamate, is added to the culture medium.

    • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

    • Data Analysis: The percentage of viable cells in this compound-treated cultures is compared to that in untreated control cultures.

Evaluation of Anti-inflammatory Effects in THP-1 Cells
  • Objective: To investigate the effect of this compound on the inflammatory response mediated by Toll-like receptors.

  • Protocol Outline:

    • Cell Culture: Human monocytic THP-1 cells are cultured and maintained.

    • This compound Treatment: Cells are pre-treated with this compound for a defined period.

    • TLR Agonist Stimulation: Cells are stimulated with specific TLR agonists (e.g., LPS for TLR4, flagellin for TLR5) to induce an inflammatory response.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.

    • Data Analysis: Cytokine levels in this compound-treated cells are compared to those in cells stimulated with TLR agonists alone.

Behavioral Assessment of Cognitive Enhancement in Rodents (Radial Arm Water Maze)
  • Objective: To assess the effects of this compound on spatial learning and memory.

  • Protocol Outline:

    • Apparatus: A circular pool with a central platform and multiple arms radiating outwards. One arm contains a hidden escape platform.

    • Drug Administration: Rodents are administered this compound or a vehicle control, typically through their drinking water or via injection, for a specified duration.

    • Training: Animals are placed in the maze and must learn the location of the hidden escape platform. The number of errors (entries into incorrect arms) is recorded.

    • Testing: Memory is assessed by measuring the number of errors and the time taken to locate the platform over several trials and days.

    • Data Analysis: The performance of this compound-treated animals is compared to that of the control group.

experimental_workflow_rawm Start Start Drug_Admin This compound/Vehicle Administration Start->Drug_Admin Training Radial Arm Water Maze Training (Multiple Trials/Days) Drug_Admin->Training Data_Collection Record Errors and Latency Training->Data_Collection Analysis Compare Performance between This compound and Control Groups Data_Collection->Analysis End End Analysis->End

References

cotinine synthesis and degradation pathways in humans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cotinine Synthesis and Degradation Pathways in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the primary metabolite of nicotine, serves as a critical biomarker for tobacco exposure due to its longer half-life compared to its parent compound. Understanding the intricate pathways of its synthesis and degradation is paramount for toxicological studies, clinical diagnostics, and the development of smoking cessation therapies. This guide provides a comprehensive overview of the enzymatic processes governing this compound metabolism in humans, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The metabolism is predominantly mediated by the polymorphic cytochrome P450 2A6 (CYP2A6) enzyme, leading to significant inter-individual variability in nicotine and this compound clearance. This variability has profound implications for smoking behavior, addiction susceptibility, and the efficacy of nicotine replacement therapies.

This compound Synthesis: The Conversion of Nicotine

In humans, approximately 70-80% of nicotine is converted to this compound.[1][2][3][4] This biotransformation is a two-step process primarily occurring in the liver.[1][3]

Step 1: 5'-Oxidation of Nicotine

The initial and rate-limiting step is the C-oxidation of nicotine at the 5' position of the pyrrolidine ring. This reaction is predominantly catalyzed by the cytochrome P450 2A6 (CYP2A6) enzyme.[1][3][5][6] This oxidation results in the formation of an unstable intermediate, 5'-hydroxynicotine, which exists in equilibrium with the nicotine-Δ1'(5')-iminium ion.[1][3][7][8] While CYP2A6 is the principal enzyme, other isoforms such as CYP2B6 and CYP2A13 can also contribute to this reaction, particularly at higher nicotine concentrations.[2][9]

Step 2: Conversion to this compound

The nicotine-Δ1'(5')-iminium ion is subsequently converted to the stable lactam metabolite, this compound. This step is catalyzed by a cytoplasmic enzyme, aldehyde oxidase.[1][2][3] However, studies have also shown that CYP2A6 and CYP2A13 can directly metabolize the iminium ion to this compound, indicating that aldehyde oxidase is not strictly required for this conversion in vitro.[7]

G cluster_synthesis This compound Synthesis Pathway Nicotine Nicotine Iminium_Ion Nicotine-Δ1'(5')-iminium Ion (in equilibrium with 5'-hydroxynicotine) Nicotine->Iminium_Ion CYP2A6 (major) CYP2B6, CYP2A13 (minor) This compound This compound Iminium_Ion->this compound Aldehyde Oxidase CYP2A6, CYP2A13

Diagram 1: this compound Synthesis Pathway

This compound Degradation: Metabolic Fate of this compound

This compound itself is extensively metabolized before excretion. Only about 10-15% of a nicotine dose is excreted in the urine as unchanged this compound.[1] The metabolism of this compound is also primarily mediated by CYP2A6.[6]

The major degradation pathway for this compound is 3'-hydroxylation, leading to the formation of trans-3'-hydroxythis compound (3HC).[1][6] This metabolite, along with its glucuronide conjugate, accounts for 40-60% of the total nicotine dose found in urine.[1] The ratio of 3HC to this compound, known as the Nicotine Metabolite Ratio (NMR), is a reliable biomarker of CYP2A6 activity.[4][6][10]

Other, more minor, pathways of this compound degradation include:

  • 5'-hydroxylation to form 5'-hydroxythis compound.[1]

  • N-oxidation to form this compound N-oxide.[1][6]

  • Glucuronidation to form this compound glucuronide.[1]

  • N-demethylation to form northis compound.[1]

G cluster_degradation This compound Degradation Pathways This compound This compound 3HC trans-3'-hydroxythis compound (3HC) (Major Metabolite) This compound->3HC CYP2A6 5HC 5'-hydroxythis compound This compound->5HC CNO This compound N-oxide This compound->CNO CG This compound Glucuronide This compound->CG Northis compound Northis compound This compound->Northis compound Excretion Urinary Excretion 3HC->Excretion

Diagram 2: this compound Degradation Pathways

Quantitative Data: Enzyme Kinetics and Pharmacokinetics

The kinetics of the enzymes involved in this compound metabolism and the pharmacokinetic properties of nicotine and this compound are crucial for understanding inter-individual differences in smoking behavior and response to treatment.

Table 1: Enzyme Kinetic Parameters for Nicotine and this compound Metabolism

SubstrateEnzymeMetaboliteKm (µM)Vmax (nmol/min/nmol P450 or pmol/min/mg protein)Reference
NicotineCYP2A6This compound11.011.0 nmol/min/nmol P450[9]
NicotineCYP2B6This compound1058.2 nmol/min/nmol P450[9]
Nicotine-Δ1'(5')-iminium ionCYP2A6This compound229 ± 496.0 ± 0.7 nmol/min/nmol P450[7]
Nicotine-Δ1'(5')-iminium ionCYP2A13This compound28 ± 412.9 ± 0.7 nmol/min/nmol P450[7]

Table 2: Pharmacokinetic Parameters of Nicotine and this compound

CompoundHalf-lifeTypical Blood Levels (Smokers)Reference
Nicotine~2 hours10-50 ng/mL[8][11]
This compound~20 hours250-350 ng/mL[7][11]

Genetic Influences: The Role of CYP2A6 Polymorphisms

The gene encoding CYP2A6 is highly polymorphic, leading to significant inter-individual and inter-ethnic differences in enzyme activity.[12] Individuals can be categorized as fast, normal, intermediate, or slow/poor metabolizers of nicotine based on their CYP2A6 genotype.[5]

  • Slow metabolizers have reduced CYP2A6 activity, leading to slower clearance of nicotine and this compound.[5] This results in higher and more sustained plasma nicotine levels from each cigarette, which may lead to smoking fewer cigarettes per day and a lower risk of dependence.[5]

  • Fast metabolizers , on the other hand, clear nicotine more rapidly, which may necessitate smoking more frequently to maintain desired nicotine levels, potentially leading to heavier dependence.[5]

Table 3: Impact of CYP2A6 Genotype on Nicotine and this compound Clearance

CYP2A6 Genotype GroupRelative ActivityMean Nicotine Clearance (mL/min/kg)Mean this compound Clearance (mL/min/kg)Reference
Normal Metabolizers (1/1)100%18.8 ± 6.00.77[5]
Intermediate Metabolizers (1/9, 1/12)~80%15.5 ± 4.9-
Slow Metabolizers (1/2, 1/4, 9/9, etc.)~50%11.7 ± 5.10.58[5]

Experimental Protocols

In Vitro CYP2A6 Inhibition Assay using Human Liver Microsomes

This protocol outlines a common method to assess the inhibitory potential of a compound on CYP2A6 activity.

G cluster_workflow Experimental Workflow: In Vitro CYP2A6 Assay Prep 1. Reagent Preparation - Human Liver Microsomes (HLM) - NADPH Regenerating System - Buffer (e.g., Potassium Phosphate) - Substrate (e.g., Coumarin) - Test Compound Incubation 2. Incubation - Pre-incubate HLM, buffer, and test compound at 37°C - Add substrate - Initiate reaction with NADPH - Incubate for a defined time (e.g., 30-60 min) Prep->Incubation Termination 3. Reaction Termination - Add quenching solution (e.g., ice-cold acetonitrile) Incubation->Termination Analysis 4. Sample Analysis - Centrifuge to precipitate proteins - Analyze supernatant by LC-MS/MS for metabolite formation Termination->Analysis Data 5. Data Analysis - Determine rate of metabolite formation - Calculate IC50 value Analysis->Data

References

An In-depth Technical Guide on Cotinine Accumulation in Response to Chronic Nicotine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cotinine accumulation resulting from chronic nicotine exposure. It delves into the metabolic pathways, pharmacokinetic properties, and factors influencing this compound levels. The guide presents quantitative data in structured tables, details common experimental protocols, and visualizes key processes using Graphviz diagrams to support advanced research and drug development.

Introduction: Nicotine Metabolism and the Role of this compound

Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in the body, primarily by the liver.[1][2] Approximately 70-80% of nicotine is converted to its major metabolite, this compound.[2][3][4] Due to its longer biological half-life (approximately 12-16 hours) compared to nicotine (2-2.5 hours), this compound serves as a reliable and widely used biomarker for assessing nicotine exposure from tobacco use and environmental smoke.[3][5][6] Understanding the dynamics of this compound accumulation is critical for toxicological studies, smoking cessation research, and the development of nicotine replacement therapies.

Core Metabolic Pathway: Nicotine to this compound

The conversion of nicotine to this compound is a two-step enzymatic process predominantly occurring in the liver.[1][2]

  • Step 1: C-oxidation. The cytochrome P450 enzyme system, specifically the CYP2A6 enzyme, catalyzes the initial oxidation of nicotine to a transient intermediate, nicotine-Δ1'(5')-iminium ion.[2][7] While CYP2A6 is the primary enzyme, CYP2B6 may also play a minor role.[2]

  • Step 2: Aldehyde Oxidase Activity. The cytoplasmic enzyme aldehyde oxidase (AOX1) then rapidly converts the iminium ion intermediate into this compound.[1][2]

This compound itself is further metabolized, primarily by CYP2A6, to other downstream metabolites such as trans-3'-hydroxythis compound (3HC).[7] The ratio of 3HC to this compound is often used as a biomarker for CYP2A6 enzyme activity.

Visualization of Nicotine Metabolism

The following diagram illustrates the primary metabolic conversion of nicotine.

Nicotine_Metabolism Primary Metabolic Pathway of Nicotine to this compound cluster_0 cluster_1 Nicotine Nicotine Iminium Nicotine-Δ1'(5')-iminium ion (Intermediate) Nicotine->Iminium C-oxidation This compound This compound Iminium->this compound Oxidation CYP2A6 CYP2A6 (Primary Enzyme) CYP2A6->Nicotine AOX1 Aldehyde Oxidase (AOX1) AOX1->Iminium

Primary Metabolic Pathway of Nicotine to this compound

Quantitative Data on this compound Accumulation

Chronic exposure to nicotine leads to the accumulation of this compound in various biological matrices. The steady-state concentration is influenced by the dose, frequency of exposure, route of administration, and individual metabolic rate, which is largely determined by CYP2A6 genetics.[7]

Table 1: Typical this compound Concentrations in Human Biological Fluids
Exposure StatusBiological MatrixTypical this compound Concentration Range (ng/mL)Reference
Heavy Smokers Blood/Serum250 - 900+[3]
Urine1,000 - 8,000+[5][8]
Saliva>100 - 327+[9]
Moderate/Light Smokers Blood/Serum< 250[3]
Urine< 500 - 1,000[5]
Saliva10 - 100[9]
Passive Smokers Blood/Serum~1 - 15[9]
Urine~13 - 37[9]
Saliva~9 - 18[9]
Table 2: Pharmacokinetic Parameters of Nicotine and this compound
ParameterNicotineThis compoundSpeciesReference
Elimination Half-Life 2 - 2.5 hours12 - 16 hoursHuman[3]
~1 hour~7 hoursRat[6]
Plasma Clearance 16 - 17 mL/min/kg0.4 - 1.0 mL/min/kgHuman[3]
2.5 - 4.4 L/h/kg0.12 - 0.21 L/h/kgRat[3]
Steady-State Volume of Distribution 2.6 - 2.8 L/kg0.7 - 1.0 L/kgHuman[3]
2.0 - 5.0 L/kg0.7 - 1.5 L/kgRat[3]
Table 3: this compound Levels in Preclinical Models (Chronic Exposure)
Animal ModelNicotine Administration Method & DurationResulting Serum/Plasma this compound LevelReference
Male & Female Mice E-cigarette vapor inhalation (4 weeks)Male: 433.7 ± 19.55 ng/mLFemale: 362.3 ± 16.27 ng/mL[10]
Wistar Han Rats Feed-based exposure (2 years)Increased plasma this compound levels detected[11]
Adolescent Rats Nicotine vapor (7 mg/m³, 14h/day, 7 days)Produced moderate to severe withdrawal signs[12]

Experimental Protocols for Studying this compound Accumulation

Investigating this compound accumulation requires precise protocols for chronic nicotine administration, sample collection, and bioanalysis.

Chronic Nicotine Administration in Rodent Models

Several methods are employed to model chronic nicotine exposure in rodents:

  • Nicotine in Drinking Water: A common and non-invasive method. Nicotine is added to the animals' drinking water, often with saccharin to mask the bitter taste. This method allows for voluntary self-administration.[13]

  • Osmotic Minipumps: Subcutaneously implanted pumps that deliver a constant, controlled infusion of nicotine over an extended period (e.g., 7-28 days). This method ensures consistent plasma nicotine levels.

  • Vapor Inhalation Chambers: Exposes animals to nicotine vapor, closely mimicking human inhalation via smoking or vaping.[14][15] Exposure can be intermittent or continuous for several hours per day over consecutive days.[12][14]

  • Oral Gavage/Mucosal Application: Direct administration of a specific nicotine dose. For chronic studies, this involves repeated daily dosing.[16]

Sample Collection and Processing
  • Biological Matrices: Blood (plasma/serum), urine, saliva, and tissues (e.g., brain, kidney, liver) are commonly collected.[17][18] Urine and saliva are preferred for non-invasive studies, offering higher this compound concentrations than blood.[17]

  • Collection: Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture. Urine is collected using metabolic cages. Saliva can be collected via oral swabs.

  • Processing: Blood is centrifuged to separate plasma or serum. Samples are typically stored at -20°C or -80°C until analysis.[19] For urine, a clean-up step via liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common to remove interfering substances.[19][20]

Bioanalytical Quantification of this compound

The gold standard for accurate this compound quantification is chromatography coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely adopted technique due to its high sensitivity and specificity.[21] It allows for the simultaneous quantification of nicotine and multiple metabolites. The limit of quantification (LOQ) can be as low as 0.040 ng/mL in urine and 0.57 ng/mL in serum.[10][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable method, also widely used. It often requires derivatization of the analyte but provides excellent separation and sensitivity, with LOQs around 10 ng/mL in saliva and urine.[21]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A more economical and accessible method than mass spectrometry.[19] While less sensitive, it is suitable for quantifying the higher this compound concentrations found in active smokers, with detection limits around 30 ng/mL in urine.[19]

Visualization of a Typical Experimental Workflow

The following diagram outlines a standard workflow for a preclinical study on this compound accumulation.

Experimental_Workflow General Workflow for Preclinical this compound Accumulation Study start Study Start acclimation Animal Acclimation (e.g., 7 days) start->acclimation grouping Randomization into Control & Treatment Groups acclimation->grouping administration Chronic Nicotine Administration (e.g., Osmotic Pump, Vapor, Drinking Water) grouping->administration collection Periodic/Terminal Sample Collection (Blood, Urine, Tissues) administration->collection processing Sample Processing (Centrifugation, Extraction) collection->processing quantification This compound Quantification (e.g., LC-MS/MS) processing->quantification analysis Data Analysis (Pharmacokinetics, Statistics) quantification->analysis end Study End analysis->end

Workflow for Preclinical this compound Accumulation Study

Factors Influencing this compound Accumulation

The relationship between nicotine intake and steady-state this compound levels is complex and influenced by several factors.

  • Genetic Polymorphisms: Variations in the CYP2A6 gene are the most significant determinant of nicotine metabolism rate.[7] Individuals can be categorized as slow, normal, or fast metabolizers. Slow metabolizers clear nicotine less efficiently, leading to higher nicotine exposure per cigarette but potentially lower this compound levels for a given nicotine dose over time, and they often smoke less.[7]

  • Enzyme Induction/Inhibition: Chronic smoking itself can alter the clearance of this compound.[3] Furthermore, other drugs or compounds can induce or inhibit CYP2A6 activity, thereby affecting this compound levels.

  • Physiological Factors: Renal function is crucial for the final excretion of this compound and its metabolites.[5] Age, sex, and ethnicity can also influence metabolic rates and this compound accumulation.[22] For instance, one study in mice found that males had significantly higher serum this compound levels than females after identical chronic e-cigarette vapor exposure.[10]

Visualization of Influencing Factors

This diagram illustrates the logical relationships between key variables and this compound levels.

Logical_Relationships Key Factors Modulating this compound Levels Nicotine Chronic Nicotine Exposure (Dose, Duration, Frequency) Metabolism Rate of Nicotine Metabolism Nicotine->Metabolism Genetics CYP2A6 Genetics (Slow, Normal, Fast Metabolizer) Genetics->Metabolism Factors Other Factors (Renal Function, Sex, Drug Interactions) Factors->Metabolism This compound Steady-State This compound Concentration Metabolism->this compound

Key Factors Modulating this compound Levels

Conclusion and Implications

This compound accumulation is a dynamic process governed by the interplay of nicotine exposure, hepatic metabolism, and individual genetic and physiological factors. As a stable, long-half-life biomarker, it provides an integrated measure of nicotine dose over time, making it invaluable for research. For drug development professionals, understanding these dynamics is essential for designing preclinical toxicology studies, interpreting biomarker data in clinical trials for smoking cessation aids, and developing novel nicotine-based therapeutics. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for robust and reproducible research in this field.

References

Methodological & Application

Application Note: Quantification of Cotinine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cotinine, the primary metabolite of nicotine, is a well-established biomarker for assessing tobacco smoke exposure and nicotine intake. Its longer half-life in the body compared to nicotine makes it an ideal indicator for monitoring smoking status, evaluating the efficacy of smoking cessation programs, and in forensic toxicology.[1][2] This application note describes a robust and sensitive method for the quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, suitable for high-throughput analysis in research and clinical settings.

Principle

This method employs a stable isotope-labeled internal standard (this compound-d3) for accurate quantification.[3] Urine samples are prepared using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[4][5][6] The prepared samples are then subjected to LC-MS/MS analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • This compound-d3 (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Methyl-t-butyl ether

  • Dichloromethane

  • Sodium hydroxide (5N)

  • Hydrochloric acid (0.25N)

  • Human urine (blank)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and this compound-d3 in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the this compound stock solution with a mixture of methanol and water to create calibration standards.[1]

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound-d3 in methanol.[8]

  • Calibration Standards and QC Samples: Spike blank human urine with the appropriate working standard solutions to create a series of calibration standards and at least three levels of quality control samples (low, medium, and high).[4][5]

Sample Preparation

Two common methods for sample preparation are described below:

Method A: Liquid-Liquid Extraction (LLE) [4]

  • To 250 µL of urine sample, add 40 µL of the internal standard working solution and 50 µL of 5N sodium hydroxide.

  • Vortex the mixture.

  • Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene chloride:diethyl ether) and stir for 1.5 minutes.[4]

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.[4]

  • Transfer 1 mL of the organic (lower) layer to a clean tube.

  • Add 10 µL of 0.25 N hydrochloric acid and evaporate the solvent to dryness under a gentle stream of nitrogen at 35 °C.[4]

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE) [5][6][8]

  • Sample Pre-treatment: To 180 µL of urine, add 1000 µL of 5 mM ammonium formate (pH 2.5) and 10 µL of the internal standard working solution. Vortex and centrifuge.[8]

  • SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[8]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[8]

  • Washing: Wash the cartridge with 1000 µL of 5 mM ammonium formate (pH 2.5) to remove interferences.[8]

  • Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 column (e.g., Hypersil Gold C18, 4.6 x 150 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.6 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 25 °C[1]
Gradient Optimized for separation of this compound and internal standard

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4800 V[9]
Temperature 400 °C[9]
Curtain Gas 20 psi[9]
CAD Gas Medium
Gas 1 45 psi[9]
Gas 2 50 psi[9]
Dwell Time 200 ms[9]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 177.1 - 177.4[2][9][10]80.0 - 98.3[9][10]
This compound-d3 180.2 - 180.3[2][10]80.0[10]

Data Presentation

Quantitative Performance

The performance of the LC-MS/MS method for this compound quantification is summarized in the table below. The values represent typical ranges reported in the literature.

ParameterTypical Value
Linearity Range 0.5 - 5000 ng/mL[3][4][7][8]
Limit of Detection (LOD) 0.13 - 0.156 µg/L[2][3]
Lower Limit of Quantification (LLOQ) 0.20 - 2.5 µg/L[2][3]
Intra-assay Precision (%CV) < 12%[2][3]
Inter-assay Precision (%CV) < 10%[2][3]
Recovery > 90%[1][3]

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound in urine is depicted below.

Cotinine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Urine Sample add_is Add Internal Standard (this compound-d3) sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification Method_Components cluster_analyte Target Analyte cluster_matrix Biological Matrix cluster_method Analytical Method cluster_quant Quantification This compound This compound LC Liquid Chromatography This compound->LC Urine Urine Urine->LC Sample Introduction MSMS Tandem Mass Spectrometry LC->MSMS Separation & Ionization Result Concentration (ng/mL) MSMS->Result Detection & Measurement IS Internal Standard (this compound-d3) IS->Result Normalization

References

Application Note: Quantitative Analysis of Cotinine in Human Saliva by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cotinine, the primary metabolite of nicotine, in human saliva using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow from sample collection and preparation, including liquid-liquid extraction, to GC-MS analysis with selected ion monitoring (SIM). This method is suitable for researchers, scientists, and drug development professionals requiring accurate and reliable measurement of tobacco smoke exposure. The validated method demonstrates excellent linearity, precision, and accuracy, with a low limit of detection, making it applicable for clinical and epidemiological studies.

Introduction

This compound is a major metabolite of nicotine and a reliable biomarker for assessing exposure to tobacco smoke due to its longer half-life (approximately 16-20 hours) compared to nicotine (2-3 hours). Saliva is an ideal biological matrix for monitoring tobacco exposure as it can be collected non-invasively, which is particularly advantageous in large-scale studies and for sensitive populations. Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity for the quantification of this compound, providing a gold-standard analytical method for its detection. This application note presents a detailed protocol for the analysis of this compound in saliva by GC-MS.

Experimental

Materials and Reagents
  • This compound standard

  • This compound-d3 (internal standard)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane

  • Ethyl Acetate

  • Methanol

  • Deionized Water

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., Rtx-5MS or equivalent)

Sample Collection and Handling

Saliva samples should be collected in sterile containers. It is recommended that subjects refrain from eating, drinking, or oral hygiene procedures for at least 30 minutes prior to collection to avoid contamination. Upon collection, samples should be frozen at -20°C or lower until analysis to ensure stability. Prior to extraction, samples should be thawed and centrifuged to remove any particulate matter.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 1.0 mL of saliva into a 15 mL glass centrifuge tube.

  • Add 100 µL of the internal standard solution (this compound-d3, 1 µg/mL in methanol).

  • Add 200 µL of 5 M Sodium Hydroxide (NaOH) to alkalinize the sample.

  • Add 5 mL of a dichloromethane/ethyl acetate (1:1, v/v) extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • Column: Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column

  • Injection Volume: 2 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters
AnalyteQuantifier Ion (m/z)Qualifier Ions (m/z)
This compound17698, 118, 147
This compound-d3 (IS)179101, 121

Results and Discussion

The described method provides excellent chromatographic separation and sensitive detection of this compound in saliva. The retention time for this compound is approximately 9.7 minutes.

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.

Linearity: The calibration curve for this compound was linear over the concentration range of 1 to 1000 ng/mL, with a coefficient of determination (R²) greater than 0.99.

Sensitivity: The limit of detection (LOD) and limit of quantitation (LOQ) for this compound in saliva were determined to be 0.5 ng/mL and 1.5 ng/mL, respectively, demonstrating the high sensitivity of the method.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low104.56.298.7
Medium1003.14.8101.2
High5002.53.999.5

The low relative standard deviation (%RSD) values indicate high precision, and the accuracy values are within acceptable limits, demonstrating the reliability of the method.

Conclusion

This application note describes a validated GC-MS method for the quantitative analysis of this compound in human saliva. The method is sensitive, specific, and reliable, making it a valuable tool for accurately assessing tobacco smoke exposure in various research and clinical settings. The simple and efficient sample preparation protocol, combined with the specificity of GC-MS, allows for high-throughput analysis of saliva samples.

Visualizations

G cluster_workflow Experimental Workflow SampleCollection Saliva Sample Collection Centrifugation Centrifugation SampleCollection->Centrifugation Alkalinization Alkalinization with NaOH Centrifugation->Alkalinization Extraction Liquid-Liquid Extraction (Dichloromethane/Ethyl Acetate) Alkalinization->Extraction Evaporation Evaporation under Nitrogen Extraction->Evaporation Reconstitution Reconstitution in Ethyl Acetate Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis (SIM Mode) Reconstitution->GCMS_Analysis G cluster_pathway Nicotine Metabolism Nicotine Nicotine This compound This compound Nicotine->this compound Metabolism Hydroxythis compound trans-3'-Hydroxythis compound This compound->Hydroxythis compound Metabolism

Application Note: High-Throughput Screening of Cotinine Levels in Plasma Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotinine, the primary metabolite of nicotine, is a well-established biomarker for assessing exposure to tobacco smoke and nicotine-containing products.[1] Its longer half-life in plasma (6–22 hours) compared to nicotine (1–2 hours) makes it a more reliable indicator of nicotine intake.[2] Accurate and efficient quantification of this compound in plasma is crucial for clinical and toxicological studies, smoking cessation programs, and epidemiological research. This application note provides a detailed protocol for a high-throughput screening method for the determination of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[3]

Principle

This method employs a simple and rapid protein precipitation step for sample preparation, followed by analysis using an LC-MS/MS system. The use of a 96-well plate format facilitates high-throughput processing.[4] An isotopically labeled internal standard (IS), such as this compound-d3, is used to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1] The analytes are separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification.[4][5]

Quantitative Data Summary

The performance of LC-MS/MS methods for this compound quantification can vary based on the specific instrumentation and protocol employed. The following table summarizes typical validation parameters reported in the literature for the analysis of this compound in plasma.

ParameterReported Range of ValuesReferences
Limit of Detection (LOD) 0.010 - 0.38 ng/mL[1][3][6]
Limit of Quantification (LOQ) 0.20 - 1.11 ng/mL[1][7][6]
Linearity (Calibration Range) 0.5 - 5000 ng/mL[1][4][8][9]
Recovery 93% - 101.7%[6][10]
Intra-day Precision (%CV) < 15%[1][8]
Inter-day Precision (%CV) < 15%[1][8]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (drug-free)

  • 96-well collection plates

  • Sealing mats

Equipment
  • Liquid Chromatography system (e.g., Waters Acquity UPLC®)

  • Triple Quadrupole Mass Spectrometer (e.g., API 4000)

  • Analytical column (e.g., Waters UPLC®-BEH Phenyl, 1.7 µm, 30 x 2.1 mm)[4]

  • 96-well plate centrifuge

  • Automated liquid handler (optional, for high throughput)

  • Vortex mixer

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 500 ng/mL).[4]

  • Internal Standard Working Solution (12.5 ng/mL): Dilute the this compound-d3 primary stock solution with methanol containing 1% ammonium carbonate.[4]

Sample Preparation (Protein Precipitation in 96-well plate format)[4]
  • Allow plasma samples, calibration standards, and quality control samples to thaw to room temperature.

  • Using a multichannel pipette or automated liquid handler, add 25 µL of each plasma sample, standard, or QC into the wells of a 96-well plate.[4]

  • Add 200 µL of the internal standard working solution to each well.[4]

  • Seal the plate and vortex mix for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4,000 rpm for 5 minutes.[9]

  • Transfer 150 µL of the supernatant to a new 96-well plate.[4]

  • Dilute the extracted samples with 150 µL of water.[4]

  • Seal the plate and centrifuge briefly before placing it in the autosampler for LC-MS/MS analysis.[4]

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions: [4]

  • Column: Waters UPLC®-BEH Phenyl, 1.7 µm (30 x 2.1 mm)

  • Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.55 mL/min

  • Injection Volume: 2 µL[7]

  • Column Temperature: 50 °C[7]

  • Gradient Program:

    • Initial: 90% A, 10% B

    • 1.20 min: 60% A, 40% B

    • 1.21 min: 5% A, 95% B

    • 1.80 min: 5% A, 95% B

    • 1.81 min: 90% A, 10% B

    • 2.00 min: 90% A, 10% B

Mass Spectrometry (MS) Conditions (Positive Ion Mode): [4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound177.380.0
This compound-d3180.380.0
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Spray Voltage: 4800 V[5]

  • Source Temperature: 400 °C[5]

  • Curtain Gas: 20 psi[5]

  • Collision Gas (CAD): 4 psi[5]

  • Gas 1 (Nebulizer Gas): 45 psi[5]

  • Gas 2 (Heater Gas): 50 psi[5]

Data Analysis
  • Integrate the peak areas for this compound and the internal standard (this compound-d3) using the instrument's data processing software.

  • Calculate the peak area ratio of this compound to this compound-d3.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow start Plasma Sample Receipt sample_prep Sample Preparation (96-well plate) start->sample_prep protein_precip Protein Precipitation (Acetonitrile + IS) sample_prep->protein_precip centrifugation1 Centrifugation protein_precip->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer dilution Dilution with Water supernatant_transfer->dilution lc_ms_analysis LC-MS/MS Analysis dilution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end Final Report data_processing->end

Caption: High-throughput experimental workflow for plasma this compound analysis.

logical_relationship nicotine Nicotine Exposure metabolism Metabolism (CYP2A6) nicotine->metabolism leads to This compound This compound in Plasma (Biomarker) metabolism->this compound produces analysis High-Throughput LC-MS/MS Screening This compound->analysis is measured by quantification Quantitative Result (ng/mL) analysis->quantification yields

Caption: Logical relationship from nicotine exposure to quantitative analysis.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the quantitative analysis of this compound in plasma samples. The simple protein precipitation sample preparation protocol is amenable to automation, making it suitable for large-scale clinical and research studies. The method's performance, as demonstrated by the validation parameters, ensures reliable and accurate data for assessing nicotine exposure.

References

Application Notes: Cotinine ELISA Kit for Human Serum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cotinine, the primary metabolite of nicotine, serves as a reliable biomarker for quantifying exposure to tobacco smoke due to its longer half-life (16-20 hours) compared to nicotine (1-2 hours). This this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the quantitative determination of this compound in human serum. This document provides a detailed protocol for its application, data analysis, and expected performance characteristics.

Principle of the Assay

The assay operates on the principle of competitive binding. This compound present in the serum sample competes with a fixed amount of this compound conjugated to horseradish peroxidase (this compound-HRP) for a limited number of binding sites on a microplate pre-coated with an anti-cotinine antibody. Following an incubation period, unbound components are removed by washing. A substrate solution (TMB) is then added, which develops a blue color in proportion to the amount of this compound-HRP that has bound to the plate. The reaction is terminated by the addition of a stop solution, which changes the color to yellow. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Materials

Materials Provided
  • Anti-Cotinine Antibody Coated Microplate (96 wells)

  • This compound Standards (0, 5, 10, 25, 50, 100 ng/mL)

  • This compound-HRP Conjugate

  • Wash Buffer Concentrate (20X)

  • TMB Substrate

  • Stop Solution

Materials Required But Not Provided
  • Precision pipettes and disposable tips

  • Deionized or distilled water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Graduated cylinders for reagent preparation

  • Vortex mixer

  • Absorbent paper for blotting

Experimental Protocol

A schematic of the experimental workflow is provided below. It is crucial to bring all reagents and samples to room temperature (20-25°C) before starting the assay.

experimental_workflow A Prepare Reagents (Dilute Wash Buffer 1:20) B Add 50 µL of Standards and Samples to wells A->B C Add 50 µL of this compound-HRP Conjugate to each well B->C D Incubate for 60 minutes at 37°C C->D E Wash wells 5 times with 300 µL of Wash Buffer D->E F Add 100 µL of TMB Substrate to each well E->F G Incubate for 15 minutes at 37°C in the dark F->G H Add 50 µL of Stop Solution to each well G->H I Read absorbance at 450 nm within 15 minutes H->I J Calculate Results I->J

Caption: High-level overview of the this compound ELISA experimental workflow.

Sample Preparation
  • Collect whole blood via standard venipuncture.

  • Allow the blood to clot for at least 30 minutes at room temperature.

  • Centrifuge at 2,000-3,000 x g for 15 minutes.

  • Carefully collect the serum supernatant.

  • Samples should be assayed immediately or stored in aliquots at -20°C or lower for later use. Avoid repeated freeze-thaw cycles.

Assay Procedure
  • Reagent Preparation : Dilute the 20X Wash Buffer Concentrate with 19 parts of deionized water to make a 1X working solution.

  • Standard/Sample Addition : Add 50 µL of each this compound Standard and serum sample into the designated wells. It is recommended to run all standards and samples in duplicate.

  • Conjugate Addition : Add 50 µL of this compound-HRP Conjugate to every well.

  • Incubation : Gently mix the contents by tapping the plate. Cover the plate and incubate for 60 minutes at 37°C.

  • Washing : Aspirate the liquid from each well. Wash each well 5 times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and firmly tap it on absorbent paper to remove any residual buffer.

  • Substrate Reaction : Add 100 µL of TMB Substrate to each well.

  • Second Incubation : Incubate the plate for 15 minutes at 37°C, protected from light.

  • Stop Reaction : Add 50 µL of Stop Solution to each well. This will stop the reaction and change the color from blue to yellow.

  • Read Plate : Measure the optical density (OD) of each well at 450 nm using a microplate reader. The reading should be taken within 15 minutes of adding the Stop Solution.

Data Analysis

The relationship between this compound concentration and absorbance is inverse. The following steps outline the data analysis process.

data_analysis_flow cluster_0 Data Acquisition cluster_1 Standard Curve Generation cluster_2 Sample Concentration Calculation A Measure OD at 450 nm for all wells B Calculate Mean OD for each Standard A->B E Calculate Mean OD for each Sample A->E C Calculate %B/B₀ for each Standard (%B/B₀ = (Mean OD_Standard / Mean OD_Zero Standard) * 100) B->C D Plot %B/B₀ (Y-axis) vs. Concentration (X-axis) C->D G Interpolate this compound Concentration from Standard Curve D->G F Calculate %B/B₀ for each Sample E->F F->G

Caption: Logical workflow for the analysis of this compound ELISA data.

Calculation of Results
  • Calculate the average OD for the duplicate readings of each standard and sample.

  • Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Mean OD of Standard or Sample / Mean OD of Zero Standard (B₀)) x 100

  • Construct a standard curve by plotting the %B/B₀ for each standard on the y-axis against its corresponding concentration in ng/mL on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the this compound concentration of each sample by interpolating its %B/B₀ value from the standard curve.

Typical Data

The following data is for demonstration purposes only. A new standard curve must be generated for each assay.

This compound Conc. (ng/mL)Mean OD (450 nm)%B/B₀
01.985100.0%
51.51276.2%
101.19860.4%
250.72136.3%
500.45522.9%
1000.28814.5%

Assay Performance

ParameterSpecification
Assay Range 5 ng/mL - 100 ng/mL
Sensitivity (LOD) 1.0 ng/mL
Specificity High specificity for this compound. Cross-reactivity with nicotine and its other metabolites is negligible.
Precision Intra-Assay Coefficient of Variation (CV): < 10%Inter-Assay Coefficient of Variation (CV): < 15%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
High Background / Low OD for Zero Standard Inadequate washing; Contaminated Wash Buffer; TMB Substrate exposed to light.Ensure thorough washing and complete removal of buffer. Prepare fresh Wash Buffer. Protect TMB Substrate from light.
Poor Standard Curve Improper standard dilution; Inaccurate pipetting; Reagents not at room temperature.Prepare fresh standards. Calibrate and check pipettes. Ensure all reagents are at room temperature before use.
High Coefficient of Variation (CV) Inaccurate pipetting; Inconsistent washing technique; Wells not mixed properly.Use proper pipetting technique. Ensure uniform washing across the plate. Gently tap the plate after adding reagents to mix.

Solid-Phase Extraction of Cotinine from Whole Blood: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotinine, the primary metabolite of nicotine, serves as a reliable biomarker for assessing exposure to tobacco smoke due to its longer half-life of approximately 20 hours compared to nicotine's 0.5-3 hours.[1][2] Accurate quantification of this compound in biological matrices is crucial for clinical and toxicological studies, smoking cessation trials, and public health research. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of this compound from complex matrices like whole blood, offering high recovery and reproducibility.[1][3] This document provides a comprehensive protocol for the solid-phase extraction of this compound from whole blood, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from whole blood.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Whole Blood Sample IS Add Internal Standard (e.g., this compound-d3) Sample->IS Buffer Add Phosphate Buffer (pH 6.0) IS->Buffer Vortex Vortex & Sonicate Buffer->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Column (e.g., Methanol, Water) Condition->Load Wash1 Wash 1 (e.g., DI Water) Load->Wash1 Wash2 Wash 2 (e.g., Acidic Solution) Wash1->Wash2 Dry1 Dry Column Wash2->Dry1 Wash3 Wash 3 (e.g., Hexane) Dry1->Wash3 Dry2 Dry Column Wash3->Dry2 Elute Elute this compound (e.g., Methylene Chloride: Isopropanol:Ammonium Hydroxide) Dry2->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound extraction from whole blood.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the determination of this compound in blood matrices.

Table 1: Recovery Rates of this compound

MatrixSPE SorbentAnalytical MethodRecovery Rate (%)Reference
Whole BloodMixed-ModeLC-MS/MS86 - 92[1]
PlasmaNot SpecifiedLC-MS/MS95 - 100[3][4]
PlasmaNot SpecifiedLC-MS/MS95.8 - 108.7[5]
SerumC18CE-MS98[6]
SerumNot SpecifiedLC-MS/MS91.82 - 102.10[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Reference
PlasmaLC-MS/MS0.130.20[3][4]
PlasmaLC-APCI-MS1.02.5[5]
Whole BloodDBS-LC-HR-MS/MS5.0-[8]
SerumLC-MS/MS0.0100.05[7][9]
PlasmaGC-MS-0.8[10]
PlasmaRP-HPLC-1.0[10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from whole blood, adapted from established methodologies.[1][11]

Materials and Reagents
  • Whole blood samples

  • This compound and this compound-d3 standards

  • Methanol (HPLC grade)

  • Deionized water

  • 100 mM Phosphate buffer (pH 6.0)

  • 200 mM Hydrochloric acid (HCl)

  • Hexane (ACS Certified)

  • Methylene Chloride (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium Hydroxide

  • Mixed-mode or C18 SPE columns

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Sample Preparation
  • Aliquoting: Aliquot 1.0 mL of whole blood into a 16 x 125 mm disposable culture tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., this compound-d3 at 50 mg/L) to each sample, calibrator, and quality control tube.

  • Buffering: Add 2.0 mL of 100 mM phosphate buffer (pH 6.0) to each tube.

  • Mixing: Vortex the tubes for 30 seconds, followed by sonication for 10 minutes.[11]

  • Centrifugation: Centrifuge the samples at approximately 3000 rpm for 10 minutes to separate the supernatant.[11]

Solid-Phase Extraction Procedure
  • Column Conditioning:

    • Condition the SPE columns by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the column to dry out between steps.

  • Sample Loading:

    • Load the supernatant from the sample preparation step onto the conditioned SPE column.

    • Apply a gentle positive pressure (2-4 psi) or vacuum to achieve a slow, consistent flow rate.[11]

  • Washing Steps:

    • Wash 1: Pass 2 mL of deionized water through the column.[11]

    • Wash 2: Pass 2 mL of 200 mM HCl through the column.[11]

    • Drying 1: Dry the columns under high pressure (25 psi) for 10 minutes.[11]

    • Wash 3: Pass 2 mL of hexane through the column.[11]

    • Drying 2: Dry the columns under high pressure (25 psi) for 5 minutes.[11]

  • Elution:

    • Prepare the elution solvent by mixing methylene chloride, isopropanol, and ammonium hydroxide in a ratio of 78:20:2 (v/v/v).[11]

    • Elute the this compound from the SPE column by passing 3 mL of the elution solvent. Collect the eluate in a clean collection tube.

Final Sample Processing and Analysis
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system for quantification.

Conclusion

This application note provides a detailed protocol for the solid-phase extraction of this compound from whole blood. The presented method, which includes sample preparation, SPE, and subsequent analysis, is robust and reproducible for the accurate quantification of this important biomarker. The provided quantitative data from various studies can serve as a valuable reference for researchers in developing and validating their own analytical methods.

References

Application Notes and Protocols for a Sensitive Cotinine Immunoassay in Pediatric Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring exposure to tobacco smoke in pediatric populations is a critical aspect of public health research and clinical practice. Cotinine, the primary metabolite of nicotine, serves as a reliable biomarker for quantifying both active and passive smoking.[1][2] Due to its longer half-life of approximately 16-17 hours compared to nicotine's two hours, this compound provides a more stable measure of tobacco smoke exposure.[2][3] Developing a sensitive and robust immunoassay for this compound is paramount for pediatric studies, where exposure levels can be very low and sample volumes are often limited.

These application notes provide a comprehensive guide for the development and validation of a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in pediatric samples, such as saliva and urine. The protocols outlined below cover hapten synthesis, immunogen preparation, monoclonal antibody production, and detailed ELISA procedures, along with validation guidelines to ensure accuracy and reliability.

Nicotine Metabolism and this compound Formation

Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2A6 being the principal enzyme involved. The major metabolic pathway involves the conversion of nicotine to this compound. This process is crucial for detoxification, but the presence and concentration of this compound in bodily fluids are direct indicators of nicotine exposure. Understanding this pathway is fundamental to interpreting this compound measurement results.

Nicotine_Metabolism Nicotine Nicotine This compound This compound Nicotine->this compound CYP2A6 Nicotine-1'-N-oxide Nicotine-1'-N-oxide Nicotine->Nicotine-1'-N-oxide FMO3 Nornicotine Nornicotine Nicotine->Nornicotine CYP2A6 trans-3'-hydroxythis compound trans-3'-hydroxythis compound This compound->trans-3'-hydroxythis compound CYP2A6 Hapten_Conjugation cluster_activation Hapten Activation cluster_conjugation Conjugation This compound-COOH This compound-COOH EDC_NHS EDC/NHS This compound-COOH->EDC_NHS Activated_Hapten NHS-activated this compound EDC_NHS->Activated_Hapten BSA BSA Activated_Hapten->BSA Amide Bond Formation This compound-BSA This compound-BSA Conjugate BSA->this compound-BSA Monoclonal_Antibody_Production Immunization Immunization of Mouse with this compound-BSA Spleen_Isolation Spleen Cell Isolation Immunization->Spleen_Isolation Fusion Cell Fusion (PEG) Spleen_Isolation->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Screening Screening (ELISA) HAT_Selection->Screening Cloning Cloning & Expansion Screening->Cloning Antibody_Production Monoclonal Antibody Production Cloning->Antibody_Production Competitive_ELISA Coat_Plate Coat Plate with This compound-BSA Block_Plate Block Plate Coat_Plate->Block_Plate Add_to_Plate Add Mixture to Plate Block_Plate->Add_to_Plate Pre_incubation Pre-incubate Sample/Standard with Anti-Cotinine Ab Pre_incubation->Add_to_Plate Incubate_Wash1 Incubate & Wash Add_to_Plate->Incubate_Wash1 Add_Secondary_Ab Add HRP-conjugated Secondary Ab Incubate_Wash1->Add_Secondary_Ab Incubate_Wash2 Incubate & Wash Add_Secondary_Ab->Incubate_Wash2 Add_Substrate Add TMB Substrate Incubate_Wash2->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance

References

Application Note & Protocol: Quantification of Cotinine in Hair Samples for Long-Term Tobacco Smoke Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cotinine, the primary metabolite of nicotine, serves as a reliable biomarker for assessing long-term exposure to tobacco smoke.[1] Its incorporation into hair provides a historical record of exposure over months, making it an invaluable tool in clinical research, epidemiological studies, and drug development to objectively classify subjects based on their smoking status or environmental tobacco smoke (ETS) exposure.[2][3] Unlike biomarkers in blood or urine which reflect recent exposure, hair analysis offers a wider detection window of up to approximately 3 months.[4][5][6] This application note provides a detailed protocol for the quantification of this compound in human hair samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.[3][7][8]

Data Presentation: Quantitative Hair this compound Concentrations

The following tables summarize typical hair this compound concentrations across different populations, providing a reference for data interpretation. These values can vary based on individual metabolism, hair characteristics, and the analytical method employed.

Table 1: Hair this compound Concentrations in Adult Populations

Exposure GroupMean Hair this compound Concentration (ng/mg)This compound Concentration Range (ng/mg)Reference
Active Smokers (Non-pregnant Women)2.3 - 3.10.91 - 33.89[9][10]
Active Smokers (Pregnant Women)1.5 - 1.90.78 (mean)[9][11]
Passive Smokers (Non-pregnant Women)0.5 - 0.7> 0.5[9][10]
Passive Smokers (Pregnant Women)0.04 - 0.09N/A[9]
Unexposed Non-smokers (Non-pregnant Women)0.2 - 0.40.06 - 1.82[9][10]
Unexposed Non-smokers (Pregnant Women)0.06 - 0.090.11 (mean)[9][11]

Table 2: Hair this compound Concentrations in Children and Neonates

Exposure GroupMean Hair this compound Concentration (ng/mg)Reference
Passive Smokers (Children)0.9 - 1.1[9]
Passive Smokers (Neonates)1.2 - 1.7[9]
Unexposed (Children)0.3 - 0.4[9]

Table 3: Proposed Hair this compound Cut-off Values for Smoking Status Classification

PopulationCut-off Value (ng/mg) to distinguish Active SmokersReference
Non-pregnant Women0.8[9]
Pregnant Women0.2[9]
General Adult Population2.0[10]

Experimental Protocols

This section details the methodology for the quantification of this compound in hair samples, from collection to final analysis.

Hair Sample Collection
  • Sample Location: Collect approximately 10-50 mg of hair from the posterior vertex region of the scalp.

  • Collection Technique: Cut the hair as close to the scalp as possible. For segmental analysis, which can provide a timeline of exposure, the hair strand can be cut into sections (e.g., 1 cm segments representing approximately one month of growth).[4]

  • Storage: Store the collected hair samples in a clean, dry, and labeled container at room temperature until analysis. Hair samples can be stored for extended periods.[12]

Sample Preparation

Proper sample preparation is critical to remove external contaminants and efficiently extract the analyte.

  • Washing: To remove external contamination from smoke, wash the hair samples. A common procedure involves washing the hair twice with dichloromethane.[2] Alternatively, washing with isopropanol has also been reported.

  • Drying: After washing, allow the hair samples to dry completely at room temperature or in an oven at a low temperature.

  • Pulverization/Cutting: Once dry, cut the hair into small pieces (approximately 1-2 mm) or pulverize it to increase the surface area for efficient extraction.[12]

This compound Extraction

Several methods can be employed for the extraction of this compound from the hair matrix.

  • Alkaline Digestion and Liquid-Liquid Extraction (LLE):

    • Weigh approximately 10 mg of the prepared hair sample into a glass tube.[7]

    • Add 1 mL of 2.5 M sodium hydroxide (NaOH) to digest the hair.[7] Incubate at an elevated temperature (e.g., 80°C for 30 minutes) to facilitate digestion.[12][13]

    • After cooling, add an internal standard (e.g., deuterated this compound) to the sample.

    • Perform LLE by adding 3 mL of an organic solvent mixture, such as dichloromethane:isopropanol (9:1 v/v).[2]

    • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube.

    • To prevent the loss of the analyte during evaporation, add a small volume of methanolic HCl.[2][7]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

  • Methanol Incubation:

    • Incubate a weighed amount of prepared hair (e.g., 7.5 mg) in methanol for an extended period (e.g., 18 hours).[3][14]

    • After incubation, centrifuge the sample and collect the methanol supernatant for analysis. This method can be coupled with online Solid Phase Extraction (SPE) for sample clean-up and concentration.[3][14]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method:

    • This method offers a simplified and less toxic alternative to traditional LLE.[15]

    • It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction.[15]

Analytical Quantification by LC-MS/MS
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer is used for the separation and detection of this compound.

  • Chromatographic Separation: A C18 or a similar reversed-phase column is typically used for separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol).[7]

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

  • Quantification: A calibration curve is generated using known concentrations of this compound standards. The concentration of this compound in the hair samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The final concentration is reported in nanograms per milligram (ng/mg) of hair.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample_collection 1. Hair Sample Collection (~10-50 mg from posterior vertex) washing 2. Washing (e.g., Dichloromethane) sample_collection->washing drying 3. Drying washing->drying pulverization 4. Pulverization/Cutting drying->pulverization digestion 5. Alkaline Digestion (NaOH) pulverization->digestion lle 6. Liquid-Liquid Extraction (e.g., Dichloromethane:Isopropanol) digestion->lle evaporation 7. Evaporation lle->evaporation reconstitution 8. Reconstitution (in Mobile Phase) evaporation->reconstitution lcms 9. LC-MS/MS Analysis (MRM Mode) reconstitution->lcms quantification 10. Quantification (vs. Calibration Curve) lcms->quantification

Figure 1: Experimental workflow for this compound quantification in hair samples.

logical_relationship cluster_exposure Tobacco Smoke Exposure cluster_this compound Hair this compound Levels active Active Smoking high High (e.g., > 0.8 ng/mg) active->high Direct Inhalation passive Passive Exposure (ETS) moderate Moderate (e.g., 0.2 - 0.8 ng/mg) passive->moderate Environmental Exposure none No Exposure low Low (e.g., < 0.2 ng/mg) none->low Minimal to No Exposure

Figure 2: Logical relationship between tobacco smoke exposure and hair this compound levels.

References

Application Notes and Protocols for Cotinine Analysis in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cotinine, the primary metabolite of nicotine, is a stable biomarker used to assess nicotine exposure in both in vivo and in vitro studies. In cell culture experiments, accurate quantification of this compound in the media is crucial for understanding nicotine metabolism, its effects on cellular pathways, and for toxicological assessments. These application notes provide detailed protocols for the analysis of this compound in cell culture media using two common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Quantitative data for the two primary methods of this compound analysis are summarized below for easy comparison.

Table 1: Comparison of ELISA and LC-MS/MS Methods for this compound Analysis

ParameterELISALC-MS/MS
Principle Competitive ImmunodetectionChromatographic Separation & Mass Detection
Sensitivity High (pg/mL to ng/mL range)Very High (pg/mL to fg/mL range)
Specificity High, but potential for cross-reactivityVery High, based on mass-to-charge ratio
Throughput High (96-well or 384-well plates)Moderate to High (with autosampler)
Sample Volume Low (typically 50-100 µL)Low (typically 10-100 µL)
Instrumentation Plate ReaderLC-MS/MS System
Cost per Sample LowerHigher
Expertise MinimalRequires specialized training

Table 2: Performance Characteristics of this compound Analysis Methods

MethodAnalyteSample MatrixLLOQ (Lower Limit of Quantification)ULOQ (Upper Limit of Quantification)Recovery (%)Reference
ELISA This compoundCell Culture Media22.793 pg/mL[1]50,000 pg/mL[2]Not specified[1][2]
LC-MS/MS This compoundCell Culture Media0.11 ng/mL[3]652.6 ng/mL[4]93-94%[5][3][4][5]
LC-MS/MS NicotineCell Culture Media0.3 ng/mL[3]1028.1 ng/mL[4]95-116%[5][3][4][5]

Experimental Protocols

Protocol 1: this compound Analysis by ELISA

This protocol provides a general procedure for a competitive ELISA to quantify this compound in cell culture media. Specific instructions from the kit manufacturer should always be followed.

Materials:

  • This compound ELISA Kit (for extracellular fluids/cell culture media)[1][6]

  • Cell culture supernatant

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Wash buffer

  • Stop solution

Methodology:

  • Sample Collection: Collect cell culture supernatant and centrifuge to remove any cells or debris.

  • Standard Preparation: Prepare a serial dilution of the this compound standard provided in the kit to generate a standard curve.

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated this compound to each well.

    • Incubate the plate according to the kit's instructions (e.g., 90 minutes at room temperature).[1]

    • During incubation, the free this compound in the sample competes with the enzyme-conjugated this compound for binding to the antibody.

    • Wash the plate to remove unbound reagents.[1]

    • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow cluster_prep Sample & Standard Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample Collect & Centrifuge Cell Culture Media Add_Samples Add Samples & Standards to Plate Sample->Add_Samples Standards Prepare this compound Standard Dilutions Standards->Add_Samples Add_Conjugate Add Enzyme-Conjugated This compound Add_Samples->Add_Conjugate Incubate1 Incubate (e.g., 90 min) Add_Conjugate->Incubate1 Wash Wash Plate Incubate1->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate2 Incubate for Color Development Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Std_Curve Generate Standard Curve Read_Plate->Std_Curve Calculate Calculate Sample Concentrations Std_Curve->Calculate LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cell Culture Supernatant Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon Inject Inject Sample Evap_Recon->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Integrate Integrate Peak Areas MS_Detect->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Std_Curve Generate Standard Curve Ratio->Std_Curve Calculate Calculate Sample Concentrations Std_Curve->Calculate Nicotine_Metabolism Nicotine Nicotine CYP2A6 CYP2A6 Nicotine->CYP2A6 C-oxidation Other_Metabolites Other Metabolites (e.g., Nornicotine) Nicotine->Other_Metabolites This compound This compound CYP2A6->this compound

References

Application Notes and Protocols for Cotinine Data Analysis and Interpretation in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotinine, the primary metabolite of nicotine, serves as a reliable biomarker for quantifying exposure to tobacco and nicotine-containing products in clinical trials.[1][2][3] Its longer half-life of approximately 16-19 hours, compared to nicotine's 2-hour half-life, provides a more stable measure of nicotine intake over the preceding days.[4][5] Accurate measurement and interpretation of this compound levels are crucial for various aspects of clinical research, including participant screening and stratification, assessment of compliance with smoking cessation protocols, and understanding potential drug interactions.[6] These application notes provide a comprehensive guide to the analysis and interpretation of this compound data, complete with detailed protocols for sample handling and quantification.

Data Presentation: Quantitative this compound Thresholds

The classification of smoking status based on this compound levels is a critical step in clinical trial data analysis. The following tables summarize established cutoff concentrations for distinguishing between different levels of nicotine exposure in various biological matrices. It is important to note that optimal cutoff points can vary by race, ethnicity, and sex.[7][8]

Table 1: Salivary this compound Cutoff Values for Smoking Status Classification

Smoking StatusThis compound Concentration (ng/mL)SensitivitySpecificityReference
Active Smoker vs. Non-smoker10 - 4469% - 99%74% - 99%[9][10]
Active vs. Passive Smoker31.5--[10]
Secondhand Smoke Exposure> 1 (significant), < 1 (minor)--[7]
Non-smoker< 1 (unusual to see > 1)--[7]

Table 2: Serum/Plasma this compound Cutoff Values for Smoking Status Classification

Smoking StatusThis compound Concentration (ng/mL)SensitivitySpecificityReference
Active Smoker vs. Non-smoker3.0 - 2073.2% - 98.9%78.7% - 99.0%[9][10]
Recommended Breakpoint10--[11]
Active Tobacco/Nicotine Use30 - 50--[12]
Non-smoker (no passive exposure)< 2--[12]

Table 3: Urine this compound Cutoff Values for Smoking Status Classification

Smoking StatusThis compound Concentration (ng/mL)SensitivitySpecificityReference
Active Smoker vs. Non-smoker50 - 200--[9][10]
Active Tobacco/Nicotine Use1,000 - 8,000--[13]
Non-smoker (passive exposure)< 20--[13]
Non-smoker (no passive exposure)< 5--[13]

Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methods. The two most common methods employed in clinical trials are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Salivary this compound Quantification by ELISA

This protocol provides a general procedure for the quantification of this compound in saliva samples using a competitive ELISA kit.

Materials:

  • Saliva collection devices (e.g., Salivettes® or passive drool collection tubes)

  • This compound ELISA Kit (commercially available)

  • Microplate reader capable of reading absorbance at 450 nm

  • Precision pipettes and disposable tips

  • Distilled or deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection:

    • Instruct participants to rinse their mouths with water 10 minutes prior to collection.

    • Collect saliva using the chosen collection device according to the manufacturer's instructions.

    • Immediately after collection, cap the collection tube and store on ice.

  • Sample Preparation:

    • Freeze samples at -20°C or lower if not analyzed immediately.

    • Thaw frozen samples completely before use.

    • Centrifuge the saliva samples at 1500 x g for 15 minutes to precipitate mucins and other insoluble materials.

    • Use the clear supernatant for the assay. If samples are expected to have high this compound concentrations (e.g., from heavy smokers), dilute them with the assay diluent provided in the kit.

  • ELISA Assay:

    • Bring all reagents and samples to room temperature before use.

    • Prepare the standards and controls as described in the kit manual.

    • Pipette standards, controls, and saliva samples into the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated this compound to each well.

    • Incubate the plate as specified in the kit instructions (typically 60-120 minutes at room temperature).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for the recommended time (usually 15-30 minutes) to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the calculated concentration by the dilution factor, if any, to obtain the final this compound concentration in the original saliva sample.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Collect 1. Collect Saliva Freeze 2. Freeze/Thaw Collect->Freeze Centrifuge 3. Centrifuge Freeze->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Add_Samples 5. Add Samples/Standards Supernatant->Add_Samples Add_Conjugate 6. Add Enzyme Conjugate Add_Samples->Add_Conjugate Incubate1 7. Incubate Add_Conjugate->Incubate1 Wash 8. Wash Plate Incubate1->Wash Add_Substrate 9. Add Substrate Wash->Add_Substrate Incubate2 10. Incubate Add_Substrate->Incubate2 Add_Stop 11. Add Stop Solution Incubate2->Add_Stop Read 12. Read Absorbance Add_Stop->Read Std_Curve 13. Generate Standard Curve Read->Std_Curve Calculate 14. Calculate Concentrations Std_Curve->Calculate

Diagram 1: General workflow for salivary this compound quantification by ELISA.
Protocol 2: Plasma/Serum this compound Quantification by LC-MS/MS

This protocol outlines a general procedure for the highly sensitive and specific quantification of this compound in plasma or serum using LC-MS/MS.

Materials:

  • Blood collection tubes (e.g., with EDTA for plasma or serum separator tubes)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • This compound and deuterated this compound (this compound-d3) internal standard

  • Solid-phase extraction (SPE) cartridges or 96-well plates

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Collection:

    • Collect whole blood via venipuncture into appropriate tubes.

    • For plasma, centrifuge the blood sample at 1000-2000 x g for 15 minutes at 4°C.

    • For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge as for plasma.

    • Carefully transfer the plasma or serum to a clean, labeled tube and store at -80°C until analysis.

  • Sample Preparation (SPE):

    • Thaw plasma/serum samples and the internal standard solution.

    • To a known volume of plasma/serum (e.g., 100 µL), add the this compound-d3 internal standard solution.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound and internal standard from the cartridge with an appropriate organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate this compound and its internal standard from other matrix components using a suitable LC column and mobile phase gradient.

    • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The MRM transitions for this compound and this compound-d3 should be optimized for the specific instrument.

  • Data Analysis:

    • Integrate the peak areas for this compound and the this compound-d3 internal standard.

    • Calculate the peak area ratio (this compound/cotinine-d3).

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples from the calibration curve.

LCMS_Workflow cluster_collection Sample Collection & Processing cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Collect_Blood 1. Collect Blood Separate 2. Separate Plasma/Serum Collect_Blood->Separate Store 3. Store at -80°C Separate->Store Thaw 4. Thaw Sample Store->Thaw Add_IS 5. Add Internal Standard Thaw->Add_IS Load_SPE 6. Load on SPE Add_IS->Load_SPE Wash_SPE 7. Wash SPE Load_SPE->Wash_SPE Elute 8. Elute Analytes Wash_SPE->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute Evaporate->Reconstitute Inject 11. Inject into LC-MS/MS Reconstitute->Inject Separate_LC 12. Chromatographic Separation Inject->Separate_LC Detect_MS 13. Mass Spectrometric Detection Separate_LC->Detect_MS Integrate 14. Integrate Peak Areas Detect_MS->Integrate Cal_Curve 15. Generate Calibration Curve Integrate->Cal_Curve Quantify 16. Quantify this compound Cal_Curve->Quantify

Diagram 2: Workflow for plasma/serum this compound quantification by LC-MS/MS.

Data Analysis and Interpretation

Beyond the simple classification of smoking status, a more in-depth analysis of this compound data can provide valuable insights in a clinical trial setting.

Statistical Analysis
  • Descriptive Statistics: Summarize this compound levels using means, medians, and ranges for different treatment groups and time points.

  • Hypothesis Testing: Use appropriate statistical tests (e.g., t-tests, ANOVA, chi-square tests) to compare this compound levels between groups and to assess the association between this compound levels and clinical outcomes.

  • Regression Models: Employ logistic regression to model the probability of a binary outcome (e.g., smoking cessation) as a function of this compound levels and other covariates.[14] Longitudinal data analysis techniques, such as generalized estimating equations (GEE) or mixed-effects models, can be used to analyze changes in this compound levels over time.[14]

  • Receiver Operating Characteristic (ROC) Curve Analysis: This can be used to determine the optimal this compound cutoff value for distinguishing between smokers and non-smokers in a specific study population by evaluating the trade-off between sensitivity and specificity.[10]

Pharmacokinetic (PK) Modeling

Physiologically based pharmacokinetic (PBPK) models can be used to simulate the absorption, distribution, metabolism, and excretion of nicotine and this compound.[9][13][15] These models can help to:

  • Estimate nicotine intake from measured this compound concentrations.

  • Understand the impact of individual factors (e.g., genetics, organ function) on nicotine metabolism.

  • Predict this compound levels under different dosing or exposure scenarios.

Data_Interpretation_Pathway cluster_input Input Data cluster_analysis Data Analysis cluster_output Interpretation & Application Cotinine_Data This compound Concentrations Descriptive_Stats Descriptive Statistics Cotinine_Data->Descriptive_Stats Hypothesis_Testing Hypothesis Testing Cotinine_Data->Hypothesis_Testing Regression Regression Modeling Cotinine_Data->Regression PK_Modeling Pharmacokinetic Modeling Cotinine_Data->PK_Modeling Clinical_Data Clinical Trial Data (e.g., Treatment Group, Demographics, Outcomes) Clinical_Data->Hypothesis_Testing Clinical_Data->Regression Smoking_Status Verify Smoking Status Descriptive_Stats->Smoking_Status Efficacy Evaluate Treatment Efficacy Hypothesis_Testing->Efficacy Regression->Efficacy Safety Assess Safety & Drug Interactions PK_Modeling->Safety Compliance Assess Protocol Compliance Smoking_Status->Compliance

Diagram 3: Logical flow for this compound data analysis and interpretation.

Conclusion

The robust analysis and interpretation of this compound data are indispensable for the integrity and validity of clinical trials involving nicotine products or smoking behaviors. By employing standardized protocols for sample collection and analysis, and by applying appropriate statistical and pharmacokinetic modeling techniques, researchers can gain a comprehensive understanding of nicotine exposure and its impact on clinical outcomes. These application notes and protocols are intended to serve as a valuable resource for achieving consistency and accuracy in the use of this compound as a biomarker in clinical research.

References

Troubleshooting & Optimization

addressing cross-reactivity in cotinine immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cotinine immunoassays. The following information is designed to help you address common challenges, particularly those related to cross-reactivity, and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a this compound immunoassay?

A1: this compound immunoassays are typically competitive assays. In these assays, this compound present in a sample competes with a labeled form of this compound (e.g., an enzyme-conjugated this compound) for a limited number of binding sites on a specific anti-cotinine antibody. The amount of labeled this compound that binds to the antibody is inversely proportional to the amount of this compound in the sample. A common format is the Enzyme-Linked Immunosorbent Assay (ELISA). Another format is the homogeneous enzyme immunoassay, where the binding of the antibody to the enzyme-labeled this compound reduces the enzyme's activity. The this compound in the sample prevents this binding, thus preserving the enzyme's activity.

Q2: What are the most common causes of inaccurate results in this compound immunoassays?

A2: The most common causes of inaccurate results include:

  • Cross-reactivity: The anti-cotinine antibody may bind to other structurally similar molecules, such as other nicotine metabolites.

  • Matrix effects: Components in the biological sample (e.g., urine, saliva, plasma) can interfere with the antibody-antigen binding.

  • Procedural errors: Incorrect incubation times, temperatures, or washing steps can lead to unreliable results.

  • Sample integrity issues: Improper sample collection, storage, or the presence of adulterants can affect the measurement.[1][2]

Q3: What is cross-reactivity and which substances are known to cross-react in this compound immunoassays?

A3: Cross-reactivity occurs when the assay's antibody binds to compounds other than this compound, leading to a false-positive or an overestimation of the this compound concentration. The most significant cross-reactant in many this compound immunoassays is trans-3'-hydroxythis compound, a major metabolite of nicotine that can be present in higher concentrations than this compound itself in urine. Other nicotine metabolites may also show some degree of cross-reactivity.[3][4][5]

Q4: Can passive exposure to tobacco smoke (second-hand smoke) lead to a positive result?

A4: While this compound is a biomarker for exposure to tobacco smoke, the cut-off levels for a positive result in many assays are set to distinguish active tobacco users from those with passive exposure.[6][7] However, very high levels of secondhand smoke exposure could potentially result in this compound levels that are detectable.[8]

Q5: How can I confirm a positive result from a this compound immunoassay?

A5: Positive results from an immunoassay should be considered preliminary.[1][9] Confirmation of the result should be performed using a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9][10] These methods are considered the gold standard for this compound quantification due to their high specificity and sensitivity.[11][10]

Troubleshooting Guide

Problem 1: Unexpectedly High this compound Levels or Suspected False Positives

  • Possible Cause 1: Cross-reactivity with other nicotine metabolites.

    • Solution: Review the cross-reactivity profile of your specific assay provided by the manufacturer. The primary suspect is often trans-3'-hydroxythis compound.[3] To confirm, re-analyze the samples using a confirmatory method like LC-MS/MS that can distinguish between this compound and its metabolites.[10]

  • Possible Cause 2: Sample contamination.

    • Solution: Ensure proper sample handling procedures to avoid cross-contamination between samples. Use fresh, clean collection containers and pipette tips for each sample.

  • Possible Cause 3: Procedural errors leading to insufficient washing.

    • Solution: Review and strictly adhere to the washing steps in the assay protocol. Inadequate washing can leave unbound enzyme conjugate in the wells, leading to a stronger signal and a falsely high reading. Ensure that the plate washer is functioning correctly.

Problem 2: Results are Inconsistent or Not Reproducible

  • Possible Cause 1: Variability in incubation times or temperatures.

    • Solution: Ensure all samples and standards are incubated for the specified time and at the correct temperature. Avoid placing the assay plate near heat sources or in direct sunlight.[12][13]

  • Possible Cause 2: Improper mixing of reagents.

    • Solution: Gently but thoroughly mix all reagents before use. Ensure a homogenous mixture of samples and reagents in each well.

  • Possible Cause 3: Pipetting errors.

    • Solution: Calibrate and verify the accuracy of your pipettes. Ensure consistent pipetting technique across all wells.

Problem 3: Weak or No Signal

  • Possible Cause 1: Inactive reagents.

    • Solution: Check the expiration dates of all kit components. Ensure that reagents have been stored at the recommended temperature.[2] Prepare fresh substrate solution for each assay.

  • Possible Cause 2: Omission of a key reagent.

    • Solution: Carefully review the assay protocol to ensure all reagents were added in the correct order.

  • Possible Cause 3: Presence of an enzyme inhibitor.

    • Solution: Some substances can inhibit the enzyme used in the assay. For example, sodium azide can inhibit horseradish peroxidase (HRP). Ensure that buffers and samples do not contain any known inhibitors.

  • Possible Cause 4: Sample Adulteration.

    • Solution: Certain adulterants, such as zinc sulfate, have been shown to cause false-negative results in some this compound immunoassays.[14] If adulteration is suspected, a new sample should be collected.[1]

Data on Cross-Reactivity

The following table summarizes the cross-reactivity of various compounds in different this compound immunoassays. It is important to consult the package insert for your specific assay kit for the most accurate and relevant information.

CompoundConcentration Tested (ng/mL)% Cross-Reactivity (Example 1)% Cross-Reactivity (Example 2)% Cross-Reactivity (Example 3)
This compound -100 100 100
trans-3'-Hydroxythis compound10,000~30%[3]4.4%[15]25% (at 125-2000 ng/mL)[15]
Nicotine10,000No significant cross-reactivity[16]<1% (at 2000-20,000 ng/mL)[15]Negative[9]
Niacinamide500Negative[9]No cross-reactivity[15]-
Nicotinic Acid10,000No cross-reactivity[15]--
Nicotine-N-Oxide10,000No cross-reactivity[15]--

Key Experimental Protocols

Protocol 1: Competitive ELISA for this compound Quantification
  • Plate Coating: Coat the wells of a 96-well microplate with an anti-cotinine antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add standards, controls, and samples to the appropriate wells.

  • Conjugate Addition: Add a known amount of this compound-enzyme conjugate (e.g., this compound-HRP) to each well.

  • Competitive Binding: Incubate the plate to allow the sample/standard this compound and the this compound-enzyme conjugate to compete for binding to the coated antibody.

  • Washing: Wash the plate thoroughly to remove any unbound sample, standard, or conjugate.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the this compound concentration in the samples.

Protocol 2: Cross-Reactivity Assessment
  • Prepare a this compound Standard Curve: Prepare a series of this compound standards at known concentrations according to the assay protocol.

  • Prepare Potential Cross-Reactant Solutions: Prepare solutions of the potential cross-reacting substance (e.g., trans-3'-hydroxythis compound) at a high concentration (e.g., 10,000 ng/mL).

  • Run the Assay:

    • Run the this compound standard curve to determine the 50% binding (IC50) value for this compound.

    • Run serial dilutions of the potential cross-reactant solution in the assay.

  • Calculate the IC50 of the Cross-Reactant: Determine the concentration of the cross-reactant that causes 50% inhibition of the signal.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    • % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

TroubleshootingWorkflow start Unexpected Immunoassay Result (e.g., False Positive, High Reading) check_protocol Step 1: Review Assay Protocol - Adherence to incubation times/temps? - Correct reagent volumes and order? - Proper washing technique? start->check_protocol protocol_ok Protocol Followed Correctly check_protocol->protocol_ok Yes protocol_error Protocol Deviation Identified check_protocol->protocol_error No check_cross_reactivity Step 2: Assess Potential Cross-Reactivity - Review manufacturer's data. - Is trans-3'-hydroxythis compound a likely interferent? protocol_ok->check_cross_reactivity correct_protocol Action: Correct Procedural Error and Re-run Assay protocol_error->correct_protocol correct_protocol->start cross_reactivity_suspected Cross-Reactivity Likely check_cross_reactivity->cross_reactivity_suspected Yes cross_reactivity_unlikely Cross-Reactivity Unlikely check_cross_reactivity->cross_reactivity_unlikely No confirm_lcms Action: Confirm with LC-MS/MS - Provides definitive quantification of This compound and metabolites. cross_reactivity_suspected->confirm_lcms check_sample_integrity Step 3: Evaluate Sample Integrity - Proper collection and storage? - Possibility of adulteration? cross_reactivity_unlikely->check_sample_integrity final_review Final Review of All Data confirm_lcms->final_review sample_issue Sample Integrity Compromised check_sample_integrity->sample_issue Yes sample_ok Sample Integrity OK check_sample_integrity->sample_ok No recollect_sample Action: Recollect Sample Under Controlled Conditions sample_issue->recollect_sample sample_ok->final_review recollect_sample->start

Caption: Troubleshooting workflow for unexpected this compound immunoassay results.

CrossReactivityLogic start Start: Assess Cross-Reactivity struct_sim Is the compound structurally similar to this compound? start->struct_sim high_conc Is the compound present at high concentrations in the sample? struct_sim->high_conc Yes low_potential Low Potential for Cross-Reactivity struct_sim->low_potential No potential_interferent High Potential for Cross-Reactivity high_conc->potential_interferent Yes high_conc->low_potential No test_experimentally Action: Test Experimentally (See Protocol 2) potential_interferent->test_experimentally no_action No further action needed for this compound. low_potential->no_action

Caption: Logical steps for assessing potential cross-reactivity.

References

Technical Support Center: Enhancing Cotinine Detection in Passive Smoking Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the sensitivity of cotinine detection, particularly in the context of passive smoking studies where analyte concentrations are typically low.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting low levels of this compound in passive smokers?

For studies involving passive smoking, where this compound levels are expected to be very low, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard due to its high sensitivity and specificity.[1][2][3][4] Methods utilizing LC-MS/MS can achieve limits of detection (LOD) as low as 0.010 ng/mL in serum and 0.05 ng/mL in saliva, which is crucial for distinguishing passive smokers from non-smokers with no exposure.[5][6] While immunoassays like ELISA are available and can be sensitive, they may be prone to cross-reactivity with other nicotine metabolites, potentially overestimating this compound concentrations.[1][4]

Q2: Which biological matrix (urine, saliva, or blood) is best for measuring low-level this compound exposure?

The choice of biological matrix depends on the specific research question and logistical considerations.

  • Urine: this compound concentrations are typically 4-6 times higher in urine than in saliva or blood, making it a suitable matrix for detecting very low exposure levels.[7][8] It is a non-invasive collection method, though privacy during collection can be a consideration.[3]

  • Saliva: Saliva collection is also non-invasive and is often preferred for large population studies.[2] Salivary this compound levels correlate well with blood concentrations.[7] However, this compound levels in saliva are lower than in urine, requiring highly sensitive analytical methods.[9]

  • Blood (Serum/Plasma): Blood this compound is a reliable biomarker for recent secondhand smoke exposure.[3] It is less susceptible to environmental contamination than saliva. However, blood collection is invasive.

For passive smoking studies, urine is often recommended due to the higher concentrations of this compound, which can improve detection sensitivity.[4][8]

Q3: What are typical this compound concentration ranges for passive smokers?

This compound levels can vary based on the intensity and duration of exposure. However, some general ranges have been reported:

  • Saliva: Passive smokers typically have this compound concentrations below 5 ng/mL, though heavy exposure can lead to levels of 10 ng/mL or higher.[10] Some studies report mean values for passive smokers around 18.31 ng/mL.[1][11]

  • Urine: Mean urinary this compound levels in passive smokers have been reported in the range of 36.63 ng/mL.[1]

  • Serum: Heavy secondhand smoke exposure may result in plasma this compound concentrations up to 25 ng/mL.[3]

It's important to establish cutoff values specific to the study population to accurately distinguish between passive smokers and individuals with no smoke exposure.[8][11]

Troubleshooting Guides

Issue 1: High background noise or poor signal-to-noise ratio in LC-MS/MS analysis.

  • Possible Cause: Matrix effects from endogenous components in the biological sample (urine, saliva, serum).

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) is highly effective at removing interfering substances.[12]

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard, such as this compound-d3, to compensate for matrix effects and variations in instrument response.[12]

    • Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to better separate this compound from interfering compounds.

    • Optimize MS/MS Parameters: Fine-tune parameters such as collision energy and declustering potential for the specific instrument to maximize the signal from this compound and its fragments.[13]

Issue 2: Inconsistent or non-reproducible results between samples.

  • Possible Cause: Variability in sample collection, storage, or handling.

  • Troubleshooting Steps:

    • Standardize Collection Protocols: Ensure consistent procedures for collecting saliva, urine, or blood samples. For saliva, be mindful that pH can affect results.[2]

    • Ensure Proper Storage: Freeze samples immediately after collection and keep them frozen until analysis to prevent degradation of this compound.[14] Studies have shown that immediate freezing leads to higher detected this compound values.[14]

    • Automate Sample Preparation: Where possible, use automated liquid handling systems for sample preparation to minimize human error and improve reproducibility.[6]

Issue 3: ELISA results show higher than expected this compound levels in presumed non-smokers.

  • Possible Cause: Cross-reactivity of the antibody with other nicotine metabolites, such as 3-hydroxythis compound.[1]

  • Troubleshooting Steps:

    • Confirm with a More Specific Method: Validate a subset of the samples using a more specific method like LC-MS/MS to determine the extent of cross-reactivity.

    • Select a Highly Specific ELISA Kit: Choose a commercially available ELISA kit that has been validated for low cross-reactivity with other nicotine metabolites. A study describes a competitive ELISA with no significant interference from nicotine or trans-3'-hydroxy this compound.[15]

    • Re-evaluate Cutoff Values: If using ELISA for screening, establish a higher cutoff value to minimize false positives due to cross-reactivity, acknowledging this may reduce sensitivity for very low-level exposure.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection

Analytical MethodBiological MatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Key AdvantagesKey Disadvantages
LC-MS/MS Urine, Saliva, Serum0.010 - 0.5[1][6][12]0.05 - 1.1[1][5][16]High sensitivity and specificityHigher cost and complexity
ELISA Urine, Saliva, Serum0.031 - 1.3[1][15]~1.0[15]High throughput, lower costPotential for cross-reactivity[1][4]
GC-MS Urine, Saliva, Serum~0.2[17]~1.0[17]Good sensitivity and specificityCan be more time-consuming than LC-MS/MS[4]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound in Saliva

This protocol is a synthesized example based on common practices described in the literature.[1][18]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pipette 500 µL of saliva into a clean tube.

  • Add 50 µL of an internal standard solution (e.g., 100 ng/mL this compound-d3 in methanol).

  • Vortex for 30 seconds.

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the saliva sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 75% acetonitrile with 0.05% formic acid).[18]

2. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography system.

  • Column: C18 analytical column (e.g., Polaris 3C-18).[1]

  • Mobile Phase: Isocratic elution with 75% acetonitrile and 0.05% formic acid.[18]

  • Flow Rate: 0.3 mL/min.[18]

  • Injection Volume: 15 µL.[18]

  • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 177 -> 98 (quantifier), 177 -> 80 (qualifier).[1]

    • This compound-d3 (Internal Standard): 180 -> 98.

  • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Collection Saliva/Urine Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification vs. Calibration Curve Data_Acquisition->Quantification Troubleshooting_Logic Start Poor Sensitivity or High Background Matrix_Effects Suspect Matrix Effects? Start->Matrix_Effects Cross_Reactivity Using Immunoassay? Start->Cross_Reactivity Matrix_Effects->Cross_Reactivity No Optimize_SPE Optimize SPE Cleanup Matrix_Effects->Optimize_SPE Yes Use_IS Use Isotope-Labeled Internal Standard Matrix_Effects->Use_IS Yes Confirm_LCMSMS Confirm with LC-MS/MS Cross_Reactivity->Confirm_LCMSMS Yes Check_Kit_Specificity Check Assay Specificity Cross_Reactivity->Check_Kit_Specificity Yes

References

Technical Support Center: Commercial Cotinine ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using commercial cotinine enzyme-linked immunosorbent assay (ELISA) kits.

This compound ELISA Experimental Workflow

The following diagram outlines the typical workflow for a competitive this compound ELISA.

This compound ELISA Workflow start Start: Bring Reagents to RT prep_reagents Prepare Standards, Controls & Samples start->prep_reagents add_samples Pipette Standards, Controls & Samples into Wells prep_reagents->add_samples add_conjugate Add this compound-HRP Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate (e.g., 60 min at RT) add_conjugate->incubate1 wash1 Wash Wells (e.g., 6 times) incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate in Dark (e.g., 30 min at RT) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data: Construct Standard Curve & Calculate Concentrations read_plate->analyze end End analyze->end

Caption: General experimental workflow for a competitive this compound ELISA.

Troubleshooting Guide

This guide addresses common problems encountered during this compound ELISA experiments in a question-and-answer format.

High Background

Question: Why is the background signal in my negative control or zero standard wells too high?

Answer: High background can obscure the distinction between low-concentration samples and the blank, reducing assay sensitivity.[1][2] Common causes and solutions are outlined below:

  • Insufficient Washing: Inadequate washing can leave behind unbound enzyme conjugate, leading to a high background signal.[1][3][4]

    • Solution: Ensure all wells are completely filled and emptied during each wash step. Increase the number of washes or add a 30-second soak step between washes.[2] After the final wash, tap the inverted plate firmly on absorbent paper to remove any residual buffer.[5][6]

  • Contamination: Cross-contamination of reagents or samples can introduce interfering substances.[1][7]

    • Solution: Use fresh pipette tips for each standard, sample, and reagent.[5][8] Ensure laboratory glassware is clean and use separate reservoirs for each reagent.[5][9]

  • Incorrect Reagent Concentrations: Using overly concentrated antibodies or enzyme conjugates can lead to non-specific binding.[10]

    • Solution: Double-check all calculations and dilution steps.[5] Consider running a titration experiment to determine the optimal antibody/conjugate concentration.[11]

  • Suboptimal Incubation Times or Temperatures: Deviating from the recommended incubation parameters can increase non-specific binding.[1]

    • Solution: Strictly adhere to the incubation times and temperatures specified in the kit protocol.[3][12] Avoid stacking plates during incubation to ensure uniform temperature distribution.[5][10]

  • Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding to the plate surface.

    • Solution: Increase the blocking incubation time or consider using a different blocking agent if permitted by the kit manufacturer.[2][10]

Low or No Signal

Question: Why am I observing a weak or absent signal across the entire plate, including my standards?

Answer: A weak or absent signal can prevent the accurate quantification of this compound in your samples.[13] Potential causes include:

  • Reagent Issues: One or more of the critical reagents may be expired, improperly stored, or inactive.[3][10]

    • Solution: Check the expiration dates on all kit components.[5] Ensure all reagents have been stored at the recommended temperatures.[5][14] Allow all reagents to come to room temperature for 15-20 minutes before use.[5][10]

  • Procedural Errors: Mistakes in the experimental procedure can lead to a complete loss of signal.

    • Solution: Verify that all reagents were added in the correct order and that no steps were omitted.[5] Ensure that the TMB substrate was protected from light, as it is light-sensitive.[13]

  • Incorrect Wavelength Reading: The plate reader may be set to the wrong wavelength.

    • Solution: Confirm that the plate reader is set to measure absorbance at 450 nm.[8][15]

Poor Standard Curve

Question: My standard curve is non-linear or has a poor fit. What could be the cause?

Answer: A reliable standard curve is essential for accurate sample quantification.[16] Issues with the standard curve can arise from several factors:

  • Improper Standard Preparation: Errors in the dilution of the standards are a common cause of a poor curve.[17]

    • Solution: Carefully check all dilution calculations and ensure precise pipetting.[5] Prepare fresh standards for each assay, as they can degrade over time.[8][17]

  • Pipetting Inaccuracy: Inconsistent pipetting can introduce significant variability.

    • Solution: Use calibrated pipettes and ensure tips are firmly seated.[3][5] Pipette slowly and consistently to avoid air bubbles.[3][5]

  • Incorrect Curve Fitting: Using an inappropriate model to fit the curve can lead to inaccuracies.

    • Solution: Consult the kit insert for the recommended curve-fitting model (e.g., linear, 4-parameter logistic).[13]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common this compound ELISA issues.

This compound ELISA Troubleshooting start Start: Unexpected Results issue Identify Primary Issue start->issue high_bg High Background issue->high_bg High Background low_signal Low/No Signal issue->low_signal Low/No Signal poor_curve Poor Standard Curve issue->poor_curve Poor Standard Curve check_washing Review Washing Protocol: - Increase wash steps/soak time - Ensure complete removal of liquid high_bg->check_washing check_contamination Check for Contamination: - Use fresh tips/reagents - Clean workspace check_washing->check_contamination check_incubation Verify Incubation: - Correct time and temperature - Avoid stacking plates check_contamination->check_incubation end Re-run Assay check_incubation->end check_reagents Check Reagents: - Expiration dates - Proper storage - Brought to room temperature low_signal->check_reagents check_procedure Review Procedure: - Reagents added in correct order - Substrate protected from light check_reagents->check_procedure check_reader Verify Plate Reader: - Correct wavelength (450 nm) check_procedure->check_reader check_reader->end check_standards Check Standard Preparation: - Recalculate dilutions - Use fresh standards poor_curve->check_standards check_pipetting Review Pipetting Technique: - Calibrated pipettes - Consistent technique check_standards->check_pipetting check_curve_fit Verify Curve Fit: - Use recommended model check_pipetting->check_curve_fit check_curve_fit->end

Caption: A logical workflow for troubleshooting common this compound ELISA issues.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive this compound ELISA?

A1: In a competitive ELISA for this compound, this compound present in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., this compound-HRP conjugate) for a limited number of binding sites on an anti-cotinine antibody that is pre-coated on the microplate wells.[12][18][19] After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme of the bound conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a darker color indicates a lower this compound concentration, and a lighter color indicates a higher concentration.[12][18][19]

Q2: What types of samples can be used with a this compound ELISA kit?

A2: Commercial this compound ELISA kits are typically designed for use with biological fluids such as serum, urine, and saliva.[12][18][20] It is important to consult the kit's manual for specific sample compatibility and any required pre-treatment or dilution steps.[6][8]

Q3: How should I store the this compound ELISA kit?

A3: Most this compound ELISA kits should be stored at 2-8°C.[5][14][19] It is crucial to keep the microwells sealed in the provided dry bag with desiccants.[14][19] Do not freeze the kit unless specified in the manual, and avoid exposing reagents to excessive heat or direct sunlight.[14][19]

Q4: Can I use components from different kit lots together?

A4: No, it is not recommended to mix components from different kit lots.[12] The components of each kit are optimized to work together as an integral unit.[12] Using reagents from different lots can lead to inaccurate and invalid results.[12]

Q5: What is the typical detection range and sensitivity of a commercial this compound ELISA kit?

A5: The detection range and sensitivity can vary between manufacturers. However, a typical detection range might be from 5 to 100 ng/mL, with a sensitivity of around 1 ng/mL.[20] Always refer to the specific kit's manual for its performance characteristics.

Quantitative Data Summary

The following table summarizes typical performance characteristics and experimental parameters for commercial this compound ELISA kits. Note that these are example values and the specific kit manual should always be consulted.

ParameterTypical Value/RangeNotes
Assay Principle Competitive ELISAColor intensity is inversely proportional to this compound concentration.[18][19]
Sample Types Serum, Urine, SalivaSample dilution may be required.[12][18]
Detection Range 5 - 100 ng/mLVaries by manufacturer.[20]
Sensitivity ~1 ng/mLVaries by manufacturer.[20]
Incubation Times 60 minutes (Enzyme Conjugate), 30 minutes (Substrate)Room temperature incubations are common.[6][12]
Wavelength 450 nmFor absorbance reading after adding stop solution.[6][12]
Intra-Assay CV (%) < 10%Indicates reproducibility within a single assay.[18]
Inter-Assay CV (%) < 15%Indicates reproducibility between different assays.[18]
Storage 2 - 8°CDo not freeze.[14][19]

Detailed Experimental Protocol

The following is a generalized protocol for a commercial this compound ELISA kit. Always refer to the specific protocol provided with your kit for precise instructions.

  • Preparation:

    • Bring all reagents and samples to room temperature before use.[12]

    • Prepare the wash buffer by diluting the provided concentrate with deionized or distilled water as instructed.[6][8]

    • Prepare the this compound standards and controls as described in the kit manual. Serial dilutions are often required.[8]

  • Assay Procedure:

    • Pipette the specified volume (e.g., 10 µL) of standards, controls, and samples into the appropriate wells of the microplate.[6][12] It is recommended to run all samples and standards in duplicate.[12]

    • Add the specified volume (e.g., 100 µL) of this compound-HRP Enzyme Conjugate to each well.[6][12]

    • Gently shake the plate for 10-30 seconds to ensure thorough mixing.[6][12]

    • Incubate the plate for the specified time (e.g., 60 minutes) at room temperature, preferably in the dark.[6][12]

    • After incubation, wash the wells multiple times (e.g., 6 times) with the prepared wash buffer.[6][12] Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.[6]

    • Add the specified volume (e.g., 100 µL) of TMB Substrate to each well.[6][12]

    • Incubate the plate for the specified time (e.g., 30 minutes) at room temperature in the dark.[6][12] A blue color will develop.

    • Add the specified volume (e.g., 100 µL) of Stop Solution to each well.[12] The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[6][12]

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.[12][19]

    • Use the standard curve to determine the concentration of this compound in the unknown samples.[19]

References

minimizing environmental nicotine contamination in cotinine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing environmental nicotine contamination during cotinine analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured instead of nicotine? A1: this compound is the primary metabolite of nicotine, processed by the liver.[1][2] It is the preferred biomarker for assessing tobacco use or exposure to environmental tobacco smoke (ETS) for several reasons. This compound has a longer half-life in the body (7 to 40 hours) compared to nicotine (1 to 4 hours), providing a wider window for detection.[1] Furthermore, this compound is only produced when nicotine is metabolized, making it a specific indicator of nicotine exposure.[1]

Q2: What are the primary sources of environmental nicotine contamination that can affect my results? A2: Environmental nicotine contamination can stem from various sources, leading to false-positive results or inflated this compound levels. Key sources include:

  • Secondhand Smoke (SHS): Inhaling smoke from a burning tobacco product or smoke exhaled by a smoker.[3]

  • Thirdhand Smoke (THS): Inhaling, touching, or ingesting the residue of nicotine and other tobacco chemicals left on surfaces like clothing, furniture, and walls after the smoke has cleared.[3][4]

  • Dietary Sources: Nicotine is naturally present in small amounts in plants from the same family as tobacco, such as potatoes, tomatoes, eggplants, and cauliflower.[1][5]

  • Laboratory Environment: Contamination can occur from personnel who use tobacco products, inadequately cleaned surfaces, or contaminated equipment.[6][7]

Q3: How can I distinguish between active tobacco use, passive smoke exposure, and nicotine replacement therapy (NRT)? A3: Differentiating the source of nicotine exposure is critical for accurate interpretation.

  • Quantitative Analysis: Very low this compound concentrations are typically found in non-tobacco users with no environmental exposure, while higher levels suggest active tobacco use or significant passive exposure.[1] Quantitative urine testing is often preferred to assess passive exposure.[5]

  • Cut-off Levels: Laboratories establish specific cut-off values to distinguish smokers from non-smokers. For instance, a serum this compound level greater than 10 ng/mL is often used to classify an individual as an active smoker.[8] A urine this compound cutoff of 100 ng/mL is frequently used for surgical qualification.[5]

  • Tobacco-Specific Alkaloids: To distinguish between tobacco use and NRT, testing for other tobacco alkaloids like anabasine can be performed. Anabasine is present in tobacco but not in purified nicotine replacement products.[5]

Q4: Which biological sample is best for my this compound analysis? A4: The choice of sample depends on the desired detection window and application.

  • Urine: This is a widely used matrix because this compound concentrations are four to six times higher than in blood or saliva, making it highly sensitive for detecting low-level exposure.[2][9]

  • Blood (Serum/Plasma): Blood testing is effective for identifying recent nicotine exposure.[5] There is a high correlation between blood and saliva this compound levels.[2]

  • Saliva: Saliva collection is non-invasive and provides results that correlate well with blood concentrations.[2] It is often used for screening with on-site tests.[10]

  • Hair: Hair analysis can provide a longer-term history of nicotine exposure.[4][11]

Troubleshooting Guide

Issue 1: Unexpectedly high this compound levels in non-smoker or control group samples.

  • Possible Cause: Environmental contamination during sample collection.

  • Troubleshooting Steps:

    • Review the sample collection environment. Collection should occur in a room where no smoking has recently occurred.[12]

    • Verify that personnel involved in collection are non-smokers or have taken precautions (e.g., changing lab coats, wearing fresh gloves).

    • Assess potential for thirdhand smoke exposure. If collecting samples in a subject's home, be aware of residual contamination on surfaces.[13]

    • Inquire about the subject's diet, as certain foods contain low levels of nicotine.[1][5]

Issue 2: Inconsistent or non-reproducible results between assays.

  • Possible Cause: Laboratory cross-contamination or procedural errors.

  • Troubleshooting Steps:

    • Ensure all lab surfaces are regularly decontaminated.[14]

    • Use dedicated and properly sterilized equipment for this compound analysis.[7]

    • Automate liquid handling processes where possible to reduce human error and sample-to-sample contamination.[7]

    • Always wear appropriate personal protective equipment (PPE), including changing disposable gloves between samples.[7][15]

    • Review sample handling procedures. Avoid multiple freeze-thaw cycles, which can degrade sample integrity.[16]

Issue 3: Low signal or detection in known smoker samples.

  • Possible Cause: Improper sample storage or handling.

  • Troubleshooting Steps:

    • Confirm that samples were stored correctly. Urine and saliva samples should be frozen immediately after collection to prevent bacterial growth and degradation.[17] Plasma samples should be stored at -20°C until shipment.[12]

    • Verify that the correct sample dilution was used for the assay, especially for known smokers whose this compound levels may be very high.[16]

    • Check the expiration dates and storage conditions of all assay reagents and kits.[16][17]

Data & Methodologies

Quantitative Data Summary

Table 1: Nicotine vs. This compound Biomarker Characteristics

Biomarker Half-Life Detection Window Primary Use
Nicotine 1 - 4 hours[1] Short-term (hours) Indicates very recent use/exposure

| This compound | 7 - 40 hours[1] | Up to 7 days or more[3][5] | Standard for assessing active and passive exposure |

Table 2: Common Analytical Methods for this compound Detection

Method Principle Common Sample Types Key Features
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry Urine, Blood, Saliva High sensitivity and specificity; considered a gold standard for confirmation.[9]
GC-MS Gas Chromatography-Mass Spectrometry Urine, Saliva High sensitivity and specificity; often used for confirmation testing.[10]
HPLC-UV High-Performance Liquid Chromatography with UV Detection Urine More economical and widely available than MS methods; suitable for many applications.[18]

| ELISA | Enzyme-Linked Immunosorbent Assay | Urine, Saliva, Water | High-throughput screening method; good sensitivity but may have cross-reactivity.[11][17] |

Experimental Protocols

Protocol 1: Clean Catch Urine Sample Collection

This method is designed to prevent contamination of the urine sample with bacteria or other materials from the external genital area.[3]

  • Preparation: The subject must wash their hands thoroughly with soap and water.[3]

  • Cleaning: The subject should clean their genital area using a sterile wipe provided.[3]

  • Initial Urination: The subject begins to urinate into the toilet for a few seconds.[3]

  • Sample Collection: After the initial stream, the subject places the collection container into the urine stream and collects the sample until it reaches the pre-marked level.[3]

  • Final Urination: The subject removes the container from the stream and finishes urinating into the toilet.[3]

  • Storage: The collection container is securely capped. Label the sample appropriately and freeze it as soon as possible.[12]

Protocol 2: General Liquid-Liquid Extraction for Urine Samples

This protocol outlines a basic procedure for extracting this compound from a urine matrix before analysis by a method like HPLC.[18][19]

  • Sample Preparation: Thaw the frozen urine sample and centrifuge to remove any precipitate.

  • Internal Standard: Add an appropriate internal standard (e.g., p-nitroaniline) to a measured aliquot of the urine sample (e.g., 500 µL).[18]

  • pH Adjustment: Adjust the sample pH to an alkaline state (e.g., using NaOH) to ensure this compound is in its free base form.

  • Solvent Addition: Add an immiscible organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Extraction: Vortex the mixture vigorously for several minutes to facilitate the transfer of this compound from the aqueous phase to the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (containing this compound) to a clean tube.

  • Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the chromatographic analysis. The sample is now ready for injection.

Visualizations

Workflow and Logical Diagrams

Caption: Experimental workflow highlighting key contamination control points.

ContaminationSources Sources of Nicotine Contamination and Preventative Measures cluster_sources Sources of Contamination cluster_prevention Preventative Measures SHS Secondhand Smoke ControlledEnv Controlled Collection Environment SHS->ControlledEnv THS Thirdhand Smoke (Residue on Surfaces) THS->ControlledEnv SurfaceClean Regular Surface Decontamination THS->SurfaceClean Diet Dietary Nicotine (e.g., Tomatoes, Potatoes) DietRecord Record Subject's Diet Diet->DietRecord Personnel Lab Personnel (Tobacco Users) PersonnelPolicy Strict Personnel Policies (No smoking, fresh PPE) Personnel->PersonnelPolicy LabEnv Laboratory Environment (Surfaces, Air, Glassware) LabEnv->SurfaceClean DedicatedEquip Use of Dedicated/Sterilized Equipment LabEnv->DedicatedEquip AirControl Air Filtration / Fume Hoods LabEnv->AirControl

Caption: Logical relationships between contamination sources and prevention.

References

Technical Support Center: Optimizing Cotinine Extraction from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cotinine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of this compound from complex biological samples such as urine, plasma, saliva, and hair.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it the preferred biomarker for tobacco smoke exposure?

A1: this compound is the primary metabolite of nicotine.[1][2][3] It is considered the most reliable biomarker for assessing exposure to tobacco smoke due to its longer half-life (approximately 12 to 40 hours) compared to nicotine (about 2 hours).[4] This longer half-life provides a more stable and accurate measure of recent nicotine exposure.[4][5]

Q2: What are the most common biological samples used for this compound analysis?

A2: The most common biological matrices for this compound measurement are urine, blood (plasma or serum), and saliva.[4][6] Hair and nails can also be used to assess long-term exposure.[7][8] Urine is often used for metabolite research as it is non-invasive to collect and typically available in larger quantities. Blood samples are ideal for quantitative analysis as they show a significant correlation between chemical levels and physiological effects.[7] Saliva is an attractive alternative due to its simple and non-invasive collection method.[9]

Q3: What are the typical concentration ranges of this compound in different populations?

A3: this compound levels vary significantly between smokers, passive smokers, and non-smokers. While there are no universally standardized cutoff values, typical ranges are:

PopulationSample TypeTypical this compound Concentration (ng/mL)
Smokers Urine1043.7[5][10]
Saliva327.39[5][10]
Plasma/Serum>100[4]
Passive Smokers Urine36.63[5][10]
Saliva18.31[5][10]
Non-Smokers Urine13.6[5][10]
Saliva9.53[5][10]

Q4: How stable is this compound in biological samples during storage and transport?

A4: this compound is a relatively stable analyte. Studies have shown that this compound levels in saliva remain stable under various storage conditions, including at 4°C and -20°C for up to 90 days, and even when sent through the mail.[11][12] In urine, this compound is reported to be stable for up to 72 hours at room temperature.[13] For long-term storage, freezing samples is recommended.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound from biological samples.

Issue 1: Low Analyte Recovery

Low recovery of this compound can be a significant issue, leading to inaccurate quantification. Here are some common causes and solutions for different extraction methods.

Liquid-Liquid Extraction (LLE)

Potential Cause Troubleshooting Steps
Incorrect pH of the aqueous phase This compound extraction is pH-dependent. Ensure the sample is basified (pH > 9) to keep this compound in its neutral, more organic-soluble form.[14][15]
Inappropriate organic solvent The choice of extraction solvent is critical. A mixture of solvents, such as dichloromethane and isopropanol, can improve extraction efficiency. For less polar analytes, consider solvents like diethyl ether or hexane.
Insufficient mixing/shaking Ensure vigorous and adequate mixing to maximize the surface area contact between the aqueous and organic phases. However, overly aggressive shaking can lead to emulsions.[16]
Analyte volatility Nicotine is more volatile than this compound. If analyzing both, adding a small amount of acid (e.g., HCl) to the organic extract before evaporation can prevent loss.[17][18]
Insufficient phase separation Centrifugation can help to achieve a clear separation between the aqueous and organic layers, especially if emulsions are present.[19]

Solid-Phase Extraction (SPE)

Potential Cause Troubleshooting Steps
Inappropriate sorbent material The choice of SPE sorbent is crucial. C18 and mixed-mode cation exchange cartridges are commonly used for this compound.[18][20] Molecularly Imprinted Polymers (MIPs) can offer higher selectivity.[21]
Column breakthrough during loading This can occur if the sample is loaded too quickly or if the solvent conditions are incorrect. Optimize the loading flow rate and ensure the sample solvent promotes retention.[22]
Analyte loss during washing The wash solvent should be strong enough to remove interferences but not elute the analyte. Test different solvent strengths to find the optimal balance.[22]
Incomplete elution If this compound is not fully eluted from the sorbent, try a stronger elution solvent or increase the elution volume. Ensure the elution solvent addresses any potential secondary interactions with the sorbent.[22]
Protein binding This compound may be bound to proteins in the sample, preventing its retention on the SPE column. A protein precipitation step prior to SPE may be necessary.[22]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Potential Cause Troubleshooting Steps
Incomplete extraction from the matrix For solid or semi-solid samples like hair or nails, ensure adequate homogenization and digestion (e.g., with NaOH) before extraction.[8] For low-water content samples, adding water is crucial for efficient extraction.[23]
Incorrect salt combination The type and amount of salts (e.g., magnesium sulfate, sodium chloride, sodium acetate) influence the partitioning of this compound into the organic layer. Optimize the salt mixture for your specific matrix.[8][24]
Suboptimal d-SPE cleanup The dispersive SPE (d-SPE) step removes matrix interferences. The choice of sorbent (e.g., PSA, C18) should be tailored to the sample matrix to remove interferences without losing the analyte.[8][23]
Issue 2: High Matrix Effects in LC-MS/MS Analysis

Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.[25]

Potential Cause Troubleshooting Steps
Co-elution of interfering compounds Endogenous components of the biological matrix (e.g., phospholipids, salts) can co-elute with this compound and affect its ionization efficiency.[25]
1. Improve Sample Cleanup: Enhance the extraction protocol to better remove interfering substances. This could involve optimizing the SPE wash and elution steps or using a more selective extraction technique like MIPs.[21][25]
2. Optimize Chromatographic Separation: Adjust the LC gradient, mobile phase composition, or use a different column to achieve better separation of this compound from matrix components.[26]
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be similarly affected by ion suppression or enhancement.[1][25]
Inadequate sample preparation A simple protein precipitation may not be sufficient to remove all matrix interferences. Consider a more rigorous cleanup method like SPE or LLE.[25]

Quantitative Data Summary

The following tables summarize quantitative data for various this compound extraction methods from the literature.

Table 1: Recovery Rates of this compound Extraction Methods

Extraction MethodBiological MatrixRecovery Rate (%)Reference
Automated SPEPlasma>95-100[1][2][3]
LLE (Dichloromethane)Urine>90[7]
SPE (C18)Plasma64 ± 10[20]
LLE (various solvents)Plasma50-97[26]
LLE (one-step)Plasma & Urine85.5-105[27]
SPE (C18)Urine98[28]
LLEUrine>96.44[13]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis

Analytical MethodBiological MatrixLOD (ng/mL)LOQ (ng/mL)Reference
LC-MS/MS with SPEPlasma0.130.20[1][2]
HPLC with SPEPlasma-13.6[20]
LC-MS/MSSaliva & Urine-1.1[5]
HPLC with LLEPlasma-1.0[17]
GC-MS with MEPSUrine20-[18]
HPLC with LLEUrine30-[13]

Experimental Protocols

Protocol 1: Automated Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[1][2][3]

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., this compound-d3).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elution: Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine

This is a general protocol for LLE of this compound from urine.

  • Sample Preparation: Take 1 mL of urine and add an internal standard.

  • Basification: Add a strong base (e.g., 5M NaOH) to adjust the pH to >9.

  • Extraction: Add 5 mL of an organic solvent (e.g., dichloromethane or a mixture of diethyl ether and other solvents[19]), and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.

Protocol 3: QuEChERS Method for this compound in Hair

This protocol is a modified QuEChERS approach for solid matrices.[8]

  • Sample Preparation: Wash and pulverize hair samples.

  • Digestion: Digest a known weight of the hair sample in 1 M NaOH at room temperature.

  • Extraction: Add acetonitrile and a QuEChERS salt packet (e.g., magnesium sulfate and sodium chloride). Vortex vigorously.

  • Centrifugation: Centrifuge to separate the acetonitrile layer.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent mix (e.g., PSA and C18). Vortex and centrifuge.

  • Analysis: The resulting supernatant can be directly injected or evaporated and reconstituted for LC-MS/MS analysis.

Visualizations

Cotinine_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction BiologicalSample Biological Sample (Urine, Plasma, Saliva) Add_IS Add Internal Standard (e.g., this compound-d3) BiologicalSample->Add_IS pH_Adjust pH Adjustment (if applicable) Add_IS->pH_Adjust LLE LLE pH_Adjust->LLE SPE SPE pH_Adjust->SPE QuEChERS QuEChERS pH_Adjust->QuEChERS Evaporation Evaporation LLE->Evaporation SPE->Evaporation QuEChERS->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for this compound extraction from biological samples.

Troubleshooting_Low_Recovery cluster_LLE LLE Issues cluster_SPE SPE Issues cluster_QuEChERS QuEChERS Issues Start Low this compound Recovery CheckMethod Which Extraction Method? Start->CheckMethod LLE_pH Incorrect pH? CheckMethod->LLE_pH LLE SPE_Sorbent Wrong Sorbent? CheckMethod->SPE_Sorbent SPE QuEChERS_Digestion Incomplete Digestion? CheckMethod->QuEChERS_Digestion QuEChERS LLE_Solvent Wrong Solvent? LLE_pH->LLE_Solvent LLE_Mixing Insufficient Mixing? LLE_Solvent->LLE_Mixing Solution Optimize Specific Step LLE_Mixing->Solution SPE_Breakthrough Breakthrough? SPE_Sorbent->SPE_Breakthrough SPE_Elution Incomplete Elution? SPE_Breakthrough->SPE_Elution SPE_Elution->Solution QuEChERS_Salts Wrong Salts? QuEChERS_Digestion->QuEChERS_Salts QuEChERS_dSPE Suboptimal Cleanup? QuEChERS_Salts->QuEChERS_dSPE QuEChERS_dSPE->Solution

Caption: Decision tree for troubleshooting low this compound recovery.

Matrix_Effects_Mitigation Start High Matrix Effects (Ion Suppression/Enhancement) Strategy Mitigation Strategy Start->Strategy ImproveCleanup Improve Sample Cleanup Strategy->ImproveCleanup OptimizeLC Optimize Chromatography Strategy->OptimizeLC UseSIL_IS Use Stable Isotope-Labeled Internal Standard Strategy->UseSIL_IS Result Accurate Quantification ImproveCleanup->Result OptimizeLC->Result UseSIL_IS->Result

Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.

References

dealing with interferences in colorimetric cotinine assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for colorimetric cotinine assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a colorimetric this compound assay?

A1: Most colorimetric this compound assays are based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA). In this setup, this compound present in a sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of anti-cotinine antibody sites coated on a microplate. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound this compound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a weaker color signal indicates a higher this compound concentration.

Q2: What are the most common sources of interference in colorimetric this compound assays?

A2: The most significant sources of interference are cross-reactivity with other nicotine metabolites and matrix effects from the biological sample.

  • Cross-reactivity: The antibodies used in the assay may also bind to substances with a similar chemical structure to this compound, such as 3'-hydroxythis compound (3HC) and its glucuronide metabolite. This is a major concern as it can lead to an overestimation of the actual this compound concentration[1][2][3][4][5].

  • Matrix Effects: Components in biological samples like saliva and urine can interfere with the assay's chemical reactions.[6][7] While some assays are designed to be resistant to these effects, significant interference can still occur, affecting the accuracy of the results.[6]

Q3: How can I differentiate between nicotine exposure from tobacco use and nicotine replacement therapy (NRT)?

A3: Colorimetric this compound assays alone cannot distinguish the source of nicotine. This compound is a metabolite of nicotine, and its presence indicates nicotine exposure, regardless of the source. To differentiate between tobacco use and NRT, the analysis of other tobacco-specific alkaloids, such as anabasine, is required. Anabasine is present in tobacco but not in NRT products.[8]

Q4: What is the typical detection range for a colorimetric this compound assay?

A4: The detection range can vary between different commercial kits. However, a common lower limit of detection is around 1.3 ng/mL.[2] Some qualitative tests have a cutoff value, for instance, of 200 ng/mL in urine, to distinguish between positive and negative samples.[9][10] For quantitative analysis, it's crucial to refer to the manufacturer's specifications for the specific assay being used.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Inconsistent pipetting technique.

  • Improperly stored or expired reagents.[11]

  • Variability in sample handling and preparation.[11]

  • Fluctuations in incubation times or temperatures.

Troubleshooting Steps:

  • Verify Pipette Calibration: Ensure all pipettes are properly calibrated and that your technique is consistent.

  • Check Reagent Integrity: Confirm that reagents have been stored at the recommended temperature and are within their expiration date. Prepare fresh stock solutions if possible.[11]

  • Standardize Protocols: Adhere strictly to the assay protocol for all samples and replicates, paying close attention to incubation times and temperatures.

  • Use Control Samples: Include positive and negative controls in each assay run to monitor for consistency and accuracy.

Issue 2: High Background Noise

Possible Causes:

  • Insufficient washing steps.

  • Contamination of reagents or samples.

  • Non-specific binding of assay components.

Troubleshooting Steps:

  • Optimize Washing: Ensure that the washing steps are performed thoroughly as per the protocol to remove all unbound reagents.

  • Handle Reagents with Care: Use clean pipette tips for each reagent and sample to prevent cross-contamination.

  • Check for Contamination: If contamination is suspected, use fresh, unopened reagents for the next assay run.

Issue 3: Suspected Cross-Reactivity Leading to Overestimation

Possible Causes:

  • The presence of other nicotine metabolites in the sample that cross-react with the assay antibody.[1][2][4]

Troubleshooting Steps:

  • Review Assay Specificity: Check the manufacturer's data sheet for information on the cross-reactivity of the antibody with other nicotine metabolites.

  • Consider Sample Pre-treatment: In some cases, sample pre-treatment steps may help to reduce the impact of cross-reacting substances.

  • Confirm with a More Specific Method: For critical applications, it is highly recommended to confirm results using a more specific analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][12][13]

Quantitative Data on Cross-Reactivity

The following table summarizes the cross-reactivity of a polyclonal rabbit anti-cotinine antiserum with various nicotine metabolites in a competitive ELISA.

Interfering SubstanceRelative Cross-Reactivity (%)
trans-3'-hydroxythis compound ~30% [4]
Nicotine< 0.2%
Nicotine N'-oxide< 0.1%

Data adapted from studies on polyclonal anti-cotinine antibodies.[4][6] It's important to note that cross-reactivity can vary significantly between different antibody preparations.[2]

Experimental Protocols

General Protocol for a Competitive Colorimetric this compound Assay
  • Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffers, according to the manufacturer's instructions. Allow all reagents to come to room temperature before use.

  • Sample Preparation: Collect biological samples (e.g., saliva, urine) and process them as required. This may involve centrifugation to remove particulate matter.[10][13]

  • Assay Procedure: a. Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate. b. Add the enzyme-conjugated this compound to each well. c. Incubate the plate for the specified time and temperature to allow for competitive binding. d. Wash the plate multiple times with the wash buffer to remove unbound components. e. Add the substrate solution to each well and incubate for the specified time to allow for color development. f. Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the this compound concentration in the unknown samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Standard Preparation add_samples Add Samples, Standards, & Controls to Plate reagent_prep->add_samples sample_prep Sample Collection & Processing sample_prep->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate incubation1 Incubate (Competitive Binding) add_conjugate->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze_data Calculate Concentrations read_plate->analyze_data

Caption: Experimental workflow for a colorimetric this compound assay.

troubleshooting_workflow start Inaccurate Results inconsistent Inconsistent Results? start->inconsistent high_background High Background? inconsistent->high_background No check_pipetting Verify Pipetting & Reagent Handling inconsistent->check_pipetting Yes overestimation Results Higher than Expected? high_background->overestimation No optimize_washing Optimize Wash Steps high_background->optimize_washing Yes review_cross_reactivity Review Assay Cross-Reactivity Data overestimation->review_cross_reactivity Yes end_node Accurate Results overestimation->end_node No standardize_protocol Standardize Protocol (Time, Temp) check_pipetting->standardize_protocol standardize_protocol->end_node check_contamination Check for Reagent Contamination optimize_washing->check_contamination check_contamination->end_node confirm_gc_ms Confirm with GC-MS or LC-MS/MS review_cross_reactivity->confirm_gc_ms confirm_gc_ms->end_node

Caption: Troubleshooting decision tree for colorimetric this compound assays.

competitive_elisa cluster_low_this compound Low this compound in Sample cluster_high_this compound High this compound in Sample well1 Antibody-Coated Well cotinine_conjugate1 Enzyme Conjugate well1->cotinine_conjugate1 Binds cotinine_conjugate2 Enzyme Conjugate well1->cotinine_conjugate2 Binds cotinine_conjugate3 Enzyme Conjugate well1->cotinine_conjugate3 Binds sample_cotinine1 Sample this compound well1->sample_cotinine1 Binds result1 Strong Color Signal cotinine_conjugate1->result1 well2 Antibody-Coated Well cotinine_conjugate4 Enzyme Conjugate well2->cotinine_conjugate4 Binds sample_cotinine2 Sample this compound well2->sample_cotinine2 Binds sample_cotinine3 Sample this compound well2->sample_cotinine3 Binds sample_cotinine4 Sample this compound well2->sample_cotinine4 Binds result2 Weak Color Signal cotinine_conjugate4->result2

Caption: Principle of competitive ELISA in this compound assays.

References

Technical Support Center: Ensuring Cotinine Stability in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of cotinine in stored biological samples. Accurate measurement of this compound, the primary metabolite of nicotine, is crucial for assessing tobacco exposure and for various clinical and research applications. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols will help ensure the integrity of your biological samples from collection to analysis.

Troubleshooting Guide

This guide addresses specific issues that may compromise this compound stability or lead to inaccurate measurements.

Issue Potential Cause(s) Recommended Solution(s)
Low or inconsistent this compound readings in immunoassay Sample contamination; Presence of interfering substances; Incorrect sample pH.Do not use sodium azide as a preservative, as it can interfere with immunoassays.[1] Ensure the pH of saliva samples is between 3.5 and 9.0.[1] Samples outside this range should be recollected.
Precipitate formation in thawed saliva samples Freezing of saliva samples can cause mucins to precipitate.Before analysis, thaw saliva samples completely, vortex them, and centrifuge at 1500 x g for 15 minutes to remove mucins and other particulates that may interfere with antibody binding.[1]
Sample discoloration (e.g., pink or reddish plasma/serum) Hemolysis (rupture of red blood cells) during sample collection or handling.Use proper phlebotomy techniques to minimize hemolysis. Avoid vigorous shaking of blood samples. If hemolysis is suspected, it should be noted, as it can potentially interfere with certain analytical methods.
Degradation of analyte due to repeated analysis Multiple freeze-thaw cycles can degrade the analyte and affect sample integrity.Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles. It is generally recommended not to exceed three freeze-thaw cycles.[2]
Suspected environmental contamination of samples Exposure of the sample to nicotine from the environment (e.g., a room where smoking has occurred).Collect samples in a clean environment. If blood collection must occur while a subject is smoking, use a plastic barrier to shield the syringe from the surrounding air to minimize contamination.[3]
Variable results in urine this compound concentrations Variations in urine flow rate and pH can affect this compound concentration.For more consistent results, consider measuring the creatinine-corrected urinary this compound. For some applications, acidifying urine to a pH of 2-3 with sodium bisulfate can be used.[4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound measured instead of nicotine to assess tobacco exposure?

A1: this compound is the preferred biomarker for several reasons. It has a much longer half-life (16–18 hours) compared to nicotine (approximately 2 hours), which means its concentration in the body is more stable throughout the day.[5][6] This stability provides a more accurate reflection of tobacco exposure over the previous 3 to 4 days.[5]

Q2: What is the best temperature for long-term storage of biological samples for this compound analysis?

A2: For long-term storage (up to a year or more), freezing samples at -20°C or -80°C is ideal.[1][2][3] Studies have shown that this compound is stable in plasma at -20°C for up to a year.[2] While -80°C is also suitable, -20°C is often more readily available and has been demonstrated to be sufficient for maintaining this compound stability.[2]

Q3: How long can I store samples at 4°C (refrigerated) before analysis?

A3: For short-term storage, refrigeration at 4°C is acceptable. Saliva samples should be refrigerated within 30 minutes of collection and frozen at or below -20°C within 4 hours for optimal preservation.[1] One study found that salivary this compound levels remained stable when stored at 4°C for up to 90 days.[7][8]

Q4: Can I store samples at room temperature?

A4: Room temperature storage is not recommended for long periods. However, this compound has shown remarkable stability even at room temperature for short durations. One study found that this compound in plasma remained stable for 12 days at room temperature.[9] Another study on salivary this compound showed stability in samples sent by mail over 5 to 7 days.[7][8] For any storage at room temperature, it is crucial to protect samples from light, as UV radiation can cause degradation of related compounds like nicotine.[10][11]

Q5: Are preservatives necessary for storing samples for this compound analysis?

A5: Generally, preservatives are not required, especially if the samples are promptly processed and frozen.[3][12] For certain assays, some preservatives like sodium azide should be avoided as they can interfere with the results.[1] For 24-hour urine collections for other analytes, acidification is sometimes used, but for this compound-only analysis, freezing is the most common and effective preservation method.[3][4]

Q6: Which biological sample type is best for this compound measurement?

A6: The choice of sample depends on the research question and logistical considerations.

  • Plasma or Serum: Considered the fluid of choice for quantitative assessment of exposure.[12]

  • Saliva: Offers a non-invasive collection method, and its this compound levels are highly correlated with plasma levels.[13]

  • Urine: A non-invasive option where this compound concentrations are typically 4 to 6 times higher than in blood or saliva, making it suitable for detecting low-level exposure.[14]

  • Dried Blood Spots (DBS): Offer a minimally invasive collection method and have shown good this compound stability at both room temperature and -20°C for extended periods.

Data on this compound Stability in Saliva

The following table summarizes the findings of a study on the stability of salivary this compound under various storage conditions. The data shows that this compound levels remain stable across different temperatures and durations, with minimal deviation from immediate analysis.[7][8]

Storage ConditionDurationMean this compound (ng/mL)
Immediate Analysis-456.6
Mail Posting (Room Temp)5-7 days446.4
4°C (Refrigerated)30 days467.7
4°C (Refrigerated)90 days438.8
-20°C (Frozen)30 days433.0
-20°C (Frozen)90 days446.4

Data adapted from a study on salivary this compound stability, demonstrating minimal variation in mean this compound levels across different storage protocols compared to immediate analysis.[7][8]

Experimental Protocols

Protocol 1: Collection and Processing of Saliva Samples
  • Pre-Collection: The subject should rinse their mouth with water 10 minutes before collection. They should avoid eating a major meal within 60 minutes of collection.[15]

  • Collection: Collect whole saliva via unstimulated passive drool into a polypropylene vial.[1]

  • Initial Handling: Within 30 minutes of collection, refrigerate the sample at 2-8°C.[1]

  • Processing:

    • For long-term storage, freeze the sample at or below -20°C within 4 hours of collection.[1] Samples can be stored for up to 6 months at -20°C.[1]

    • On the day of analysis, thaw the samples completely.

    • Vortex the thawed sample to ensure homogeneity.

    • Centrifuge at 1500 x g for 15 minutes to pellet mucins and other debris.[1]

    • Use the supernatant for analysis.

Protocol 2: Collection and Processing of Plasma Samples
  • Collection: Collect approximately 7 mL of whole blood into a vacutainer tube containing an anticoagulant (e.g., EDTA or sodium heparin).[3]

  • Mixing: Gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Centrifugation: Centrifuge the blood sample for approximately 15 minutes to separate the plasma from the blood cells.[3]

  • Aliquoting and Storage:

    • Carefully transfer the plasma supernatant into polypropylene cryogenic, screw-cap vials.[12]

    • Label the vials clearly.

    • Store the plasma samples in a freezer at -20°C or -80°C until analysis.[3]

Protocol 3: Supported Liquid Extraction (SLE) for LC-MS/MS Analysis

This protocol is for the extraction of this compound and other nicotine metabolites from various biological matrices (urine, serum, plasma, whole blood) prior to LC-MS/MS analysis.

  • Sample Pre-treatment:

    • Combine 120 µL of the biological sample (e.g., plasma) with 10 µL of an internal standard solution and 230 µL of 0.25% ammonia solution.[7]

  • Loading:

    • Load 150 µL of the pre-treated sample onto an ISOLUTE® SLE+ plate.[7]

    • Apply a brief pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.[7]

  • Analyte Elution:

    • Elute the analytes with 1 mL of dichloromethane:isopropanol (95:5, v/v) under gravity into a collection plate.[7]

    • Apply vacuum or positive pressure to ensure all the extraction solvent has passed through.[7]

  • Post-Elution Processing:

    • Dry the eluate using a stream of nitrogen or air at approximately 40°C.[7]

    • Reconstitute the dried residue in 200 µL of a suitable solvent mixture (e.g., methanol:water, 10:90, v/v) for injection into the LC-MS/MS system.[7]

Visualizations

cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage cluster_analysis Analysis Collect Collect Sample (Saliva, Plasma, Urine) Label Label Sample Clearly Collect->Label Centrifuge Centrifuge (if Plasma/Serum/Saliva) Label->Centrifuge For Plasma/Saliva Aliquot Aliquot into Cryovials Label->Aliquot For Urine Centrifuge->Aliquot ShortTerm Short-Term (2-8°C) Aliquot->ShortTerm < 4 hours LongTerm Long-Term (-20°C or -80°C) Aliquot->LongTerm ShortTerm->LongTerm Thaw Thaw Sample LongTerm->Thaw Vortex Vortex/Mix Thaw->Vortex Analyze Perform Assay (e.g., LC-MS/MS, ELISA) Vortex->Analyze

Caption: General workflow for biological sample handling for this compound analysis.

cluster_factors Factors Affecting this compound Stability cluster_outcomes Potential Outcomes Temp Temperature Stable Stable this compound Temp->Stable Low Temp (-20°C / -80°C) Degraded Degraded this compound (Inaccurate Results) Temp->Degraded High Temp (Prolonged Room Temp) Time Storage Duration Time->Stable Appropriate Duration Time->Degraded Excessive Duration Light Light Exposure Light->Stable Dark Storage Light->Degraded UV Exposure FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stable Minimized (<3 cycles) FreezeThaw->Degraded Multiple Cycles pH Sample pH pH->Stable Optimal Range pH->Degraded Extreme pH Contamination Contamination (Bacterial/Chemical) Contamination->Degraded

Caption: Key factors influencing the stability of this compound in stored samples.

Nicotine Nicotine Iminium Nicotine-Δ1'(5')-iminium ion Nicotine->Iminium CYP2A6 Hydroxynicotine 5'-Hydroxynicotine Iminium->Hydroxynicotine Equilibrium This compound This compound Hydroxynicotine->this compound Aldehyde Oxidase Hydroxythis compound trans-3'-Hydroxythis compound This compound->Hydroxythis compound CYP2A6

Caption: Major metabolic pathway from nicotine to this compound.

References

Technical Support Center: Reducing Variability in Salivary Cotinine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in salivary cotinine measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in salivary this compound measurements?

Variability in salivary this compound levels can be introduced at three main stages: pre-analytical (sample collection and handling), analytical (assay performance), and post-analytical (data analysis). Key factors include:

  • Pre-Analytical:

    • Sample Collection Technique: Inconsistent collection methods (e.g., passive drool vs. swabs) can yield different results.[1]

    • Participant-Related Factors: Recent food or drink consumption, especially acidic or sugary items, can alter saliva pH and affect assay performance.[2][3] Brushing teeth or oral injuries can cause bleeding, contaminating the sample.[3][4]

    • Timing of Collection: this compound has a half-life of approximately 16-18 hours, so the time of collection relative to the last nicotine exposure is critical.[5][6]

    • Sample Handling and Storage: Improper storage temperatures, prolonged storage, and repeated freeze-thaw cycles can degrade the sample.[2][7][8]

  • Analytical:

    • Assay Type: Different assay methods, such as ELISA, LC-MS, and dipstick tests, have varying levels of sensitivity and specificity.[5][9][10]

    • Assay Protocol Adherence: Deviations from the manufacturer's protocol, including incubation times and temperatures, can lead to inaccurate results.[2][11]

    • Reagent Quality: Expired or improperly stored reagents can compromise assay performance.[12][13]

    • Equipment Calibration: Poorly calibrated pipettes or plate readers can introduce significant error.[2]

  • Post-Analytical:

    • Data Analysis: Incorrect standard curve fitting or inappropriate statistical methods can lead to misinterpretation of results.[2]

Q2: What is the recommended procedure for saliva sample collection to minimize variability?

To ensure consistency and accuracy in salivary this compound measurements, follow this standardized collection protocol:

  • Participant Preparation:

    • Instruct participants to avoid eating a major meal within 60 minutes of sample collection.[2][3]

    • Participants should not consume alcohol within 12 hours of collection.[2]

    • Participants should refrain from eating or drinking anything for at least 30 minutes prior to collection.[4]

    • To minimize the impact of food residue, have participants rinse their mouth with water 10 minutes before sample collection.[2][3]

    • Avoid activities that could cause oral bleeding, such as brushing or flossing, immediately before collection.[4]

  • Sample Collection:

    • The preferred method for quantitative analysis is unstimulated passive drool.[2] The participant should tilt their head forward, allow saliva to pool in their mouth, and then drool into a collection vial.

    • If using a collection device like a swab, ensure it is validated for this compound measurement as some materials can interfere with the assay.[1][3]

    • Collect a sufficient volume of saliva as specified by the assay kit (typically a minimum of 75 µL).[3][14]

  • Post-Collection Handling:

    • Immediately after collection, cap the vial securely.

    • If not processing immediately, refrigerate the samples and freeze at or below -20°C as soon as possible, preferably within 6 hours.[3]

    • Clearly label each sample with the participant ID, date, and time of collection.[15]

Q3: How should I store my saliva samples, and for how long are they stable?

Proper storage is crucial for maintaining the integrity of salivary this compound. Studies have shown that this compound is a stable metabolite.[7][8]

  • Short-term Storage: Samples can be stored at room temperature for up to 48 hours or refrigerated (2-8°C) for up to 72 hours without significant degradation.[12] One study found this compound levels remained stable when sent by mail, which took 5-7 days.[7]

  • Long-term Storage: For long-term storage, samples should be frozen at -20°C or lower.[3] this compound levels have been shown to be stable for at least 90 days when stored at 4°C or -20°C.[7][8] Another study demonstrated stability for up to 21 days at room temperature (~25°C), 4°C, and -80°C.[16]

  • Freeze-Thaw Cycles: It is recommended to avoid multiple freeze-thaw cycles.[2] If a sample needs to be re-analyzed, it should be re-centrifuged after thawing.[2]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Samples
Potential Cause Troubleshooting Step Detailed Protocol/Explanation
Inconsistent Sample Collection Standardize collection protocol.Ensure all participants follow the same pre-collection instructions (e.g., no food/drink for 30 mins, rinse mouth with water 10 mins prior).[2][3][4] Use the same collection method (passive drool is preferred) for all samples.[2]
Pipetting Error Calibrate pipettes and use proper technique.Regularly calibrate all pipettes used in the assay. When pipetting, ensure the pipette tip is below the surface of the liquid to avoid aspirating air. Use fresh tips for each sample, standard, and control.
Plate Washing Issues Optimize washing steps.Ensure adequate and consistent washing of all wells. Increase the number or duration of washes if high background is also observed.[17] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[18]
Edge Effects Use a humidified incubator and proper plate sealing."Edge effects" can occur due to temperature gradients across the plate. Use a plate sealer during incubations and ensure the incubator provides a stable, uniform temperature.[18]
Issue 2: Weak or No Signal in ELISA Assay
Potential Cause Troubleshooting Step Detailed Protocol/Explanation
Incorrect Reagent Preparation or Storage Verify reagent preparation and storage conditions.Ensure all reagents are brought to room temperature before use.[13] Check that reagents have not expired and have been stored at the recommended temperature (typically 2-8°C).[2][12] If using a lyophilized standard, ensure it was properly reconstituted.[17]
Error in Assay Procedure Review and strictly follow the kit protocol.Double-check all incubation times and temperatures. Ensure reagents were added in the correct order and to the correct wells.[2]
Degraded this compound Standard Use a fresh vial of the standard.If sample wells show a signal but the standard curve is flat, the standard may have degraded. Prepare a fresh set of standards from a new vial.[17]
Insufficient Sample this compound Concentration Concentrate the sample or use a more sensitive assay.If this compound levels are expected to be very low (e.g., in passive smokers), the concentration may be below the detection limit of the assay. Consider using a more sensitive assay, such as LC-MS.[19]
Issue 3: High Background in ELISA Assay
Potential Cause Troubleshooting Step Detailed Protocol/Explanation
Insufficient Washing Increase the number and/or duration of washes.Inadequate washing can leave unbound enzyme conjugate in the wells, leading to a high background signal. Increase the number of wash cycles and ensure all wells are filled and emptied completely during each wash.[17]
Non-specific Binding Increase blocking time or add detergent to wash buffer.Non-specific binding of the antibody or conjugate to the plate can cause high background. Increase the blocking step duration. Adding a non-ionic detergent like Tween-20 (0.01-0.1%) to the wash buffer can also help reduce non-specific binding.[17]
Contaminated Reagents Use fresh, uncontaminated reagents.If the substrate solution appears colored before being added to the plate, it may be contaminated. Use fresh substrate. Ensure all reagent containers are kept clean.
Extended Incubation Time Adhere strictly to the recommended incubation times.Over-incubation can lead to an increase in non-specific signal. Use a timer to ensure accurate incubation periods.

Data Presentation

Table 1: Stability of Salivary this compound Under Various Storage Conditions

Storage ConditionDurationMean this compound Level (ng/mL)Mean Difference from Immediate Analysis (ng/mL)Reference
Immediate Analysis-457-[7][8]
Mail Posting5-7 days446.4-10.2[7]
4°C30 days468-11[7][8]
4°C90 days438.8-17.8[7]
-20°C30 days43324[7][8]
-20°C90 days442.214.4[7]

Data adapted from a study on smokers' saliva samples. The results indicate good stability of this compound across all tested conditions.[7][8]

Experimental Protocols

Protocol 1: Salivary this compound Quantification using a Competitive Immunoassay (ELISA)

This protocol is a generalized procedure based on commercially available ELISA kits.[2][6] Researchers must always refer to the specific instructions provided with their assay kit.

  • Reagent and Sample Preparation:

    • Bring all kit reagents and saliva samples to room temperature.

    • Prepare the wash buffer, standards, and controls according to the kit insert. Saliva samples from known smokers may require dilution.[2]

    • If samples were frozen, thaw them completely and centrifuge to precipitate mucins.[2][11] Use the clear supernatant for the assay.

  • Assay Procedure:

    • Add standards, controls, and saliva samples to the appropriate wells of the antibody-coated microplate.

    • Add the this compound-enzyme conjugate to each well. This initiates the competitive binding reaction.

    • Incubate the plate, typically for 1-2 hours at room temperature or 37°C.[2]

    • Wash the plate multiple times with the prepared wash buffer to remove unbound components.

    • Add the substrate solution (e.g., TMB) to each well and incubate in the dark. This reaction produces a color change.

    • Add the stop solution to terminate the reaction. The color will typically change from blue to yellow.[2][6]

  • Data Acquisition and Analysis:

    • Read the optical density (OD) of each well using a microplate reader at the specified wavelength (usually 450 nm).[2][6]

    • Generate a standard curve by plotting the OD of the standards against their known concentrations.

    • Calculate the this compound concentration of the unknown samples by interpolating their OD values on the standard curve. The amount of this compound is inversely proportional to the signal.[2][6]

Mandatory Visualizations

Saliva_Cotinine_Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase P1 Participant Preparation (No food/drink) P2 Sample Collection (Passive Drool) P1->P2 P3 Sample Handling (Labeling) P2->P3 P4 Sample Storage (Freeze at -20°C) P3->P4 A1 Sample Thawing & Centrifugation P4->A1 Transport to Lab A2 ELISA Assay (Competitive Binding) A1->A2 A3 Plate Reading (OD at 450nm) A2->A3 D1 Standard Curve Generation A3->D1 OD Data D2 Concentration Calculation D1->D2 D3 Data Review & Reporting D2->D3

Caption: Experimental workflow for salivary this compound measurement.

Troubleshooting_High_Variability Start High Variability Between Replicates Q1 Is collection protocol standardized? Start->Q1 Sol1 Implement Standard Operating Procedure for Collection Q1->Sol1 No Q2 Are pipettes calibrated? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Calibrate Pipettes & Review Technique Q2->Sol2 No Q3 Is plate washing adequate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Optimize Wash Steps (Increase volume/repeats) Q3->Sol3 No End Review for other issues (e.g., edge effects) Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for high replicate variability.

References

Technical Support Center: Quantification of Low-Level Cotinine in Non-Smokers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low levels of cotinine, a primary metabolite of nicotine, particularly in non-smokers exposed to environmental tobacco smoke (ETS).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges and questions that may arise during the quantification of low this compound concentrations.

Q1: What are typical this compound levels in non-smokers, and how do they differ from smokers?

A: this compound levels are significantly lower in non-smokers compared to active smokers.

  • Non-smokers: The average this compound level for an adult non-smoker in the US is around 0.1 ng/mL, and it is unusual to see levels above 1 ng/mL.[1] In some studies, non-smokers have a median saliva this compound concentration of 2.4 ng/ml and urine this compound levels around 13.6 ng/mL.[2][3]

  • Passive Smokers (Secondhand Smoke Exposure): Individuals exposed to secondhand smoke will have higher this compound levels than non-smokers. Levels indicating significant exposure can be greater than 1 ng/mL and can go as high as approximately 30 ng/mL.[1] Light passive smokers typically have this compound levels below 5 ng/mL, while heavy passive smokers may reach 10 ng/mL or slightly higher.[4]

  • Active Smokers: Active tobacco users have substantially higher this compound concentrations. The average this compound level for adult smokers in the US is over 100 ng/mL, and heavy smokers can have levels exceeding 500 ng/mL.[1][5]

Q2: My blank samples show a this compound signal. What are the potential sources of contamination?

A: Contamination is a critical issue when measuring low this compound levels. Potential sources include:

  • Laboratory Environment: Nicotine is a volatile compound and can be present in the air of a laboratory where individuals smoke or use nicotine replacement products.[6] This can lead to the contamination of samples, reagents, and instruments.

  • Analyst-related Contamination: Analysts who are smokers or use nicotine products can introduce contamination during sample handling and preparation.

  • Reagents and Materials: Contamination can be present in the extraction solvents, water, and containers used for sample preparation and analysis. It is crucial to test all reagents and materials for potential background levels of this compound.

Q3: How can I improve the sensitivity and specificity of my assay for low-level this compound detection?

A: To enhance the performance of your assay for low-level this compound quantification, consider the following:

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity in quantifying nicotine metabolites.[7]

  • Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.[8][9] An automated SPE process can improve reproducibility.[8]

  • Internal Standards: Use a stable isotope-labeled internal standard, such as this compound-d3, to account for matrix effects and variations in extraction recovery and instrument response.[8]

  • Chromatography: Optimize the liquid chromatography method to achieve good separation of this compound from other endogenous compounds in the sample matrix.

Q4: What are the appropriate cut-off values to distinguish between smokers and non-smokers?

A: There is no universally established cut-off value, and it can vary based on the population, matrix, and analytical method.[4]

  • Saliva: A cutoff of 7 ng/mL has been shown to distinguish smokers from non-smokers with a sensitivity of 92.3% and a specificity of 89.7%. Another study suggests a cutoff of 13 ng/mL provided a sensitivity of 86.5% and a specificity of 95.9%.[2]

  • Urine: Due to higher concentrations, urine this compound cut-off levels are generally higher. A urinary this compound cut-off of 50 ng/mL is considered appropriate in many situations.[10]

  • General Guidance: For plasma or saliva, 15 ng/mL is often suggested to best distinguish between current smokers, non-smokers, and passive smokers.[4]

Q5: What biological matrix is best for measuring low-level this compound?

A: The choice of matrix depends on the specific research question and required detection window.

  • Urine: this compound concentrations are typically four to six times higher in urine than in saliva or blood, making it a suitable matrix for detecting low levels of exposure.[10][11]

  • Saliva: Saliva collection is non-invasive and this compound levels in saliva correlate well with blood concentrations.[10]

  • Blood (Serum/Plasma): Blood provides a direct measure of systemic exposure.

  • Hair: Hair analysis can be used to assess cumulative exposure over several months.[4][12]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound in various biological matrices using different analytical methods.

Analytical MethodBiological MatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
LC-MS/MSHuman Plasma0.130.20[8]
LC-MS/MSHuman Serum0.010-[7]
LC-MS/MSU937 Macrophages-0.3[13]
LC-MS/MSRat Plasma-1[6]
LC-MS/MSUrine-0.10[14]
LC-MS/MSUrine-5[14]
LC-MS/MSUrine-0.05[14]
LC-MS/MSUrine0.3 µg/L-[14]
ELISAUrine->2.47[10]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Urine

This protocol is a representative example for the quantification of low levels of this compound in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a liquid-liquid extraction (LLE) sample preparation method.[9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 250 µL of urine into a 4 mL glass vial.

  • Add 40 µL of an internal standard solution (e.g., 250 ng/mL this compound-d3 in methanol).

  • Add 50 µL of 5 N sodium hydroxide to basify the sample.

  • Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene chloride:diethyl ether) and stir for 1.5 minutes.

  • Centrifuge the sample at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer 1 mL of the organic (lower) phase to a 1.5 mL HPLC vial.

  • Add 10 µL of 0.25 N hydrochloric acid.

  • Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of water or an appropriate mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 or biphenyl reversed-phase column suitable for the analysis of basic compounds (e.g., Raptor Biphenyl).[9]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • This compound Transition: m/z 177.4 → 98.3[13]

    • This compound-d3 Transition: Monitor the appropriate transition for the deuterated internal standard.

3. Calibration and Quality Control

  • Prepare a series of calibration standards in a blank matrix (this compound-free urine) covering the expected concentration range of the samples.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the unknown samples to ensure the accuracy and precision of the analytical run.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting sample_collection 1. Sample Collection (Urine, Saliva, Plasma) add_is 2. Add Internal Standard (e.g., this compound-d3) sample_collection->add_is extraction 3. Extraction (SPE or LLE) add_is->extraction evaporation 4. Evaporation extraction->evaporation reconstitution 5. Reconstitution evaporation->reconstitution lc_ms 6. LC-MS/MS Analysis reconstitution->lc_ms integration 7. Peak Integration & Quantification lc_ms->integration calibration 8. Calibration Curve Fitting integration->calibration reporting 9. Data Reporting & Review calibration->reporting

Caption: Experimental workflow for the quantification of this compound in biological samples.

References

Validation & Comparative

Validating Self-Reported Smoking Status: A Comparative Guide to Urinary Cotinine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately classifying smoking status is crucial for the integrity of clinical trials and epidemiological studies. Self-reporting, while convenient, is often unreliable. Biochemical verification using biomarkers like cotinine, the primary metabolite of nicotine, provides an objective measure of tobacco smoke exposure. This guide compares urinary this compound levels as a tool for validating self-reported smoking status, presenting supporting experimental data and detailed methodologies.

This compound has a longer half-life (approximately 16-20 hours) compared to nicotine (2-3 hours), making it a more reliable indicator of recent tobacco use.[1][2] Urinary this compound analysis is a non-invasive method that is widely used to distinguish between active smokers, passive smokers (those exposed to secondhand smoke), and non-smokers.[3][4][5]

Comparative Analysis of Urinary this compound Cutoff Values

The selection of an optimal urinary this compound cutoff value to differentiate smokers from non-smokers is a critical step and can vary depending on the population and the analytical method used.[6][7][8] A summary of various cutoff values from different studies is presented in the table below, highlighting the sensitivity and specificity of each.

Urinary this compound CutoffAnalytical MethodSensitivitySpecificityPopulation/Study Details
31.5 ng/mL Not Specified97.1%93.9%To discriminate active vs. passive smokers.[3]
44.5 ng/mL Liquid Chromatography-Mass Spectrometry98.7%96.1%To distinguish smokers from non-smokers.[4]
50 ng/mL Enzyme-Linked Immunosorbent Assay (ELISA)--Recommended cutoff for some ELISA kits.[9]
100 ng/mL Not Specified92.9%98.1%Used as a baseline to identify smokers among military conscripts.[10]
100 µg/g creatinine HPLC-MS/MS--Defined smokers as having levels ≥100 µg/g.[11]
126.2 ng/mL Immunoassay Test Strips (reclassified)97.6%95.7%Optimized cutoff from a logistic model.[12]
200 ng/mL Immunoassay Test Strips99.5%92.0%Classification relative to LC-MS-MS.[12]
1.51 ng/mg creatinine High-Performance Liquid Chromatography (HPLC)84.62%81.97%To distinguish smokers from non-smokers in the Malaysian Cohort Project.[13]

Note: Sensitivity refers to the ability of the test to correctly identify smokers (true positive rate), while specificity refers to the ability to correctly identify non-smokers (true negative rate).

Experimental Protocols

Accurate determination of urinary this compound levels is dependent on standardized and validated laboratory methods. The two most common analytical techniques are Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a widely used immunoassay technique that offers a balance of sensitivity and high throughput.[14][15]

Principle: This is a competitive immunoassay. This compound in the urine sample competes with a known amount of enzyme-labeled this compound (this compound-HRP) for binding to a limited number of anti-cotinine antibody sites coated on a microplate. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the bound enzyme to produce a color. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[16][17]

Generalized Procedure:

  • Sample Preparation: Urine samples may require dilution. For instance, a 1:100 dilution can be prepared by adding 20 µL of urine to 1.98 mL of sample diluent.[18]

  • Assay:

    • Pipette 10 µL of standards, controls, and prepared samples into the wells of the anti-cotinine antibody-coated microplate.[16][17]

    • Add 100 µL of this compound-HRP enzyme conjugate to each well.[16][17]

    • Incubate for 60 minutes at room temperature.[16][17]

    • Wash the wells multiple times (e.g., 6 times with 300 µL of distilled water) to remove unbound reagents.[16][17]

    • Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature, protected from light.[16][17]

    • Stop the reaction by adding 100 µL of stop solution.[16][17]

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The this compound concentration in the samples is then determined from this curve.[16][17]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly specific and sensitive chromatographic technique used for the definitive identification and quantification of this compound.[19][20]

Principle: This method involves a sample preparation step to extract this compound from the urine matrix, followed by separation of the components of the extract using gas chromatography. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification of this compound.[1][2]

Generalized Procedure:

  • Sample Preparation (Micro-extraction by Packed Sorbent - MEPS):

    • To 500 µL of urine sample, add an internal standard and 200 µL of 1M NaOH.[1]

    • Centrifuge the mixture.[1]

    • The mixture is drawn up and down through a packed sorbent syringe multiple times.[1]

    • The solid phase is washed with distilled water.[1]

    • Analytes are eluted with a small volume of methanol (e.g., 30 µL).[1]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1-2 µL) of the eluate into the GC-MS system.[2][21]

    • The GC oven is programmed with a specific temperature gradient to separate the compounds.[1]

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring for characteristic ions of this compound (e.g., m/z 176 and 98).[1][2]

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

Workflow for Validation of Self-Reported Smoking Status

The following diagram illustrates the general workflow for validating self-reported smoking status using urinary this compound levels.

G cluster_0 Data & Sample Collection cluster_1 Laboratory Analysis cluster_2 Data Interpretation & Validation A Participant Recruitment B Informed Consent A->B C Administer Smoking Status Questionnaire (Self-Report) B->C D Urine Sample Collection C->D I Compare with Self-Reported Status C->I E Sample Preparation (e.g., Dilution, Extraction) D->E Transfer to Lab F Urinary this compound Measurement (e.g., ELISA, GC-MS) E->F G Quantitative this compound Level Determination F->G H Apply Pre-defined this compound Cutoff G->H H->I J Classify Smoking Status (Confirmed Smoker/Non-Smoker) I->J K Statistical Analysis (Sensitivity, Specificity, etc.) J->K

Caption: Workflow for validating self-reported smoking status.

Conclusion

Biochemical validation of self-reported smoking is essential for robust research. Urinary this compound is a reliable and widely used biomarker for this purpose. The choice of a specific cutoff value should be carefully considered based on the study population, the analytical method employed, and the desired balance between sensitivity and specificity. Both ELISA and GC-MS are effective methods for urinary this compound quantification, with ELISA being more suited for large-scale screening and GC-MS providing higher specificity for confirmatory analyses. This guide provides a framework for researchers to select and implement appropriate methods for validating smoking status in their studies.

References

Cotinine Levels in Smokers versus E-cigarette Users: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative analysis of cotinine levels in individuals who smoke combustible cigarettes versus those who use electronic cigarettes. This guide provides a detailed examination of quantitative data, experimental methodologies, and metabolic pathways.

This compound, the primary metabolite of nicotine, serves as a reliable biomarker for assessing nicotine exposure. Understanding the differences in this compound levels between users of traditional cigarettes and e-cigarettes is crucial for evaluating the nicotine delivery efficiency and potential health risks associated with these products. This guide synthesizes data from various studies to provide a clear comparison for the scientific community.

Quantitative Comparison of this compound Levels

The following table summarizes this compound concentrations found in various biological matrices of smokers and e-cigarette users from several key studies. These values highlight the variability in nicotine exposure depending on the product used and individual user behavior.

Biological MatrixUser GroupThis compound Concentration (ng/mL)Study Highlights
Urine E-cigarette UsersGeometric Mean: 119.5 (Median: 309.7)This study found the highest this compound levels in dual users, followed by conventional smokers, and then e-cigarette users.[1][2]
Conventional SmokersGeometric Mean: 842.5 (Median: 1163.0)
Dual UsersGeometric Mean: 1030.5 (Median: 1258.9)
Non-SmokersGeometric Mean: 0.8 (Median: 0.8)
Serum E-cigarette Users (Daily)Non-statistically significantly higher than combustible cigarette smokers.A 2020 analysis of NHANES data suggests that daily e-cigarette users may have this compound levels proportionate to, and potentially higher than, traditional smokers.[3]
Conventional Smokers (Daily)Mean: 212 ± 6
Heavy E-cigarette VapersMean: 220 ± 38A separate study identified that heavy exclusive e-cigarette vapers had serum this compound levels comparable to cigarette smokers.[4]
Saliva E-cigarette Users (Daily)Median: 322Experienced daily e-cigarette users can achieve salivary this compound concentrations similar to those of cigarette smokers.[5]
Conventional SmokersApproximate range: 66.9–283.7

Nicotine Metabolism Pathway

The conversion of nicotine to this compound is a critical step in its metabolism, primarily occurring in the liver. This pathway is essential for understanding the pharmacokinetics of nicotine and the interpretation of this compound biomarker data.

Nicotine_Metabolism Nicotine Nicotine Nicotine_iminium_ion Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine_iminium_ion Oxidation This compound This compound Nicotine_iminium_ion->this compound Oxidation CYP2A6_CYP2B6 CYP2A6, CYP2B6 CYP2A6_CYP2B6->Nicotine_iminium_ion AOX1 Aldehyde Oxidase (AOX1) AOX1->this compound Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation Urine Urine Collection Spike Spike with Internal Standard Urine->Spike Saliva Saliva Collection Saliva->Spike Blood Blood Collection Blood->Spike Extract Extraction (e.g., SLE) Spike->Extract HPLC HPLC Separation Extract->HPLC MSMS MS/MS Detection HPLC->MSMS Quantify Quantification of This compound Levels MSMS->Quantify

References

Distinguishing Tobacco Users from NRT Users: A Comparative Guide to Cotinine and Anabasine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurately differentiating individuals who use tobacco products from those using nicotine replacement therapy (NRT) is critical in clinical trials, smoking cessation programs, and toxicological studies. While both groups will test positive for nicotine and its primary metabolite, cotinine, the presence of minor tobacco alkaloids, such as anabasine, can serve as a distinguishing biomarker. This guide provides an objective comparison of this compound and anabasine for this purpose, supported by experimental data and detailed methodologies.

Introduction to Biomarkers

This compound , the major metabolite of nicotine, is a well-established biomarker for nicotine exposure.[1] Due to its longer half-life of approximately 16 to 19 hours compared to nicotine's two hours, it provides a more stable measure of nicotine intake.[1] However, since NRT products also deliver nicotine, this compound measurement alone cannot distinguish between the use of tobacco and NRT.

Anabasine is a minor alkaloid found in the tobacco plant (Nicotiana tabacum) but is absent in commercially available NRT products.[2][3][4] This makes it a specific biomarker for recent tobacco use. The presence of anabasine alongside this compound is a strong indicator of tobacco consumption, while the presence of this compound in the absence of anabasine suggests the use of NRT.

Quantitative Data Comparison

The following table summarizes the performance of this compound and anabasine as biomarkers for tobacco use, based on data from various studies. It is important to note that sensitivity, specificity, and cutoff values can vary depending on the population studied, the analytical method employed, and the biological matrix analyzed.

BiomarkerMatrixCutoff ValueSensitivitySpecificityReference
This compound Serum10 ng/mL100%-[5]
Urine31.5 ng/mL97.1%93.9%
Anabasine Urine2 ng/mL86%-[5]
Urine2 ng/mLLower than serum this compound-[6][7]
Urine< 2 ng/mL-Suggests NRT use[2]
Urine> 10 ng/mL-Consistent with tobacco use[2]
Urine3 ng/mLMay not be detectable in 60% of self-reported smokers-[2]

Experimental Protocols

Accurate quantification of this compound and anabasine is crucial for their application as biomarkers. The most common analytical methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound and Anabasine

This method offers high sensitivity and specificity for the simultaneous analysis of nicotine, its metabolites, and minor tobacco alkaloids.

Sample Preparation (Solid Phase Extraction - SPE):

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard solution. The sample is then diluted with a buffer (e.g., phosphate buffer).

  • SPE Column Conditioning: The SPE cartridge (e.g., Strata-X-C) is conditioned sequentially with methanol and deionized water.

  • Sample Loading: The pre-treated urine sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with deionized water and an acidic solution (e.g., dilute acetic acid) to remove interfering substances.

  • Elution: The analytes (this compound and anabasine) are eluted from the cartridge using a mixture of organic solvents (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[8]

LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into an LC system equipped with a suitable column (e.g., Gemini NX-C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate the analytes.

  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, anabasine, and their respective internal standards are monitored for quantification.[8][9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound and Anabasine

GC-MS is another robust technique for the analysis of these biomarkers.

Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Sample Alkalinization: To 1 mL of urine, an internal standard and a strong base (e.g., sodium hydroxide) are added to increase the pH.

  • Extraction: The analytes are extracted from the alkalinized urine into an organic solvent (e.g., a mixture of methylene chloride and isopropanol).

  • Phase Separation: The mixture is centrifuged to separate the organic and aqueous layers.

  • Evaporation and Derivatization (if necessary): The organic layer is transferred to a clean tube and evaporated to dryness. For some GC-MS methods, derivatization may be performed to improve the chromatographic properties of the analytes.

  • Reconstitution: The residue is reconstituted in a suitable solvent for GC-MS analysis.[12]

GC-MS Analysis:

  • Gas Chromatographic Separation: The reconstituted sample is injected into a GC system equipped with a capillary column. The analytes are separated based on their volatility and interaction with the stationary phase of the column.

  • Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer, typically operating in Electron Ionization (EI) mode. The mass spectrometer is set to monitor specific ions characteristic of this compound and anabasine for identification and quantification.[12][13]

Visualizing the Pathways and Workflows

To better understand the biochemical basis and the analytical process, the following diagrams are provided.

cluster_tobacco Tobacco Plant cluster_nrt NRT Products cluster_body Human Body cluster_output Biomarker Detection Nicotine Nicotine This compound This compound Nicotine->this compound Metabolism (Liver) Anabasine_source Anabasine Anabasine_metabolite Anabasine (unchanged) Anabasine_source->Anabasine_metabolite Absorption Nicotine_NRT Nicotine Nicotine_NRT->this compound Tobacco_User Tobacco User: This compound + Anabasine This compound->Tobacco_User NRT_User NRT User: This compound only This compound->NRT_User Anabasine_metabolite->Tobacco_User start Urine Sample Collection prep Sample Preparation (e.g., SPE or LLE) start->prep analysis Instrumental Analysis (LC-MS/MS or GC-MS) prep->analysis data Data Acquisition and Processing analysis->data interpretation Biomarker Quantification (this compound & Anabasine) data->interpretation decision User Classification interpretation->decision tobacco_user Tobacco User (this compound & Anabasine detected) decision->tobacco_user Anabasine Present nrt_user NRT User (this compound detected, Anabasine absent) decision->nrt_user Anabasine Absent

References

Saliva vs. Serum: A Comparative Guide to Cotinine Concentration Analysis for Tobacco Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cotinine, the primary metabolite of nicotine, is a critical biomarker for quantifying tobacco smoke exposure. Both saliva and serum are viable matrices for this analysis, each with distinct advantages and considerations. This guide provides a comprehensive comparison of salivary and serum this compound concentrations, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

This compound is considered the biomarker of choice for detecting tobacco use due to its longer half-life (16 to 19 hours) compared to nicotine (2 hours), providing a more stable concentration throughout the day.[1] The strong correlation between this compound levels in saliva and serum has been well-established, making both matrices reliable for assessing nicotine exposure.[2][3] Saliva offers a non-invasive, cost-effective, and straightforward collection method, while serum is a traditional matrix in clinical and research settings.

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies comparing salivary and serum this compound concentrations. These studies consistently demonstrate a high correlation between the two matrices, although absolute concentrations can differ.

Table 1: Correlation and Concentration of Salivary and Serum this compound

ParameterFindingReference
Correlation Coefficient (r) 0.84 (p < 0.001)[4]
Mean Concentration (Smokers) Serum: 279 ± 144 ng/mLSaliva: 360 ± 195 ng/mL[4]
Mean Concentration (Smokers) Serum: >100 ng/mL[1]
Mean Concentration (Smokers) Saliva: 327.39 ± 411.06 ng/mL[5]
Mean Concentration (Passive Smokers) Saliva: 18.31 ng/mL[5]
Mean Concentration (Non-smokers) Saliva: 9.53 ng/mL[5]
Saliva to Serum Ratio 1.1 to 1.4
Half-life Saliva: Similar to serum (approx. 15-19 hours)[1][4]

Table 2: Cut-off Values for Distinguishing Smokers from Non-smokers

MatrixCut-off ValueSensitivitySpecificityReference
Saliva11.43 ng/mL96%85%[6]
Serum98.81 ng/mL93%88%[6]
Plasma/Saliva~15 ng/mLHighHigh[1]

Experimental Protocols

Accurate and reproducible measurement of this compound is paramount. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols for sample collection and analysis using these methods.

Saliva Sample Collection and Preparation

Objective: To collect a clean oral fluid sample for this compound analysis.

Materials:

  • Saliva collection tubes

  • Centrifuge

Protocol:

  • Pre-collection: Instruct participants to avoid eating, drinking (except water), or oral hygiene procedures for at least 30 minutes before collection.

  • Collection: Collect unstimulated whole saliva by passive drool into a collection tube for 5-10 minutes.

  • Processing: Centrifuge the saliva sample at 1,500 x g for 15 minutes to pellet cells and other debris.

  • Storage: Carefully transfer the supernatant to a clean tube and store at -20°C or below until analysis.

Serum Sample Collection and Preparation

Objective: To obtain a clear serum sample for this compound analysis.

Materials:

  • Vacutainer tubes (serum separator tubes recommended)

  • Centrifuge

Protocol:

  • Collection: Draw whole blood via venipuncture into a serum separator tube.

  • Clotting: Allow the blood to clot at room temperature for at least 30 minutes.

  • Centrifugation: Centrifuge the tube at 1,000-2,000 x g for 10 minutes at room temperature.

  • Separation: The centrifuge will separate the serum from the blood cells.

  • Storage: Carefully pipette the serum into a clean tube and store at -20°C or below until analysis.

This compound Analysis by ELISA

Principle: A competitive immunoassay where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of antibody sites. The amount of bound labeled conjugate is inversely proportional to the concentration of this compound in the sample.

Materials:

  • This compound ELISA kit (includes microplate, standards, conjugate, substrate, and stop solution)

  • Microplate reader

Protocol:

  • Preparation: Bring all reagents and samples to room temperature.

  • Standard Curve: Prepare a standard curve according to the kit instructions.

  • Sample Addition: Add standards, controls, and samples to the appropriate wells of the microplate.

  • Conjugate Addition: Add the this compound-enzyme conjugate to each well.

  • Incubation: Incubate the plate, typically for 1-2 hours at room temperature.

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Reading: Read the absorbance of each well using a microplate reader at the specified wavelength (usually 450 nm).

  • Calculation: Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

This compound Analysis by LC-MS/MS

Principle: A highly sensitive and specific method that separates this compound from other sample components using liquid chromatography, followed by mass spectrometric detection and quantification.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., acetonitrile, water with formic acid)

  • Internal standard (e.g., deuterated this compound)

  • Solvents for extraction (e.g., methanol, ethyl acetate)

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a small volume of sample (e.g., 100 µL of saliva or serum), add a protein precipitation solvent (e.g., 300 µL of acetonitrile) containing an internal standard.

    • Vortex vigorously to mix.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate this compound from other components on the analytical column using a specific gradient of mobile phases.

    • Detect and quantify this compound and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the sample by comparing this ratio to a standard curve prepared in a similar matrix.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Method cluster_result Result Saliva Saliva Collection (Passive Drool) Saliva_Prep Saliva Centrifugation Saliva->Saliva_Prep Serum Serum Collection (Venipuncture) Serum_Prep Serum Separation Serum->Serum_Prep ELISA ELISA Saliva_Prep->ELISA LCMS LC-MS/MS Saliva_Prep->LCMS Serum_Prep->ELISA Serum_Prep->LCMS Data This compound Concentration ELISA->Data LCMS->Data

Caption: General experimental workflow from sample collection to analysis.

logical_relationship Tobacco Tobacco Exposure Nicotine Nicotine Absorption Tobacco->Nicotine This compound This compound Metabolism Nicotine->this compound Saliva Salivary this compound This compound->Saliva Serum Serum this compound This compound->Serum Correlation High Correlation Saliva->Correlation Serum->Correlation Biomarker Reliable Biomarker of Exposure Correlation->Biomarker

Caption: Logical relationship of tobacco exposure to this compound biomarkers.

Conclusion

Both salivary and serum this compound are excellent biomarkers for the assessment of tobacco smoke exposure, demonstrating a strong positive correlation. The choice between saliva and serum analysis will depend on the specific requirements of the study. Saliva offers a non-invasive and convenient collection method, making it ideal for large-scale epidemiological studies and research involving vulnerable populations. Serum, while requiring a more invasive collection procedure, remains a gold standard in many clinical and research settings. The selection of the analytical method, either ELISA or LC-MS/MS, will be guided by the required sensitivity, specificity, sample throughput, and available resources. LC-MS/MS provides higher sensitivity and specificity, which is crucial for studies investigating low-level exposure, such as passive smoking. ELISA, on the other hand, is a cost-effective and high-throughput method suitable for large-scale screening. By understanding the data and protocols presented in this guide, researchers can make an informed decision to best suit their experimental needs.

References

A Head-to-Head Comparison: Cotinine Quantification by ELISA and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cotinine, the primary metabolite of nicotine, is crucial for assessing tobacco smoke exposure. The two most prominent analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of their accuracy, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance Metrics

The choice between ELISA and LC-MS/MS often hinges on the specific requirements of the study, such as the need for high sensitivity for detecting low-level exposure or the high-throughput capabilities for large-scale epidemiological studies. The following table summarizes the key performance characteristics of each method based on published data.

Performance MetricThis compound ELISALC-MS/MSSource(s)
Limit of Quantitation (LOQ) ~0.15 ng/mL - 100 ng/mL~0.1 ng/mL - 1.1 ng/mL[1][2][3][4][5][6]
Sensitivity HighVery High[1][2][3][4][5]
Specificity Good, but potential for cross-reactivityExcellent[1][2][3][4][5][6]
Accuracy GoodExcellent[6]
Throughput HighModerate to High[1]
Cost per Sample LowerHigher[1]
Equipment Cost LowerHigher[1]

Key Distinctions in Accuracy and Application

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for this compound quantification due to its superior sensitivity and specificity.[2][6] This high degree of accuracy makes it particularly valuable for studies requiring the detection of very low levels of tobacco smoke exposure, such as in passive smokers or in studies of smoking cessation with very low nicotine intake.[1][3][4][5] The specificity of LC-MS/MS minimizes the risk of cross-reactivity with other nicotine metabolites, such as 3-hydroxythis compound, ensuring that the measurement is truly representative of this compound levels.[2]

On the other hand, ELISA offers a more cost-effective and higher-throughput alternative, making it a practical choice for large-scale screening and studies where a slightly lower sensitivity is acceptable.[1] While generally reliable, some ELISA kits may exhibit cross-reactivity with other nicotine metabolites, which could potentially lead to an overestimation of this compound concentrations.[2] Therefore, it is crucial to validate the specificity of the chosen ELISA kit.

In a direct comparison of salivary this compound levels in children, LC-MS/MS demonstrated a lower limit of quantitation (LOQ) of 0.1 ng/mL compared to 0.15 ng/mL for ELISA.[1][3][4][5] This study also highlighted that LC-MS/MS was able to detect associations between this compound levels and demographic factors that were not apparent with the ELISA data, underscoring the benefits of the higher sensitivity of LC-MS/MS in certain research contexts.[1][3][4][5]

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for this compound analysis using ELISA and LC-MS/MS.

ELISA_Workflow cluster_elisa This compound ELISA Workflow elisa_sample Sample Collection (e.g., Saliva, Urine, Serum) elisa_prep Sample Preparation (Dilution/Centrifugation) elisa_sample->elisa_prep elisa_plate Add Sample, Conjugate, & Antibody to Coated Plate elisa_prep->elisa_plate elisa_incubate1 Incubation 1 elisa_plate->elisa_incubate1 elisa_wash1 Washing elisa_incubate1->elisa_wash1 elisa_substrate Add Substrate elisa_wash1->elisa_substrate elisa_incubate2 Incubation 2 (Color Development) elisa_substrate->elisa_incubate2 elisa_stop Add Stop Solution elisa_incubate2->elisa_stop elisa_read Read Absorbance (450 nm) elisa_stop->elisa_read elisa_calc Calculate Concentration elisa_read->elisa_calc

Generalized workflow for this compound analysis using ELISA.

LCMSMS_Workflow cluster_lcms This compound LC-MS/MS Workflow lcms_sample Sample Collection (e.g., Saliva, Urine, Plasma) lcms_prep Sample Preparation (Extraction/Protein Precipitation) lcms_sample->lcms_prep lcms_chrom Liquid Chromatography (Separation) lcms_prep->lcms_chrom lcms_ion Ionization (e.g., ESI) lcms_chrom->lcms_ion lcms_ms1 Mass Spectrometry (MS1) (Precursor Ion Selection) lcms_ion->lcms_ms1 lcms_frag Collision-Induced Dissociation (Fragmentation) lcms_ms1->lcms_frag lcms_ms2 Mass Spectrometry (MS2) (Product Ion Detection) lcms_frag->lcms_ms2 lcms_data Data Acquisition & Analysis lcms_ms2->lcms_data lcms_calc Quantification lcms_data->lcms_calc

Generalized workflow for this compound analysis using LC-MS/MS.

Detailed Experimental Protocols

Below are representative protocols for this compound quantification using both ELISA and LC-MS/MS. These should be considered as templates, and specific details may vary depending on the exact kit or instrumentation used.

This compound ELISA Protocol (Competitive Assay)

This protocol is a generalized representation of a competitive ELISA for this compound.

  • Reagent and Sample Preparation : Bring all reagents and samples to room temperature. Prepare wash buffer and any necessary dilutions of standards and samples.[7][8][9]

  • Plate Loading : Add a defined volume of standards, controls, and samples to the appropriate wells of the microtiter plate pre-coated with anti-cotinine antibodies.[7][9]

  • Addition of Enzyme Conjugate : Add horseradish peroxidase (HRP)-labeled this compound conjugate to each well.[7][9]

  • Incubation : Incubate the plate for a specified time (e.g., 60 minutes) at room temperature. During this time, the free this compound in the sample and the HRP-labeled this compound will compete for binding to the antibody on the plate.[7][9]

  • Washing : Aspirate the contents of the wells and wash them multiple times with the prepared wash buffer to remove any unbound reagents.[7][8][9]

  • Substrate Addition : Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.[7][8][9]

  • Incubation for Color Development : Incubate the plate for a specified time (e.g., 30 minutes) at room temperature, protected from light, to allow for color development.[7][8][9]

  • Stopping the Reaction : Add a stop solution (e.g., dilute acid) to each well to halt the enzymatic reaction.[7][8][9]

  • Absorbance Reading : Read the absorbance of each well at a specific wavelength (typically 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[7][8][9]

  • Calculation : Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the unknown samples.[7][9]

This compound LC-MS/MS Protocol

This protocol outlines a general procedure for this compound analysis using LC-MS/MS.

  • Sample Preparation (Extraction) :

    • Protein Precipitation : For plasma or serum samples, precipitate proteins by adding a solvent like methanol or acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.[10]

    • Liquid-Liquid Extraction (LLE) : Acidify or basify the sample and add an immiscible organic solvent to extract this compound. The organic layer containing this compound is then separated, evaporated, and the residue is reconstituted in a suitable solvent.[11]

    • Solid-Phase Extraction (SPE) : Pass the sample through a solid-phase extraction cartridge that retains this compound. Wash the cartridge to remove interfering substances, and then elute the this compound with a suitable solvent.[12]

  • Internal Standard Addition : Add a known concentration of an isotopically labeled internal standard (e.g., this compound-d3) to all samples, standards, and quality controls. This is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.[13]

  • Liquid Chromatography (LC) : Inject the prepared sample into an LC system. The analytes are separated on a chromatographic column based on their physicochemical properties. A mobile phase gradient is typically used to elute the compounds of interest.

  • Mass Spectrometry (MS) :

    • Ionization : The eluent from the LC column enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.[6]

    • Tandem Mass Spectrometry (MS/MS) : The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode.

      • The first quadrupole (Q1) is set to select the precursor ion of this compound (e.g., m/z 177.3).[10]

      • The selected precursor ions are fragmented in the collision cell (Q2).

      • The second quadrupole (Q3) is set to detect a specific product ion of this compound (e.g., m/z 80).[10]

  • Data Analysis and Quantification : The instrument software records the signal intensity of the specific precursor-to-product ion transition for both this compound and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.[14]

References

Cotinine: The Gold Standard Biomarker for Smoking Status Over Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of clinical research and drug development, accurate assessment of smoking status is paramount. While nicotine is the primary psychoactive compound in tobacco, its utility as a biomarker is limited by its short half-life. This guide provides a comprehensive comparison of nicotine and its major metabolite, cotinine, establishing why this compound has become the preferred and more reliable biomarker for determining smoking status. This guide presents supporting experimental data, detailed methodologies for quantification, and visual representations of metabolic and experimental workflows.

Superior Pharmacokinetics of this compound for Smoking Status Assessment

The primary advantage of this compound over nicotine as a biomarker lies in its significantly longer biological half-life. Nicotine is rapidly metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6, into this compound.[1][2] This metabolic process results in a much more stable and prolonged presence of this compound in the body.

Key Pharmacokinetic Parameters:

  • Half-Life: Nicotine has a short half-life of approximately 1 to 2 hours.[3] In contrast, this compound has a substantially longer half-life, averaging around 16 to 19 hours.[3][4] This extended half-life provides a much wider window for detection, reflecting tobacco exposure over the previous 2-3 days.[3]

  • Detection Window: Due to its rapid clearance, nicotine is typically only detectable in the blood for 1-3 days after last use.[3] this compound, however, can be detected in blood for up to 10 days and in urine for up to 4 days, with heavy users showing detectable levels for even longer periods.[3][5]

  • Stability: this compound concentrations fluctuate much less throughout the day compared to nicotine levels, providing a more stable and representative measure of tobacco exposure.[6]

Comparative Data: Nicotine vs. This compound

The following table summarizes the key quantitative differences between nicotine and this compound as biomarkers for smoking status.

ParameterNicotineThis compoundReference(s)
Half-Life ~1-2 hours~16-19 hours[3][4]
Detection Window (Blood) 1-3 daysUp to 10 days[3]
Detection Window (Urine) 2-3 days2-4 days (up to 10 days for heavy users)[3]
Detection Window (Saliva) 1-4 days4-7 days[3]
Typical Saliva Levels (Non-Smoker) Not typically measured9.53 ng/mL[7]
Typical Saliva Levels (Passive Smoker) Not typically measured18.31 ng/mL[7]
Typical Saliva Levels (Smoker) Not typically measured327.39 ng/mL[7]
Typical Urine Levels (Non-Smoker) Not typically measured13.6 ng/mL[8]
Typical Urine Levels (Passive Smoker) Not typically measured36.63 ng/mL[8]
Typical Urine Levels (Smoker) Not typically measured1043.7 ng/mL[8]

Metabolic Pathway and Experimental Workflow

To visually represent the relationship between nicotine and this compound, as well as the general process of biomarker assessment, the following diagrams are provided.

Nicotine Nicotine This compound This compound Nicotine->this compound CYP2A6 (Liver) trans-3'-hydroxythis compound trans-3'-hydroxythis compound This compound->trans-3'-hydroxythis compound CYP2A6 Excretion Excretion trans-3'-hydroxythis compound->Excretion Urine

Nicotine Metabolism Pathway

cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Urine Urine Sample Extraction Extraction (LLE or SPE) Urine->Extraction Saliva Saliva Sample Saliva->Extraction Blood Blood Sample Blood->Extraction LCMS LC-MS/MS Extraction->LCMS ELISA ELISA Extraction->ELISA Quantification Quantification LCMS->Quantification ELISA->Quantification Status Smoking Status Determination Quantification->Status

Biomarker Assessment Workflow

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for reliable smoking status assessment. The two most common analytical methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a robust and highly specific method for this compound measurement.

1. Materials and Reagents:

  • This compound and this compound-d3 (internal standard) reference standards

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Formic acid

  • Human urine (for calibration standards and quality controls)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-X-C)

  • LC-MS/MS system

2. Sample Preparation (Solid Phase Extraction):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 0.5 mL of urine, add the internal standard (this compound-d3). Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., Gemini NX-C18)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Q1 m/z 177.1 -> Q3 m/z 80.0

      • This compound-d3: Q1 m/z 180.1 -> Q3 m/z 80.0

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of this compound to this compound-d3 against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound in Saliva by ELISA

This protocol offers a high-throughput and cost-effective method for this compound screening.

1. Materials and Reagents:

  • This compound ELISA kit (containing anti-cotinine antibody-coated microplate, HRP-conjugated this compound, standards, controls, wash buffer, and substrate solution)

  • Saliva collection devices

  • Microplate reader

2. Sample Preparation:

  • Collect saliva samples using a standardized collection device.

  • Centrifuge the saliva samples to remove any particulate matter.

  • Dilute the saliva samples as per the ELISA kit instructions, especially for known smokers.

3. ELISA Procedure:

  • Add standards, controls, and prepared saliva samples to the appropriate wells of the anti-cotinine antibody-coated microplate.

  • Add the HRP-conjugated this compound to each well.

  • Incubate the plate according to the kit's instructions to allow for competitive binding.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well at the specified wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the saliva samples by comparing their absorbance to the standard curve.

Conclusion

The evidence strongly supports the use of this compound as a more reliable and robust biomarker for smoking status compared to nicotine. Its longer half-life, wider detection window, and stable concentrations provide a more accurate reflection of an individual's tobacco exposure. For researchers, scientists, and drug development professionals, the choice of this compound as the primary biomarker ensures greater accuracy in clinical trial subject screening, smoking cessation program monitoring, and epidemiological studies. The provided experimental protocols for LC-MS/MS and ELISA offer validated methods for the precise quantification of this compound in biological samples, further solidifying its role as the gold standard in smoking status assessment.

References

Establishing Cotinine Cut-off Levels for Defining Active Smokers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurately distinguishing between active smokers and non-smokers is crucial for clinical research, drug development, and public health studies. While self-reporting is a common method for assessing smoking status, it can be unreliable. Cotinine, the primary metabolite of nicotine, is a widely accepted biomarker for a more objective assessment of tobacco exposure. However, the optimal cut-off levels for this compound can vary depending on the biological matrix, analytical method, and population characteristics. This guide provides a comparative overview of established this compound cut-off levels, the methodologies for their determination, and a standardized workflow for establishing such thresholds.

Comparative Analysis of this compound Cut-off Levels

The selection of an appropriate this compound cut-off is a critical step in study design and data interpretation. The following tables summarize commonly used cut-off values from various studies for different biological samples. It is important to note that these values are not universal and may need to be adjusted based on the specific context of a study.

Table 1: Saliva this compound Cut-off Levels for Active Smokers

Cut-off Level (ng/mL)Population/ContextSensitivity (%)Specificity (%)Comments
4Adults & Adolescents (US)--Corresponds to a 3 ng/mL serum cut-point.[1]
10Pregnant Women (Poland)9695Established for distinguishing active smokers from non-smokers.[2]
10-25General Range--Commonly used range in various studies.[3][4]
7-13University Members (Switzerland)86.5 - 92.389.7 - 95.9A lower cut-off was noted in this population.[5]
12Recent Large US & UK Studies--Lower than traditionally accepted values.[3][4]

Table 2: Urine this compound Cut-off Levels for Active Smokers

Cut-off Level (ng/mL)Population/ContextSensitivity (%)Specificity (%)Comments
100General Clinical Use--Active smokers typically exceed 1,000 ng/mL.[6]
50-200General Range--Commonly used range in various studies.[3][7]
30Urban Adolescents--Used to classify active tobacco users.[8]
50General Recommendation--Considered appropriate for most circumstances.[9]

Table 3: Plasma/Serum this compound Cut-off Levels for Active Smokers

Cut-off Level (ng/mL)Population/ContextSensitivity (%)Specificity (%)Comments
5General Clinical Use--Used to distinguish smokers from non-smokers.[6]
10-20General Range--Commonly used range in various studies.[3][4]
3Recent US Population Data--A newly proposed lower cut-off point.[9][10]
14Standard/Traditional Cut-off--A commonly accepted value in many studies.[10][11]
1.78 (Men) / 4.47 (Women)Gender-Specific (US)--Highlights the influence of gender on this compound metabolism.[1][9]

Experimental Protocols for Establishing this compound Cut-off Levels

The determination of a reliable this compound cut-off is a multifactorial process. The following outlines a typical experimental protocol:

  • Study Population Recruitment: A well-defined cohort of self-reported smokers and non-smokers is recruited. Detailed questionnaires are administered to gather information on smoking habits, including the number of cigarettes smoked per day and the time since the last cigarette. For non-smokers, exposure to secondhand smoke is also documented.

  • Biological Sample Collection: Biological samples (saliva, urine, or blood) are collected from all participants. Standardized collection, processing, and storage protocols are essential to ensure sample integrity.

  • This compound Analysis: this compound concentrations in the collected samples are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA). It's important to note that different methods may yield slightly different results.[1]

  • Statistical Analysis:

    • Receiver Operating Characteristic (ROC) Curve Analysis: This is the most common method for determining the optimal cut-off value. The ROC curve plots the true positive rate (sensitivity) against the false positive rate (1-specificity) at various cut-off levels.

    • Optimal Cut-off Selection: The point on the ROC curve that maximizes both sensitivity and specificity is typically chosen as the optimal cut-off. This represents the best balance between correctly identifying smokers and not misclassifying non-smokers.

    • Bimodal Distribution Analysis: In some cases, the distribution of this compound levels in a population will be bimodal, with clear separation points between smokers and non-smokers that can inform the cut-off selection.[3]

Workflow for Establishing this compound Cut-off Levels

The following diagram illustrates the logical workflow for establishing a this compound cut-off level to define active smokers.

cluster_0 Phase 1: Study Design & Data Collection cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Statistical Analysis & Cut-off Determination A Define Study Population (Smokers & Non-Smokers) B Administer Smoking Questionnaires A->B C Collect Biological Samples (Saliva, Urine, or Plasma) B->C D Process and Store Samples C->D E Quantify this compound Levels (e.g., LC-MS/MS) D->E F Analyze Data Distribution E->F G Perform ROC Curve Analysis F->G H Determine Optimal Cut-off (Maximizing Sensitivity & Specificity) G->H I Validate Cut-off in an Independent Cohort H->I H->I Optional but Recommended

Caption: Workflow for establishing this compound cut-off levels.

References

A Researcher's Guide to Commercial Cotinine Immunoassay Kits: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cotinine, the primary metabolite of nicotine, is crucial for assessing tobacco exposure. While highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard, commercial immunoassay kits offer a more accessible and high-throughput alternative. This guide provides a comparative overview of several commercially available this compound immunoassay kits, summarizing their performance characteristics and experimental protocols to aid in the selection of the most suitable assay for your research needs.

Performance Characteristics of Commercial this compound Immunoassay Kits

The selection of a this compound immunoassay kit should be guided by its performance characteristics, including the sample type, assay range, and sensitivity. The following table summarizes the specifications of several commercially available kits based on publicly available data. It is important to note that these values are reported by the manufacturers or individual studies and may vary depending on the experimental conditions.

Manufacturer/KitCatalog No.Assay TypeSample Type(s)Assay RangeSensitivity
Salimetrics 1-2002Competitive ELISASaliva0.8 - 200 ng/mL0.15 ng/mL[1]
Salimetrics (Diagnostic) 1-2112Competitive ELISASaliva0.8 - 200 ng/mL0.15 ng/mL[2]
Abcam ab285286Competitive ELISASerum, UrineNot specifiedNot specified
Creative Diagnostics DEIA04892Competitive ELISASerum, Urine, Saliva5 - 100 ng/mL1 ng/mL[3]
Creative Diagnostics (Saliva) DEIA066129Competitive ELISASalivaNot specified0.15 ng/mL[4]
Lin-Zhi International, Inc. Not specifiedHomogeneous Enzyme ImmunoassayUrineCutoff: 200 ng/mL or 500 ng/mLNot applicable
Abnova KA1416Competitive ELISAPlasma, Serum, Urine, Saliva5 - 100 ng/mL1 ng/mL[5]
MyBioSource MBS580061Competitive ELISASerum, Urine, SalivaNot specified1 ng/mL[6]

Cross-Validation and Performance Against Gold Standard

Direct head-to-head comparisons of multiple commercial kits in a single study are limited in the public domain. However, several studies have validated individual kits against the gold standard LC-MS/MS method.

For instance, a study evaluating urinary this compound immunoassay test strips with a 100 ng/mL cutoff reported a sensitivity of 92% and a specificity of 91% when compared to LC-MS/MS[7][8]. Another study on NicAlert™ this compound test strips in saliva found a sensitivity of 93% and a specificity of 95% against gas chromatography (GC) as the reference standard[9][10].

An evaluation of a homogeneous enzyme immunoassay (EIA) for urinary this compound demonstrated a sensitivity of 96.2% and specificity of 98.4% in comparison to GC-MS[11]. These studies indicate that while immunoassays can be a reliable alternative to chromatographic methods, their performance, particularly cross-reactivity with other nicotine metabolites like 3-hydroxythis compound, should be considered[11].

Experimental Methodologies

The majority of the ELISA kits listed operate on the principle of competitive immunoassay. Below are generalized experimental protocols for competitive ELISA and a typical workflow for a cross-validation study.

General Competitive ELISA Protocol for this compound Detection
  • Sample Preparation: Depending on the kit and sample type, samples may require dilution. For example, Salimetrics suggests a 10-fold dilution for saliva samples from known smokers[12].

  • Assay Procedure:

    • Standards, controls, and samples are pipetted into microplate wells pre-coated with anti-cotinine antibodies.

    • An enzyme-conjugated this compound (e.g., HRP-conjugate) is added to each well.

    • During incubation, the free this compound in the sample competes with the enzyme-conjugated this compound for binding to the fixed number of antibody sites on the well.

    • The wells are washed to remove unbound components.

    • A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a color change.

    • A stop solution is added to terminate the reaction.

  • Data Analysis: The optical density (OD) is read using a microplate reader at a specific wavelength (typically 450 nm). The concentration of this compound in the samples is inversely proportional to the color intensity and is calculated by plotting a standard curve.

G General Workflow of a Competitive this compound ELISA cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards_Controls Prepare Standards & Controls Add_to_Plate Pipette Standards, Controls & Samples into Antibody-Coated Plate Standards_Controls->Add_to_Plate Sample Prepare Samples (e.g., Dilution) Sample->Add_to_Plate Add_Conjugate Add this compound-Enzyme Conjugate Add_to_Plate->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash Wash Wells Incubate->Wash Add_Substrate Add Substrate Solution Wash->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_OD Read Optical Density (450 nm) Add_Stop->Read_OD Standard_Curve Generate Standard Curve Read_OD->Standard_Curve Calculate_Concentration Calculate Sample this compound Concentration Standard_Curve->Calculate_Concentration

Caption: General workflow of a competitive this compound ELISA.

Cross-Validation Study Workflow

A robust cross-validation of a new or alternative assay involves comparing its performance against a reference or "gold standard" method.

G Logical Workflow for Cross-Validation of a this compound Immunoassay Sample_Collection Collect Biological Samples (e.g., Urine, Saliva) Sample_Aliquot Aliquot Samples for Parallel Analysis Sample_Collection->Sample_Aliquot Immunoassay Analyze with Commercial This compound Immunoassay Kit Sample_Aliquot->Immunoassay Reference_Method Analyze with Gold Standard Method (e.g., LC-MS/MS) Sample_Aliquot->Reference_Method Data_Comparison Compare Quantitative Results Immunoassay->Data_Comparison Data_comparison Data_comparison Performance_Metrics Calculate Performance Metrics: - Sensitivity - Specificity - Accuracy - Correlation (e.g., Bland-Altman plot) Data_Comparison->Performance_Metrics

References

Assessing Tobacco Smoke Exposure: A Comparative Guide to Cotinine Levels in Secondhand vs. Thirdhand Smoke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cotinine levels as a biomarker for assessing exposure to secondhand smoke (SHS) and thirdhand smoke (THS). It includes a summary of quantitative data from experimental studies, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the design and interpretation of research in this field.

Distinguishing Secondhand and Thirdhand Smoke Exposure

Secondhand smoke (SHS) is the combination of smoke exhaled by a smoker and the smoke emitted from the burning end of a tobacco product. In contrast, thirdhand smoke (THS) is the residue of nicotine and other chemicals from tobacco smoke that adheres to surfaces, dust, and objects.[1][2] This residue can persist long after active smoking has ceased and can be re-emitted into the air or react with other environmental compounds to form secondary pollutants.[3] Exposure to THS can occur through inhalation, ingestion, and dermal absorption.[3]

This compound, the primary metabolite of nicotine, is a well-established biomarker for tobacco smoke exposure.[2] Its longer half-life of approximately 16-20 hours, compared to nicotine's 2-hour half-life, makes it a more reliable indicator of recent exposure.[4][5] this compound can be measured in various biological fluids, including urine, saliva, and blood.[6]

While this compound is an excellent biomarker for overall tobacco smoke exposure, it cannot, by itself, definitively distinguish between SHS and THS exposure.[7] However, emerging research suggests that the ratio of other biomarkers, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the tobacco-specific carcinogen NNK, to this compound may help differentiate the source of exposure.[3][7] The rationale is that the ratio of NNK to nicotine increases as smoke ages, potentially leading to a higher NNAL/cotinine ratio in individuals primarily exposed to THS.[3][7]

Quantitative Comparison of this compound Levels

The following tables summarize urinary and salivary this compound levels across different exposure groups as reported in various studies. These values highlight the detectable levels of this compound resulting from both SHS and THS, although levels are generally lower in THS-exposed individuals compared to those exposed to SHS.

Table 1: Urinary this compound Levels in Different Exposure Groups

Exposure GroupGeometric Mean this compound (ng/mL)Study PopulationReference
Active Smokers1043.7Adults[8]
Secondhand Smoke (SHS)36.63Adults[8]
Thirdhand Smoke (THS)13.6Adults[8]
SHS or Light/Intermittent Active Users1.52Adolescents[9]
Light SHS or Thirdhand Smoke0.12Adolescents[9]

Table 2: Salivary this compound Levels in Different Exposure Groups

Exposure GroupMean this compound (ng/mL)Study PopulationReference
Active Smokers327.39Adults[8]
Passive Smokers (SHS/THS)18.31Adults[8][10]
Non-Smokers9.53Adults[8][10]

Experimental Protocols

Accurate measurement of this compound is critical for assessing tobacco smoke exposure. The following are detailed methodologies for the analysis of this compound in urine and saliva.

Protocol 1: Urinary this compound Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of urinary this compound.

1. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile containers.

  • Record the total volume of urine collected over a specific period (e.g., 2 hours) if excretion rates are to be calculated.

  • Store samples at -20°C or -80°C until analysis.[11]

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw urine samples at room temperature.

  • Pipette a 250 µL aliquot of urine into a 4 mL glass vial.

  • Add 40 µL of an internal standard solution (e.g., 250 ng/mL this compound-d3 in methanol).

  • Add 50 µL of 5 N sodium hydroxide to alkalinize the sample.

  • Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene chloride:diethyl ether) and stir for 1.5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous phases.

  • Transfer 1 mL of the organic (lower) phase to a clean 1.5 mL HPLC vial.

  • Add 10 µL of 0.25 N hydrochloric acid.

  • Evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of mobile phase (e.g., water or a specific buffer).[12]

3. LC-MS/MS Analysis:

  • Chromatography: Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., Raptor Biphenyl or Hypersil Gold C18).[11][12]

  • Mobile Phase: A typical mobile phase consists of a mixture of an acetate buffer and methanol.[11]

  • Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in positive ion mode.

  • Detection: Monitor the specific mass transitions for this compound (e.g., m/z 177.1 > 79.6) and the internal standard (e.g., this compound-d3, m/z 180.2 > 79.6).[13]

  • Quantification: Create a calibration curve using known concentrations of this compound standards to quantify the this compound levels in the unknown samples.

Protocol 2: Salivary this compound Analysis using Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput and less expensive alternative to LC-MS/MS for quantifying salivary this compound.

1. Saliva Collection:

  • Instruct participants to avoid eating, drinking, or oral hygiene procedures for at least 30 minutes before collection.

  • Collect whole saliva by passive drool into a collection tube.

  • Alternatively, use a collection sponge (salivette) and have the participant chew on it for a specified time.

  • Store samples at -20°C or below until analysis.

2. ELISA Procedure (Competitive Immunoassay):

  • Bring all reagents and samples to room temperature.

  • Prepare this compound standards by serially diluting a stock solution to create a standard curve (e.g., 0.8 to 200 ng/mL).[1]

  • Pipette standards, controls, and saliva samples into the appropriate wells of a microtiter plate pre-coated with anti-cotinine antibodies.

  • Add a fixed amount of this compound conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.

  • Incubate the plate to allow for competitive binding of the sample/standard this compound and the enzyme-conjugated this compound to the antibody-coated wells.

  • Wash the plate to remove unbound components.

  • Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a color change.

  • Stop the reaction with a stop solution (e.g., an acid), which results in a color change (e.g., from blue to yellow).[1]

  • Read the optical density of each well using a microplate reader at a specific wavelength (e.g., 450 nm).

  • The amount of color is inversely proportional to the concentration of this compound in the sample. Calculate the this compound concentration in the samples by comparing their optical density to the standard curve.

Visualizing Key Processes

The following diagrams illustrate the metabolic pathway of nicotine to this compound and a typical experimental workflow for this compound analysis.

Nicotine_Metabolism cluster_liver Liver Nicotine Nicotine Nicotine_iminium Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine_iminium CYP2A6 This compound This compound Nicotine_iminium->this compound Aldehyde Oxidase

Caption: Metabolic pathway of nicotine to this compound in the liver.

Cotinine_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Extraction Liquid-Liquid Extraction (for Urine) Urine->Extraction Saliva Saliva Sample Dilution Dilution (for Saliva) Saliva->Dilution LCMS LC-MS/MS Extraction->LCMS ELISA ELISA Dilution->ELISA Quantification Quantification of This compound Levels LCMS->Quantification ELISA->Quantification

Caption: Experimental workflow for urinary and salivary this compound analysis.

References

Navigating the Nicotine Maze: A Guide to Inter-Laboratory Proficiency in Cotinine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of cotinine, the primary metabolite of nicotine, is paramount for assessing tobacco exposure and the efficacy of smoking cessation programs. This guide provides a comparative overview of the analytical methods used for this compound quantification, supported by inter-laboratory proficiency data, to aid in the selection of robust and reliable testing protocols.

This compound's longer half-life in the body compared to nicotine makes it the biomarker of choice for determining an individual's exposure to tobacco products.[1] However, the variety of analytical methods available presents a challenge in ensuring consistency and comparability of results across different laboratories. Inter-laboratory comparison studies and proficiency testing programs are crucial for evaluating and improving the quality of this compound measurements.

Comparing the Tools of the Trade: Analytical Methods for this compound Detection

The primary methods for quantifying this compound in biological matrices such as urine, saliva, and serum can be broadly categorized into chromatographic and immunoassay techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard due to its high sensitivity and specificity.[2][3] Other methods include gas chromatography (GC) and various immunoassays (IA), such as enzyme-linked immunosorbent assay (ELISA) and lateral flow devices.[4][5]

A collaborative study involving multiple laboratories demonstrated good overall agreement for this compound measurement using LC-MS/MS-based methods, with a mean bias of less than 1% in fortified samples.[2] However, proficiency testing surveys conducted by organizations like the College of American Pathologists (CAP) have revealed significant variability in the reporting thresholds used by different laboratories, which can impact the interpretation of results.[6][7]

The CAP Nicotine and Tobacco Alkaloid (NTA) Survey highlighted that qualitative and quantitative reporting thresholds for this compound are widely divergent among participating laboratories.[6][7] This underscores the critical need for standardization in analytical procedures and reporting to ensure that data from different studies can be reliably compared.

Below is a summary of the performance characteristics of common analytical methods for this compound measurement.

Analytical MethodPrincipleTypical Sample TypesAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis.Urine, Saliva, Serum, PlasmaHigh sensitivity and specificity, accurate quantification.[2][3]Higher cost, requires specialized equipment and expertise.[5]
GC-MS Separation of volatile compounds followed by mass analysis.Saliva, Urine, PlasmaGood sensitivity and specificity.May require derivatization of the analyte.[3]
Immunoassays (ELISA) Antigen-antibody reaction with an enzyme-linked detection system.Urine, SalivaHigh throughput, lower cost per sample.Potential for cross-reactivity with other nicotine metabolites.[3]
Lateral Flow (Strips) Immunochromatographic assay for qualitative or semi-quantitative results.Urine, SalivaRapid, easy to use, suitable for point-of-care testing.[5]Lower sensitivity and specificity compared to LC-MS/MS.[5]

A Closer Look: Experimental Protocols

The following provides a detailed methodology for the quantification of this compound in urine using LC-MS/MS, a commonly employed and highly reliable method.

Experimental Protocol: Quantification of Urinary this compound by LC-MS/MS

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Standard and Sample Preparation: A standard spiking solution of this compound is prepared in water. Working internal standard solution (e.g., this compound-d3) is prepared in methanol. Blank urine is spiked with the standard solution to create calibration standards and quality control (QC) samples.[8]

  • Aliquotting: 180 µL of blank, standard, or unknown urine is added to 1000 µL of 5 mM ammonium formate (pH 2.5).[8] 10 µL of the working internal standard is added to all samples except the blank.[8]

  • Vortexing and Centrifugation: Samples are vortexed for 30 seconds and then centrifuged for 5 minutes at 5000 rpm.[8]

  • SPE Cartridge Conditioning: A SOLA CX SPE cartridge is conditioned with 500 µL of methanol followed by 500 µL of 5 mM ammonium formate (pH 2.5).[8]

  • Sample Application: 1200 µL of the prepared sample is applied to the SPE cartridge.[8]

  • Washing: The cartridge is washed with 1000 µL of 5 mM ammonium formate (pH 2.5).[8]

  • Elution: this compound and the internal standard are eluted from the cartridge with 250 µL of 5% ammonium hydroxide in methanol.[8] The eluate is then diluted for injection.[8]

2. LC-MS/MS Analysis

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used for separation.[8] The mobile phase typically consists of a gradient of ammonium formate and an organic solvent like methanol or acetonitrile.[9]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor and product ion transitions for this compound and its deuterated internal standard. This provides high selectivity and sensitivity.[9]

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this curve.[9]

Visualizing the Process

To better understand the interconnectedness of the analytical process and the logical flow of an inter-laboratory comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Urine, Saliva, Serum) Aliquoting Aliquoting & Spiking (Internal Standard) Sample_Collection->Aliquoting Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Aliquoting->Extraction Elution Elution & Reconstitution Extraction->Elution LC_Separation LC Separation Elution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Experimental workflow for this compound measurement.

Interlab_Comparison cluster_labs Participating Laboratories Provider Proficiency Testing Provider Lab_A Laboratory A Provider->Lab_A Distributes Test Samples Lab_B Laboratory B Provider->Lab_B Lab_C Laboratory C Provider->Lab_C Lab_D ... Provider->Lab_D Analysis Analysis Provider->Analysis Statistical Analysis of Results Lab_A->Provider Submits Results Lab_B->Provider Lab_C->Provider Lab_D->Provider Report Report Analysis->Report Generates Proficiency Report Report->Lab_A Distributes Report Report->Lab_B Report->Lab_C Report->Lab_D

References

Safety Operating Guide

Navigating the Disposal of Cotinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. Cotinine, the primary metabolite of nicotine, is a compound frequently handled in toxicological and pharmacological research. While not classified as an acute hazardous waste like its precursor, nicotine, this compound still presents hazards that necessitate a structured disposal protocol to protect both laboratory personnel and the environment. Adherence to these procedures is essential for maintaining a safe and regulatory-compliant research environment.

Hazard Profile of this compound

Understanding the hazard profile of this compound is the first step in establishing safe handling and disposal procedures. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassificationGHS Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Serious eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

This data is compiled from publicly available Safety Data Sheets (SDS) for this compound.[1][2][3]

Unlike nicotine, which is listed by the Resource Conservation and Recovery Act (RCRA) as an acute hazardous waste (P075), this compound is not specifically listed.[4][5] Therefore, its disposal is governed by its characteristic hazards as outlined above. Waste containing this compound must be managed as hazardous chemical waste.

Experimental Protocol for Proper this compound Disposal

The following step-by-step protocol outlines the necessary procedures for the safe disposal of this compound waste from a laboratory setting. This protocol is designed to comply with general hazardous waste guidelines.

Objective: To safely collect, store, and dispose of this compound-contaminated waste in accordance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, lab coat.

  • Designated hazardous waste container, compatible with chemical solids or liquids.

  • Hazardous waste labels.

  • Spill containment and cleanup materials (e.g., absorbent pads, chemical spill kit).

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound or its waste, don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[2]

  • Waste Segregation:

    • Solid Waste: Collect all this compound-contaminated solid waste, such as gloves, weighing papers, and pipette tips, in a designated, clearly labeled hazardous waste container.

    • Aqueous Waste: Collect all aqueous solutions containing this compound in a separate, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Empty Containers: "Empty" containers that held pure this compound should be treated as hazardous waste and disposed of in the solid waste stream, as residual amounts may still be present.

  • Container Management:

    • Labeling: Immediately label the hazardous waste container with a hazardous waste tag that includes the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Toxic," "Irritant").

    • Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the SAA is secure, well-ventilated, and away from drains and sources of ignition.

    • Segregate the this compound waste from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Do not dispose of this compound waste down the drain or in the regular trash.[1]

    • Follow your institution's specific procedures for hazardous waste pickup and manifest documentation. Incineration at a permitted hazardous waste facility is a common and effective disposal method for this type of chemical waste.

Visualizing Disposal and Environmental Pathways

To further clarify the procedural and logical relationships in this compound waste management, the following diagrams have been generated.

Cotinine_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Management Protocol cluster_2 Final Disposal A This compound Handling (Experimentation) B Waste Generation (Contaminated PPE, Solutions, Containers) A->B C Segregate Waste (Solid vs. Liquid) B->C I Improper Disposal (Trash/Drain) B->I D Label Container ('Hazardous Waste - this compound') C->D E Store in Satellite Accumulation Area (SAA) D->E F Request EHS Pickup E->F G Licensed Hazardous Waste Facility F->G H Incineration or Approved Treatment G->H J Environmental Contamination Risk I->J

Caption: Workflow for Proper this compound Waste Management.

Environmental_Impact_Pathway cluster_0 Aquatic Environment cluster_1 Terrestrial Environment A Improper this compound Disposal (e.g., sink, regular trash) B Wastewater System A->B via Drain E Landfill Leachate A->E via Trash C Entry into Rivers & Lakes B->C D Potential Harm to Aquatic Life C->D H Ecosystem Disruption D->H F Soil Contamination E->F G Groundwater Contamination F->G G->H

Caption: Potential Environmental Pathways of Improperly Disposed this compound.

By adhering to these structured disposal protocols, research facilities can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of the environment. The proper management of chemical waste, including that of this compound, is a foundational pillar of a successful and sustainable research enterprise.

References

Personal protective equipment for handling Cotinine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Cotinine

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling chemical compounds like this compound. This compound, the primary metabolite of nicotine, requires careful management to mitigate health risks. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety standards.

Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

A thorough understanding of these risks is the first step in safe laboratory practice.

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure to this compound. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield must be worn to protect against splashes or airborne particles.[1][3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or latex, are required to prevent direct skin contact.[1][2][3]

    • Lab Coat/Protective Clothing: A lab coat or apron should be worn to protect clothing and skin from contamination.[2][3]

  • Respiratory Protection: In situations where dust, aerosols, or vapors may be generated, or in poorly ventilated areas, a NIOSH-approved respirator is necessary.[1][2] For potent compounds, a respirator such as an N100, R100, or P100 is recommended.[4]

Quantitative Hazard Data

This table summarizes key toxicological and hazard information for this compound for quick reference.

Hazard ClassificationGHS CategoryHazard StatementOral LD50 (Mouse)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed1,604 mg/kg
Skin IrritationCategory 2H315: Causes skin irritationN/A
Eye IrritationCategory 2AH319: Causes serious eye irritationN/A
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationN/A

Operational and Disposal Plans

Adherence to standardized procedures is crucial for minimizing risk. The following protocols provide step-by-step guidance for the operational handling and disposal of this compound.

Experimental Protocol: Step-by-Step Handling of this compound
  • Preparation:

    • Work in a designated, well-ventilated area, preferably within a chemical fume hood.

    • Ensure all required PPE is correctly donned before handling the substance.[5]

    • Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) and label all containers clearly.

  • Weighing and Aliquoting:

    • If handling solid this compound, take care to avoid generating dust.[2]

    • Use anti-static measures if necessary.

    • Measure the desired amount and securely close the primary container immediately.

  • Solution Preparation:

    • When dissolving this compound, add the solid to the solvent slowly.

    • If the solvent is volatile, ensure this is performed within a fume hood.

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Wash hands and any exposed skin with soap and water immediately after the procedure is complete.[2][6]

    • Remove PPE in the correct order to avoid cross-contamination (typically gloves first, followed by gown, then eye/face protection, and finally respirator).[5]

Step-by-Step Disposal Plan

Disposal of this compound and related waste must be handled as hazardous waste.

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including gloves, pipette tips, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

    • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.[1][7]

    • Empty Containers: Containers that held this compound are considered hazardous waste. They must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[7]

  • Container Management:

    • Use chemically compatible containers (e.g., HDPE or glass).[7]

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings (e.g., "Toxic").[7]

    • Keep waste containers securely closed except when adding waste.[7]

  • Storage and Final Disposal:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[7]

    • Arrange for disposal through an approved hazardous waste disposal facility in accordance with all local, regional, and national regulations.[1][6]

This compound Handling and Disposal Workflow

CotinineWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal Prep 1. Designate Work Area (Fume Hood) DonPPE 2. Don Required PPE Prep->DonPPE Gather 3. Assemble Equipment DonPPE->Gather Handle 4. Weigh/Aliquot this compound Gather->Handle PrepareSol 5. Prepare Solution Handle->PrepareSol Decon 6. Decontaminate Work Area PrepareSol->Decon DoffPPE 7. Doff PPE Correctly Decon->DoffPPE Wash 8. Wash Hands DoffPPE->Wash Segregate 9. Segregate Waste (Solid, Liquid, Sharps) DoffPPE->Segregate Label 10. Label Hazardous Waste Segregate->Label Store 11. Store in SAA Label->Store Dispose 12. Arrange Final Disposal Store->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

Emergency First Aid Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][2]

By implementing these comprehensive safety and handling protocols, laboratories can effectively manage the risks associated with this compound, ensuring a safe research environment.

References

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Retrosynthesis Analysis

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Cotinine
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